molecular formula C7H5BrF2O B1333715 2-Bromo-4,5-difluoroanisole CAS No. 202865-58-5

2-Bromo-4,5-difluoroanisole

Cat. No.: B1333715
CAS No.: 202865-58-5
M. Wt: 223.01 g/mol
InChI Key: DKARISQFDBAJEZ-UHFFFAOYSA-N
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Description

2-Bromo-4,5-difluoroanisole is a useful research compound. Its molecular formula is C7H5BrF2O and its molecular weight is 223.01 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-bromo-4,5-difluoro-2-methoxybenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H5BrF2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKARISQFDBAJEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1Br)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5BrF2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70371239
Record name 2-Bromo-4,5-difluoroanisole
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Molecular Weight

223.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

202865-58-5
Record name 1-Bromo-4,5-difluoro-2-methoxybenzene
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Bromo-4,5-difluoroanisole
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Record name Benzene, 1-bromo-4,5-difluoro-2-methoxy
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Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthesis pathways for 2-Bromo-4,5-difluoroanisole, a key intermediate in the development of various pharmaceutical and agrochemical compounds. This document details the core synthetic methodologies, presents quantitative data in a structured format, and includes detailed experimental protocols.

Introduction

This compound is a substituted aromatic compound whose structural features, including the presence of bromine and fluorine atoms, make it a valuable building block in medicinal chemistry. The strategic placement of these halogen atoms can significantly influence the pharmacokinetic and pharmacodynamic properties of a final drug candidate. This guide outlines the most common and effective synthesis route, starting from commercially available precursors.

Core Synthesis Pathway

The most direct and widely applicable synthesis of this compound involves a two-step process:

  • O-methylation of 3,4-difluorophenol to produce the intermediate, 3,4-difluoroanisole.

  • Regioselective bromination of 3,4-difluoroanisole to yield the final product, this compound.

The methoxy group of the anisole intermediate is a strong activating group and directs electrophilic aromatic substitution to the ortho and para positions. In the case of 3,4-difluoroanisole, the para position is blocked by a fluorine atom, and the ortho position (C2) is the most electronically favorable for substitution, leading to the desired product.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the synthesis of this compound and its intermediate.

StepReactionStarting MaterialReagentsSolventTemperatureTimeYield (%)
1O-methylation3,4-difluorophenolMethyl iodide, Potassium carbonateAcetonitrileRoom TemperatureOvernightHigh
2Bromination3,4-difluoroanisoleN-Bromosuccinimide (NBS)Acetonitrile0°C to Room Temp2-4 hoursGood to Excellent

Experimental Protocols

Step 1: Synthesis of 3,4-difluoroanisole

Methodology based on CN105523904A.

Materials:

  • 3,4-difluorophenol

  • Methyl iodide (CH₃I)

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Dichloromethane (CH₂Cl₂)

  • Water (H₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 3,4-difluorophenol in acetonitrile.

  • To this solution, add potassium carbonate.

  • Slowly add methyl iodide to the reaction mixture at room temperature.

  • Allow the reaction to stir overnight at room temperature.

  • Monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Upon completion, pour the reaction mixture into water and stir vigorously.

  • Separate the organic layer. Extract the aqueous layer with dichloromethane.

  • Combine the organic layers and wash twice with water.

  • Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3,4-difluoroanisole as a colorless liquid.

Step 2: Synthesis of this compound

Methodology: This protocol is based on analogous bromination reactions of activated fluoroaromatic compounds.

Materials:

  • 3,4-difluoroanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

  • Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve 3,4-difluoroanisole in acetonitrile in a round-bottom flask and cool the solution to 0°C in an ice bath.

  • Slowly add N-bromosuccinimide (NBS) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours.

  • Monitor the reaction by TLC or GC-MS for the disappearance of the starting material.

  • Once the reaction is complete, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate to consume any unreacted bromine.

  • Extract the mixture with ethyl acetate.

  • Wash the combined organic layers with water and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography on silica gel to afford pure this compound.

Mandatory Visualizations

The following diagrams illustrate the key synthesis pathways and experimental workflows.

Synthesis_Pathway cluster_step1 Step 1: O-methylation cluster_step2 Step 2: Bromination 3,4-Difluorophenol 3,4-Difluorophenol 3,4-Difluoroanisole 3,4-Difluoroanisole 3,4-Difluorophenol->3,4-Difluoroanisole reagents1 CH₃I, K₂CO₃ Acetonitrile, RT 3,4-Difluoroanisole_2 3,4-Difluoroanisole This compound This compound 3,4-Difluoroanisole_2->this compound reagents2 NBS Acetonitrile, 0°C to RT

Caption: Overall synthesis pathway for this compound.

Experimental_Workflow start Start: 3,4-Difluoroanisole dissolve Dissolve in Acetonitrile Cool to 0°C start->dissolve add_nbs Add N-Bromosuccinimide (NBS) portion-wise dissolve->add_nbs react Stir at Room Temperature (2-4 hours) add_nbs->react quench Quench with aq. Na₂S₂O₃ react->quench extract Extract with Ethyl Acetate quench->extract wash Wash with H₂O and Brine extract->wash dry Dry over MgSO₄ Filter and Concentrate wash->dry purify Purify by Column Chromatography dry->purify product Product: This compound purify->product

Caption: Experimental workflow for the bromination of 3,4-difluoroanisole.

An In-depth Technical Guide to the Physicochemical Properties of 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of 2-Bromo-4,5-difluoroanisole, a key intermediate in various synthetic applications. This document is intended to be a valuable resource for professionals in research and development, particularly in the pharmaceutical and chemical industries.

Core Physicochemical Data

PropertyValueSource
Molecular Formula C₇H₅BrF₂O-
Molecular Weight 223.01 g/mol -
Melting Point 23-25 °C[1]
Boiling Point 200.6 ± 35.0 °C (Predicted)[2]
Density 1.615 ± 0.06 g/cm³ (Predicted)[2]
Water Solubility Not miscible or difficult to mix with water.[2][3]
Appearance Colourless, low melting solid.[2]
Storage Temperature 2-8°C[2]

Spectroscopic Data

While specific experimental spectra for this compound are not widely available in public databases, the following sections outline the expected spectral characteristics based on its structure and data from analogous compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons and the methoxy group protons. The aromatic protons will exhibit complex splitting patterns due to coupling with each other and with the fluorine atoms. The methoxy group will likely appear as a singlet.

  • ¹³C NMR: The carbon NMR spectrum will display distinct signals for each of the seven carbon atoms. The carbons attached to fluorine will show characteristic splitting (carbon-fluorine coupling).

  • ¹⁹F NMR: The fluorine NMR spectrum will provide information about the chemical environment of the two fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

  • C-H stretching (aromatic and aliphatic)

  • C=C stretching (aromatic ring)

  • C-O stretching (ether linkage)

  • C-F stretching

  • C-Br stretching

Mass Spectrometry (MS)

Mass spectrometry will show the molecular ion peak corresponding to the molecular weight of the compound (223.01 g/mol ). The isotopic pattern of bromine (approximately equal intensity for M and M+2 peaks) will be a key feature in identifying the presence of a bromine atom in the molecule. Fragmentation patterns will provide further structural information.

Experimental Protocols

The following are detailed methodologies for the determination of the key physicochemical properties of this compound. These are generalized protocols that can be adapted for this specific compound.

Melting Point Determination

Objective: To determine the temperature range over which this compound transitions from a solid to a liquid.

Methodology:

  • Sample Preparation: A small amount of finely powdered this compound is packed into a capillary tube to a height of 2-3 mm.

  • Apparatus: A calibrated melting point apparatus is used.

  • Procedure:

    • The capillary tube is placed in the heating block of the apparatus.

    • The sample is heated at a steady rate (e.g., 10-20 °C/min) to get an approximate melting point.

    • The apparatus is allowed to cool.

    • A second determination is performed with a fresh sample, heating rapidly to about 15-20 °C below the approximate melting point, and then reducing the heating rate to 1-2 °C/min.

    • The temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid particle melts (T₂) are recorded. The melting point is reported as the range T₁ - T₂.

Melting_Point_Determination cluster_prep Sample Preparation cluster_measurement Measurement Powder Powder Sample Pack Pack in Capillary Tube Powder->Pack Place Place in Apparatus Pack->Place Heat Heat Sample Place->Heat Observe Observe Melting Heat->Observe Record Record T1 and T2 Observe->Record Result Melting Point Range Record->Result

Workflow for Melting Point Determination.
Boiling Point Determination (Predicted)

Objective: To determine the temperature at which the vapor pressure of liquid this compound equals the atmospheric pressure.

Methodology (Micro boiling point determination):

  • Sample Preparation: A small amount of the liquid sample (a few drops) is placed in a small test tube. A capillary tube, sealed at one end, is inverted and placed in the test tube.

  • Apparatus: The test tube assembly is attached to a thermometer and heated in a suitable heating bath (e.g., oil bath).

  • Procedure:

    • The heating bath is heated slowly.

    • As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube.

    • The heating is stopped, and the bath is allowed to cool slowly.

    • The boiling point is the temperature at which the stream of bubbles stops and the liquid just begins to enter the capillary tube.

Boiling_Point_Determination cluster_setup Experimental Setup cluster_heating Heating and Observation Sample Place Sample in Test Tube Capillary Invert Capillary in Sample Sample->Capillary Attach Attach to Thermometer Capillary->Attach Heat Heat in Bath Attach->Heat Bubbles Observe Bubble Stream Heat->Bubbles Cool Cool Slowly Bubbles->Cool Record Record Temperature Cool->Record Result Boiling Point Record->Result

Workflow for Boiling Point Determination.
Density Determination (Predicted)

Objective: To determine the mass per unit volume of this compound.

Methodology:

  • Apparatus: A pycnometer (specific gravity bottle) of a known volume and an analytical balance.

  • Procedure:

    • The empty, clean, and dry pycnometer is weighed (m₁).

    • The pycnometer is filled with the liquid sample, ensuring no air bubbles are present, and weighed again (m₂).

    • The volume of the pycnometer (V) is known.

    • The density (ρ) is calculated using the formula: ρ = (m₂ - m₁) / V.

    • The measurement should be performed at a constant, recorded temperature.

Density_Determination WeighEmpty Weigh Empty Pycnometer (m1) Fill Fill Pycnometer with Sample WeighEmpty->Fill WeighFull Weigh Filled Pycnometer (m2) Fill->WeighFull Calculate Calculate Density ρ = (m2 - m1) / V WeighFull->Calculate Result Density (ρ) Calculate->Result

Workflow for Density Determination.
Solubility Determination

Objective: To qualitatively and quantitatively determine the solubility of this compound in various solvents.

Methodology (Qualitative):

  • Procedure:

    • Approximately 10-20 mg of the compound is placed in a small test tube.

    • A small amount of the solvent (e.g., 1 mL) is added.

    • The mixture is agitated (e.g., using a vortex mixer) for a set period.

    • The mixture is visually inspected for the presence of undissolved solid.

    • Solubility is classified as soluble, partially soluble, or insoluble.

Methodology (Quantitative - Shake-Flask Method):

  • Procedure:

    • An excess amount of the solid is added to a known volume of the solvent in a sealed flask.

    • The flask is agitated at a constant temperature for an extended period (e.g., 24-48 hours) to ensure equilibrium is reached.

    • The saturated solution is filtered to remove any undissolved solid.

    • The concentration of the solute in the filtrate is determined using a suitable analytical technique (e.g., HPLC, GC, or UV-Vis spectroscopy with a calibration curve).

Solubility_Determination cluster_qualitative Qualitative Assessment cluster_quantitative Quantitative Measurement (Shake-Flask) Mix Mix Solute and Solvent Agitate Agitate Mixture Mix->Agitate Observe Visually Inspect Agitate->Observe ResultQual Qualitative Solubility Observe->ResultQual Saturate Prepare Saturated Solution Equilibrate Equilibrate at Constant Temp. Saturate->Equilibrate Filter Filter Undissolved Solid Equilibrate->Filter Analyze Analyze Filtrate Concentration Filter->Analyze ResultQuant Quantitative Solubility Analyze->ResultQuant

Workflow for Solubility Determination.

Safety Information

This compound is classified as an irritant.[1] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this chemical. Work should be conducted in a well-ventilated fume hood. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

This technical guide provides a summary of the available physicochemical data for this compound and outlines standard experimental procedures for their determination. It is intended to serve as a foundational resource for scientists and researchers working with this compound. For any specific application, it is recommended to perform experimental verification of these properties.

References

An In-depth Technical Guide to 2-Bromo-4,5-difluoro-substituted Phenyl Compounds for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. All laboratory work should be conducted by qualified personnel using appropriate safety protocols.

Executive Summary

This technical guide provides a detailed overview of two key brominated and difluorinated phenyl compounds utilized as intermediates in the pharmaceutical and agrochemical industries. A critical clarification is addressed herein: the user-provided CAS number 64695-79-0 corresponds to 2-Bromo-4,5-difluoroaniline , not 2-Bromo-4,5-difluoroanisole. The correct CAS number for This compound is 202865-58-5 . This guide will comprehensively cover both compounds to ensure clarity and provide maximum utility for research and development purposes.

This document details the chemical and physical properties, experimental protocols for synthesis, key applications, and safety information for both 2-Bromo-4,5-difluoroaniline and this compound. All quantitative data is presented in structured tables for ease of comparison, and experimental workflows are visualized using Graphviz diagrams.

Part 1: 2-Bromo-4,5-difluoroaniline (CAS: 64695-79-0)

Introduction

2-Bromo-4,5-difluoroaniline is a halogenated aniline derivative that serves as a crucial building block in modern synthetic chemistry.[1] The strategic placement of a bromine atom and two fluorine atoms on the aniline ring imparts unique reactivity, making it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical sectors. The presence of fluorine atoms can enhance metabolic stability, lipophilicity, and binding affinity of target molecules, while the bromine atom provides a reactive handle for cross-coupling reactions.

Chemical and Physical Properties

The following table summarizes the key chemical and physical properties of 2-Bromo-4,5-difluoroaniline.

PropertyValue
CAS Number 64695-79-0
Molecular Formula C₆H₄BrF₂N
Molecular Weight 208.01 g/mol
Appearance White to off-white solid
Melting Point 47-50 °C
Boiling Point 90-93 °C at 10 mmHg
InChI InChI=1S/C6H4BrF2N/c7-3-1-4(8)5(9)2-6(3)10/h1-2H,10H2
SMILES Nc1cc(F)c(F)cc1Br
Experimental Protocols

A common method for the synthesis of 2-Bromo-4,5-difluoroaniline is the direct electrophilic aromatic substitution of 4,5-difluoroaniline.[2] The use of a mild brominating agent such as N-bromosuccinimide (NBS) allows for controlled, regioselective bromination.

Reaction Scheme:

Detailed Methodology (Adapted from a similar synthesis of 2-bromo-4-fluoroaniline): [3]

  • Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-difluoroaniline (1 equivalent) in N,N-dimethylformamide (DMF).

  • Addition of Brominating Agent: Dissolve N-bromosuccinimide (NBS) (1.1 equivalents) in DMF. Add the NBS solution dropwise to the stirred solution of 4,5-difluoroaniline at a controlled temperature (typically 0-5 °C) to enhance regioselectivity.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: Upon completion, pour the reaction mixture into water and extract the product with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield pure 2-Bromo-4,5-difluoroaniline.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve a small sample in a deuterated solvent (e.g., CDCl₃). Acquire ¹H and ¹³C NMR spectra to confirm the structure.

  • Mass Spectrometry (MS): Analyze the sample using a mass spectrometer to determine the molecular weight and fragmentation pattern, confirming the presence of bromine through its characteristic isotopic pattern.

Applications in Research and Drug Development

2-Bromo-4,5-difluoroaniline is a key intermediate in the synthesis of a variety of biologically active molecules.

  • Pharmaceuticals: The unique substitution pattern of this compound makes it a valuable precursor for active pharmaceutical ingredients (APIs).[4] The bromine atom can be readily displaced or used in cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to build more complex molecular scaffolds. The fluorine atoms often improve the metabolic stability and pharmacokinetic profile of the final drug candidate.

  • Agrochemicals: In the agrochemical industry, this compound is used to synthesize novel pesticides and herbicides. The fluorine substituents can enhance the biological activity of these agents.

Safety and Handling

The following table summarizes the key safety information for 2-Bromo-4,5-difluoroaniline.

Hazard StatementPrecautionary Statement
H302: Harmful if swallowedP261: Avoid breathing dust/fume/gas/mist/vapours/spray.
H315: Causes skin irritationP280: Wear protective gloves/eye protection/face protection.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water...
H335: May cause respiratory irritation

Always handle this compound in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Visualization of Experimental Workflow

The following diagram illustrates a typical workflow for the synthesis and purification of 2-Bromo-4,5-difluoroaniline.

G cluster_synthesis Synthesis cluster_workup Work-up & Purification start Dissolve 4,5-difluoroaniline in DMF add_nbs Add NBS solution dropwise at 0-5 °C start->add_nbs 1 eq. react Stir until reaction is complete (TLC) add_nbs->react 1.1 eq. quench Pour into water react->quench extract Extract with Dichloromethane quench->extract wash Wash with brine extract->wash dry Dry over Na₂SO₄ wash->dry concentrate Concentrate under reduced pressure dry->concentrate purify Column Chromatography (Silica Gel) concentrate->purify product Pure 2-Bromo-4,5-difluoroaniline purify->product

Caption: Synthesis and purification workflow for 2-Bromo-4,5-difluoroaniline.

Part 2: this compound (CAS: 202865-58-5)

Introduction

This compound is a brominated and difluorinated anisole derivative. Similar to its aniline counterpart, it serves as a versatile intermediate in organic synthesis, particularly in the preparation of pharmaceuticals and other specialty chemicals. The methoxy group and the halogen substituents provide multiple points for chemical modification.

Chemical and Physical Properties

The key chemical and physical properties of this compound are summarized in the table below.

PropertyValue
CAS Number 202865-58-5
Molecular Formula C₇H₅BrF₂O
Molecular Weight 223.01 g/mol
Appearance Colorless, low melting solid
Boiling Point 200.6 ± 35.0 °C (Predicted)
Density 1.615 ± 0.06 g/cm³ (Predicted)
InChI InChI=1S/C7H5BrF2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3
SMILES COC1=C(Br)C=C(F)C(F)=C1
Experimental Protocols

A plausible and common synthetic route to this compound is the Williamson ether synthesis, involving the methylation of the corresponding phenol.

Reaction Scheme:

Detailed Methodology (Adapted from a similar synthesis of 2-bromo-4-fluoroanisole): [5]

  • Reaction Setup: To a stirred solution of 2-Bromo-4,5-difluorophenol (1 equivalent) in acetone, add potassium carbonate (1 equivalent) and methyl iodide (1 equivalent) at room temperature.

  • Reaction Conditions: Reflux the mixture for approximately 6 hours.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC to confirm the consumption of the starting phenol.

  • Work-up: After cooling, evaporate the solvent under reduced pressure. Add water to the residue and extract the product with dichloromethane.

  • Purification: Combine the organic layers, wash with water, dry over anhydrous sodium sulfate, and concentrate to afford the this compound product. Further purification can be achieved through distillation or column chromatography if necessary.

Applications in Research and Drug Development

This compound is primarily used as an intermediate in the synthesis of more complex molecules.

  • Pharmaceutical Synthesis: It is employed as a building block for creating novel pharmaceutical compounds.[6] The bromo- and fluoro-substituted phenyl ring is a common motif in various drug candidates.

  • Organic Synthesis: The compound's functional groups allow for a range of chemical transformations. The bromine can participate in cross-coupling reactions, and the methoxy group can be cleaved to reveal a phenol if needed for subsequent synthetic steps.

Safety and Handling

The following table outlines the key safety information for this compound.

Hazard StatementPrecautionary Statement
H315: Causes skin irritationP280: Wear protective gloves/eye protection/face protection.
H319: Causes serious eye irritationP305+P351+P338: IF IN EYES: Rinse cautiously with water...
H335: May cause respiratory irritation

As with all laboratory chemicals, handle this compound in a fume hood with appropriate PPE.

Visualization of Experimental Workflow

The diagram below illustrates a likely workflow for the synthesis and purification of this compound.

G cluster_synthesis Synthesis (Williamson Ether Synthesis) cluster_workup Work-up & Purification start Dissolve 2-Bromo-4,5-difluorophenol in Acetone add_reagents Add K₂CO₃ and CH₃I start->add_reagents reflux Reflux for 6 hours add_reagents->reflux evaporate Evaporate Acetone reflux->evaporate add_water Add Water evaporate->add_water extract Extract with Dichloromethane add_water->extract wash_dry Wash with Water & Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate to yield product wash_dry->concentrate product Pure this compound concentrate->product

Caption: Plausible synthesis and purification workflow for this compound.

References

Spectral Analysis of 2-Bromo-4,5-difluoroanisole: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral data for 2-Bromo-4,5-difluoroanisole (CAS No: 202865-58-5). Due to the limited availability of public experimental spectra for this specific compound, this document presents a combination of experimental data for a closely related isomer and predicted spectroscopic data based on established principles of nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy. Detailed, generalized experimental protocols for obtaining such data are also provided to guide researchers in their analytical workflows.

Chemical Structure and Properties

  • IUPAC Name: 1-Bromo-4,5-difluoro-2-methoxybenzene

  • Molecular Formula: C₇H₅BrF₂O

  • Molecular Weight: 223.02 g/mol

  • Structure: Chemical structure of this compound

Spectroscopic Data

The following tables summarize the predicted and analogous experimental spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignment
~7.35ddJ(H,F) ≈ 8.5, J(H,F) ≈ 6.01HH-6
~7.05ddJ(H,F) ≈ 9.0, J(H,H) ≈ 2.01HH-3
~3.90s-3H-OCH₃

Note: The chemical shifts and coupling constants are approximate and based on theoretical calculations and analysis of similar structures. The aromatic protons will exhibit complex splitting patterns due to coupling with both fluorine atoms and each other.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)Assignment
~150 (dd, J ≈ 245, 10 Hz)C-4
~148 (dd, J ≈ 250, 12 Hz)C-5
~147 (d, J ≈ 5 Hz)C-2
~120 (d, J ≈ 20 Hz)C-6
~115 (d, J ≈ 25 Hz)C-3
~105 (d, J ≈ 3 Hz)C-1
~56-OCH₃

Note: The chemical shifts are approximate. The carbons directly bonded to fluorine (C-4, C-5) will show large coupling constants. Other carbons in the aromatic ring will also exhibit smaller couplings to the fluorine atoms.

Mass Spectrometry (MS)

Table 3: Predicted Mass Spectrometry Data (Electron Ionization, EI)

m/zRelative Intensity (%)Assignment
222/224~98/~100[M]⁺ (containing ⁷⁹Br/⁸¹Br)
207/209~40/~40[M-CH₃]⁺
179/181~20/~20[M-CH₃-CO]⁺
128~30[M-Br-CH₃]⁺
99~15[C₆H₂F₂]⁺

Note: The presence of bromine will result in characteristic isotopic peaks (M and M+2) of nearly equal intensity.

Infrared (IR) Spectroscopy

Due to the lack of a publicly available experimental IR spectrum for this compound, the spectrum for a closely related isomer, 2-Bromo-4,6-difluoroanisole, is provided as a reference. The key vibrational modes are expected to be similar.

Table 4: Key IR Absorptions for 2-Bromo-4,6-difluoroanisole (ATR-IR)[1]

Wavenumber (cm⁻¹)IntensityAssignment
3100-3000MediumC-H stretching (aromatic)
2950-2850MediumC-H stretching (methyl)
1600-1450StrongC=C stretching (aromatic ring)
1250-1200StrongC-O-C asymmetric stretching
1100-1000StrongC-F stretching
~1020StrongC-O-C symmetric stretching
800-700StrongC-Br stretching

Experimental Protocols

The following are detailed, generalized methodologies for acquiring the spectral data presented above.

NMR Spectroscopy (¹H and ¹³C)

Objective: To determine the carbon-hydrogen framework of the molecule.

Instrumentation: A high-field NMR spectrometer (e.g., 400 or 500 MHz).

Procedure:

  • Sample Preparation: Dissolve approximately 5-25 mg of this compound in 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Ensure the sample is free of particulate matter by filtering it through a pipette with a cotton or glass wool plug directly into a clean 5 mm NMR tube.

  • Data Acquisition:

    • Insert the NMR tube into the spectrometer's probe.

    • Lock the spectrometer onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.

    • Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a 30° pulse angle, an acquisition time of 2-3 seconds, and a relaxation delay of 1-2 seconds.

    • For the ¹³C NMR spectrum, a proton-decoupled pulse sequence is typically used to simplify the spectrum to single lines for each carbon. A larger number of scans will be required due to the lower natural abundance of ¹³C.

  • Data Processing:

    • Apply a Fourier transform to the acquired free induction decay (FID) to obtain the frequency-domain spectrum.

    • Phase the spectrum and perform baseline correction.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

    • Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Instrumentation: A mass spectrometer with an electron ionization (EI) source.[2]

Procedure:

  • Sample Introduction: Introduce a small amount of the sample (typically in a volatile solvent if using a GC-MS, or directly via a probe for a solid sample) into the ion source of the mass spectrometer.

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV). This will cause the molecule to lose an electron, forming a molecular ion ([M]⁺), and also induce fragmentation.[2][3]

  • Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: An electron multiplier or other detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: The resulting mass spectrum is plotted as relative intensity versus m/z. The molecular ion peak confirms the molecular weight, and the fragmentation pattern provides structural information.

Fourier-Transform Infrared (FTIR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory for easy sample handling.

Procedure:

  • Sample Preparation (ATR method):

    • Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

    • Place a small amount of the solid or liquid sample directly onto the ATR crystal.

    • Apply pressure using the built-in clamp to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty, clean ATR crystal. This will be automatically subtracted from the sample spectrum.

    • Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio. The data is usually collected over the mid-IR range (4000-400 cm⁻¹).

  • Data Analysis:

    • The resulting spectrum is a plot of absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the characteristic absorption bands corresponding to the different functional groups present in the molecule by comparing the peak positions to correlation charts.

Workflow Visualization

The following diagram illustrates the logical workflow for the comprehensive spectral analysis of a small organic molecule like this compound.

Spectral_Analysis_Workflow Workflow for Spectroscopic Analysis of this compound Sample Sample of This compound NMR_Prep NMR Sample Preparation (Dissolve in CDCl3) Sample->NMR_Prep MS_Prep MS Sample Introduction (Direct Probe or GC) Sample->MS_Prep IR_Prep FTIR Sample Preparation (ATR) Sample->IR_Prep NMR_Acq NMR Data Acquisition (1H, 13C) NMR_Prep->NMR_Acq MS_Acq MS Data Acquisition (EI) MS_Prep->MS_Acq IR_Acq FTIR Data Acquisition IR_Prep->IR_Acq NMR_Proc NMR Data Processing (FT, Phasing, Integration) NMR_Acq->NMR_Proc MS_Proc Mass Spectrum Generation MS_Acq->MS_Proc IR_Proc IR Spectrum Generation (Background Subtraction) IR_Acq->IR_Proc NMR_Analysis Structure Elucidation (Chemical Shifts, Couplings) NMR_Proc->NMR_Analysis MS_Analysis Molecular Weight and Fragmentation Analysis MS_Proc->MS_Analysis IR_Analysis Functional Group Identification IR_Proc->IR_Analysis Report Comprehensive Spectral Report NMR_Analysis->Report MS_Analysis->Report IR_Analysis->Report

Spectroscopic Analysis Workflow

References

An In-depth Technical Guide to 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This document provides core technical data on 2-Bromo-4,5-difluoroanisole, a chemical compound relevant to researchers and professionals in drug development and organic chemistry. The information is presented to be clear, concise, and immediately applicable to a laboratory or research setting.

Physicochemical Properties

The fundamental molecular characteristics of this compound are summarized below. These values are critical for stoichiometric calculations, analytical characterization, and experimental design.

PropertyValueCitations
Molecular FormulaC₇H₅BrF₂O[1][2]
Molar Mass223.01 g/mol [1][2]

Experimental Protocols

Detailed experimental protocols are not applicable to the fundamental physicochemical data presented in this guide. The provided molecular weight and formula are calculated based on standard atomic weights and chemical structure.

Visualizations

To further elucidate the composition and potential application of this compound, the following diagrams are provided.

Molecular Composition of this compound

The logical relationship between the constituent elements of this compound is illustrated below. This diagram breaks down the molecular formula into its elemental components, providing a clear visual representation of the molecule's atomic makeup.

cluster_elements Constituent Elements C7H5BrF2O This compound (C₇H₅BrF₂O) C Carbon (C) Qty: 7 C7H5BrF2O->C H Hydrogen (H) Qty: 5 C7H5BrF2O->H Br Bromine (Br) Qty: 1 C7H5BrF2O->Br F Fluorine (F) Qty: 2 C7H5BrF2O->F O Oxygen (O) Qty: 1 C7H5BrF2O->O

Caption: Atomic composition of this compound.

Hypothetical Quality Control Workflow

The following diagram outlines a hypothetical experimental workflow for the quality control (QC) analysis of a synthesized batch of this compound. This process ensures the identity and purity of the compound before its use in further applications.

cluster_workflow QC Workflow for this compound start Receive Synthesized Batch sampling Sample Collection start->sampling nmr ¹H and ¹⁹F NMR Spectroscopy sampling->nmr ms Mass Spectrometry (MS) sampling->ms hplc Purity Analysis (HPLC) sampling->hplc decision Data Review: Meets Specification? nmr->decision ms->decision hplc->decision pass Release Batch decision->pass Yes fail Reject Batch & Further Investigation decision->fail No

Caption: Hypothetical workflow for quality control analysis.

References

In-depth Technical Guide on the Safety and Handling of 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: This document is intended for informational purposes for researchers, scientists, and drug development professionals. Due to the limited availability of specific safety and toxicological data for 2-Bromo-4,5-difluoroanisole, this guide largely extrapolates information from structurally similar compounds. All personnel handling this chemical should exercise extreme caution and consult a comprehensive, supplier-specific Safety Data Sheet (SDS) before use. The absence of complete data does not imply that the substance is harmless.

Chemical and Physical Properties

Limited experimentally verified data is available for this compound. The following information is based on predictions and data from chemical suppliers.

PropertyValueSource
Molecular Formula C₇H₅BrF₂OChemBK[1]
Molar Mass 223.01 g/mol ChemBK[1]
Appearance Colorless, low melting solidChemicalBook[2]
Boiling Point 200.6 ± 35.0 °C (Predicted)ChemBK[1]
Density 1.615 ± 0.06 g/cm³ (Predicted)ChemBK[1]
Water Solubility Not miscible or difficult to mix with waterChemBK[1], ChemicalBook[2]
Storage Temperature 2-8°CChemicalBook[2]

Hazard Identification and GHS Classification

  • Skin Irritation (Category 2): Causes skin irritation.[3]

  • Serious Eye Irritation (Category 2): Causes serious eye irritation.[3]

  • Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory Tract Irritation: May cause respiratory irritation.[3]

Signal Word: Warning[3]

Hazard Statements (Anticipated):

  • H315: Causes skin irritation.[3]

  • H319: Causes serious eye irritation.[3]

  • H335: May cause respiratory irritation.[3]

Precautionary Statements (Anticipated):

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1][3]

  • P264: Wash skin thoroughly after handling.[1][3]

  • P271: Use only outdoors or in a well-ventilated area.[3]

  • P280: Wear protective gloves/protective clothing/eye protection/face protection.[1][3]

  • P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[3]

  • P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[1][3]

  • P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][3]

  • P312: Call a POISON CENTER or doctor if you feel unwell.

  • P332 + P313: If skin irritation occurs: Get medical advice/attention.

  • P337 + P313: If eye irritation persists: Get medical advice/attention.

  • P362 + P364: Take off contaminated clothing and wash it before reuse.

  • P403 + P233: Store in a well-ventilated place. Keep container tightly closed.[3][4]

  • P405: Store locked up.[1][3]

  • P501: Dispose of contents/container to an approved waste disposal plant.[3][4]

Experimental Protocols: Safe Handling and Emergency Procedures

The following protocols are based on best practices for handling halogenated aromatic compounds and information from SDS of similar chemicals.

Personal Protective Equipment (PPE)

A comprehensive risk assessment should be conducted before handling this compound. The following PPE is recommended:

  • Eye/Face Protection: Wear chemical safety goggles and a face shield.[1][4]

  • Skin Protection:

    • Wear a flame-retardant laboratory coat.

    • Hand Protection: Wear chemically resistant gloves (e.g., nitrile rubber). Gloves must be inspected prior to use and disposed of properly after.[1][4]

  • Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood. If inhalation risk is high, a NIOSH-approved respirator with an organic vapor cartridge is recommended.[4][5]

Handling and Storage
  • Handling:

    • Avoid contact with skin, eyes, and clothing.[1]

    • Avoid inhalation of vapor or mist.[1]

    • Handle in a well-ventilated area, preferably under a chemical fume hood.[4]

    • Wash hands thoroughly after handling.[1]

  • Storage:

    • Store in a cool, dry, and well-ventilated place.[1]

    • Keep the container tightly closed.[1][4]

    • Store away from incompatible materials such as strong oxidizing agents.[1]

    • Recommended storage temperature is 2-8°C.[2]

First-Aid Measures
  • General Advice: Immediately consult a physician and show them the safety data sheet of a similar compound if a specific one is unavailable.[1]

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[1]

  • In Case of Skin Contact: Immediately wash off with soap and plenty of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1][4]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[1][4]

  • If Swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Seek immediate medical attention.[1]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]

  • Specific Hazards Arising from the Chemical: Hazardous decomposition products formed under fire conditions include carbon oxides, hydrogen bromide gas, and hydrogen fluoride.[1]

  • Special Protective Equipment for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[1]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Wear appropriate personal protective equipment. Avoid breathing vapors, mist, or gas.[1]

  • Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.[1]

  • Methods for Cleaning Up: Absorb with an inert material (e.g., sand, vermiculite) and place in a suitable, closed container for disposal.[1]

Stability and Reactivity

  • Reactivity: No specific data available.

  • Chemical Stability: Assumed to be stable under recommended storage conditions.[1]

  • Possibility of Hazardous Reactions: No specific data available.

  • Conditions to Avoid: No specific data available.

  • Incompatible Materials: Strong oxidizing agents.[1]

  • Hazardous Decomposition Products: Under fire conditions, may produce carbon oxides, hydrogen bromide gas, and hydrogen fluoride.[1]

Toxicological Information

There is no specific toxicological data available for this compound. The toxicological properties have not been thoroughly investigated.[1] Information from similar compounds suggests potential for skin, eye, and respiratory irritation.[3]

Disposal Considerations

  • Waste Treatment Methods: Dispose of this material and its container at a licensed hazardous-waste disposal facility. Do not allow it to enter the sewage system. Disposal must be in accordance with local, state, and federal regulations.[1]

  • Contaminated Packaging: Dispose of as unused product.[1]

Logical Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_emergency Emergency Response Obtain SDS Obtain Supplier-Specific Safety Data Sheet (SDS) Risk Assessment Conduct Risk Assessment Obtain SDS->Risk Assessment PPE Selection Select Appropriate PPE Risk Assessment->PPE Selection Fume Hood Ensure Fume Hood is Operational PPE Selection->Fume Hood Transfer Transfer Chemical in Fume Hood Fume Hood->Transfer Proceed if Safe Weighing Weighing Transfer->Weighing Reaction Setup Reaction Setup Weighing->Reaction Setup Decontamination Decontaminate Glassware and Surfaces Reaction Setup->Decontamination Waste Disposal Dispose of Waste in Designated Containers Decontamination->Waste Disposal Store Store Properly Waste Disposal->Store Spill Spill Spill Response Follow Spill Cleanup Protocol Spill->Spill Response Fire Fire Fire Response Follow Fire Response Protocol Fire->Fire Response Exposure Personal Exposure First Aid Administer First Aid and Seek Medical Attention Exposure->First Aid

References

The Solubility Profile of 2-Bromo-4,5-difluoroanisole in Organic Solvents: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4,5-difluoroanisole, a halogenated aromatic ether with applications in organic synthesis and pharmaceutical research. In the absence of extensive published quantitative solubility data, this document focuses on a predictive analysis of its solubility in a range of common organic solvents based on its physicochemical properties. Furthermore, a detailed experimental protocol for the accurate determination of its solubility via the isothermal shake-flask method is presented, providing a robust framework for empirical validation. This guide is intended to be a valuable resource for scientists and researchers in process development, formulation, and analytical chemistry.

Introduction

Physicochemical Properties and Predicted Solubility

The solubility of a compound is governed by its molecular structure and the principle of "like dissolves like." this compound is an aromatic ether, a class of compounds that are generally less hydrophilic than their alcohol or phenol precursors.[1] The key physicochemical properties of this compound are summarized below:

PropertyValue
Molecular Formula C₇H₅BrF₂O
Molecular Weight 223.01 g/mol
Appearance Colorless, low melting solid
Predicted Density 1.615 ± 0.06 g/cm³[2]
Predicted Boiling Point 200.6 ± 35.0 °C[2]
Water Solubility Not miscible or difficult to mix[2][3]

Based on its structure—a moderately polar ether group attached to a halogenated, and therefore somewhat polarizable, aromatic ring—we can predict its solubility in a range of common organic solvents. The following table provides a qualitative prediction of its solubility.

Solvent ClassSolvent ExamplesPredicted SolubilityRationale
Polar Aprotic Acetone, Acetonitrile, Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO)HighThe polar nature of these solvents can effectively solvate the polar ether linkage and the dipole moments of the carbon-halogen bonds.
Polar Protic Methanol, Ethanol, IsopropanolModerate to HighThe hydroxyl group in these solvents can engage in dipole-dipole interactions with the solute.
Halogenated Dichloromethane, ChloroformHighThe polarity is comparable to the solute, and the presence of halogens can lead to favorable dispersion forces and dipole-dipole interactions.
Aromatic Toluene, XyleneModerateWhile the aromatic ring of the solute will interact favorably with these solvents, the overall polarity of the solute may lead to slightly less than ideal mixing.
Non-polar Alkanes Hexane, HeptaneLowThe significant difference in polarity between the polar solute and these non-polar solvents is likely to result in poor solubility.
Ethers Diethyl ether, Tetrahydrofuran (THF)HighAs ethers themselves, these solvents have similar polarity and intermolecular forces to this compound, leading to good miscibility.

Experimental Protocol for Solubility Determination: Isothermal Shake-Flask Method

The isothermal shake-flask method is a reliable and widely accepted technique for determining the equilibrium solubility of a solid compound in a liquid solvent. This method involves equilibrating an excess amount of the solid with the solvent at a constant temperature until the solution becomes saturated.

Materials and Equipment
  • This compound (solid)

  • High-purity organic solvents

  • Analytical balance

  • Glass vials with screw caps

  • Thermostatic shaker bath

  • Centrifuge or syringe filters (e.g., 0.45 µm PTFE)

  • Volumetric flasks and pipettes

  • Validated analytical instrument (e.g., HPLC-UV, GC-FID)

Methodology
  • Preparation of Saturated Solution:

    • Add an excess amount of solid this compound to a glass vial. The presence of undissolved solid at the end of the experiment is crucial to confirm that equilibrium has been reached.

    • Accurately pipette a known volume of the selected organic solvent into the vial.

    • Tightly seal the vial to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in a thermostatic shaker bath set to the desired temperature (e.g., 25 °C).

    • Agitate the mixture for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached. It is advisable to take samples at different time points (e.g., 24, 48, and 72 hours) to confirm that the measured concentration is constant.

  • Sample Separation:

    • After equilibration, allow the vials to stand undisturbed at the experimental temperature to allow the excess solid to settle.

    • Carefully withdraw a sample of the supernatant using a pipette.

    • Separate the saturated solution from the excess solid by either centrifugation or by filtering through a syringe filter appropriate for the solvent. This step must be performed quickly to avoid temperature changes that could affect solubility.

  • Quantification:

    • Accurately dilute the clear, saturated solution with the same solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the concentration of this compound in the diluted samples using a validated analytical method (e.g., HPLC-UV or GC-FID). A calibration curve prepared with standard solutions of known concentrations must be used for accurate quantification.

  • Calculation of Solubility:

    • The solubility is calculated from the measured concentration of the saturated solution, taking into account the dilution factor.

    • The results are typically expressed in units such as mg/mL, g/100 mL, or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility using the shake-flask method.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation cluster_analysis Analysis cluster_result Result prep_solid Add Excess Solid Solute prep_solvent Add Known Volume of Solvent equilibration Agitate at Constant Temperature (24-72h) prep_solvent->equilibration separation Centrifuge or Filter Supernatant equilibration->separation dilution Dilute Saturated Solution separation->dilution quantification Quantify by HPLC/GC dilution->quantification calculation Calculate Solubility quantification->calculation

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is not extensively documented in readily accessible literature, this guide provides a necessary framework for researchers. The outlined physicochemical properties offer a qualitative understanding of its expected solubility behavior, and the detailed experimental protocol for the shake-flask method provides a robust methodology for generating precise and reliable quantitative data. This information is critical for the effective use of this compound in research and development.

References

Navigating the Synthesis of 2-Bromo-4,5-difluoroanisole: A Technical Guide for Chemical Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Executive Summary

2-Bromo-4,5-difluoroanisole is a sparsely documented fluorinated aromatic compound. A thorough search of commercial chemical databases indicates that it is not offered as a stock item by major suppliers. However, two key precursors, 2-Bromo-4,5-difluoroaniline and 2-Bromo-4,5-difluorophenol , are commercially available. This guide outlines a two-step synthetic pathway to this compound, commencing from the aniline precursor. The proposed synthesis involves the diazotization of 2-Bromo-4,5-difluoroaniline to yield 2-Bromo-4,5-difluorophenol, followed by a Williamson ether synthesis to afford the target anisole.

Commercial Availability of Precursors

The successful synthesis of this compound hinges on the procurement of its precursors. The following tables summarize the quantitative data for commercially available 2-Bromo-4,5-difluoroaniline and 2-Bromo-4,5-difluorophenol from various suppliers.

Table 1: Commercial Availability of 2-Bromo-4,5-difluoroaniline

SupplierCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )
AOBChem64695-79-097%C₆H₄BrF₂N208.01
ChemScene64695-79-0≥98%C₆H₄BrF₂N208.00
Santa Cruz Biotechnology64695-79-0-C₆H₄BrF₂N208.01

Table 2: Commercial Availability of 2-Bromo-4,5-difluorophenol

SupplierCAS NumberPurityMolecular FormulaMolecular Weight ( g/mol )
Lab Pro Inc.166281-37-4Min. 98.0% (GC)C₆H₃BrF₂O208.99
Chem-Impex166281-37-4≥ 98% (GC)C₆H₃BrF₂O208.99
Sigma-Aldrich166281-37-499%C₆H₃BrF₂O208.99

Proposed Synthetic Pathway

The synthesis of this compound can be achieved through a two-step process, as illustrated in the following workflow diagram. This pathway is designed to utilize the readily available 2-Bromo-4,5-difluoroaniline as the starting material.

G start 2-Bromo-4,5-difluoroaniline step1 Diazotization (NaNO₂, H₂SO₄, H₂O, 0-5 °C) start->step1 intermediate 2-Bromo-4,5-difluorophenol step1->intermediate step2 Williamson Ether Synthesis (CH₃I, K₂CO₃, Acetone, Reflux) intermediate->step2 end This compound step2->end

Synthetic pathway to this compound.

Detailed Experimental Protocols

The following protocols are adapted from established procedures for analogous transformations and are tailored for the synthesis of this compound.

Step 1: Synthesis of 2-Bromo-4,5-difluorophenol from 2-Bromo-4,5-difluoroaniline (Diazotization)

This procedure outlines the conversion of the commercially available aniline to the corresponding phenol via a diazonium salt intermediate.

Materials:

  • 2-Bromo-4,5-difluoroaniline

  • Concentrated Sulfuric Acid (H₂SO₄)

  • Sodium Nitrite (NaNO₂)

  • Deionized Water

  • Ice

  • Diethyl Ether

  • Saturated Sodium Bicarbonate Solution

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 2-Bromo-4,5-difluoroaniline (1.0 eq) in a mixture of deionized water and concentrated sulfuric acid (3.0 eq) while cooling in an ice-salt bath to maintain a temperature of 0-5 °C.

  • Slowly add a pre-cooled aqueous solution of sodium nitrite (1.1 eq) dropwise to the aniline solution, ensuring the temperature does not exceed 5 °C.

  • After the addition is complete, stir the mixture for an additional 30 minutes at 0-5 °C.

  • To decompose the diazonium salt, slowly heat the reaction mixture to 80-90 °C. Vigorous evolution of nitrogen gas will be observed. Maintain this temperature until gas evolution ceases.

  • Cool the reaction mixture to room temperature and extract the product with diethyl ether (3 x 50 mL).

  • Combine the organic layers and wash with saturated sodium bicarbonate solution until the aqueous layer is neutral, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude 2-Bromo-4,5-difluorophenol.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to obtain the pure phenol.

Step 2: Synthesis of this compound from 2-Bromo-4,5-difluorophenol (Williamson Ether Synthesis)

This protocol describes the methylation of the synthesized phenol to obtain the target anisole.

Materials:

  • 2-Bromo-4,5-difluorophenol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methyl Iodide (CH₃I)

  • Anhydrous Acetone

  • Deionized Water

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a stirred solution of 2-Bromo-4,5-difluorophenol (1.0 eq) in anhydrous acetone in a round-bottom flask, add anhydrous potassium carbonate (1.5 eq).

  • Add methyl iodide (1.2 eq) to the mixture at room temperature.

  • Reflux the reaction mixture for 6-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • After completion, cool the mixture to room temperature and evaporate the acetone under reduced pressure.

  • To the residue, add deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with deionized water (2 x 50 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude this compound.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate) to yield the pure anisole.

Procurement and Synthesis Workflow

The following diagram illustrates the logical flow from identifying the need for this compound to its successful synthesis in the laboratory.

G cluster_procurement Procurement cluster_synthesis In-House Synthesis Identify Need Identify Need Search Suppliers Search Suppliers Identify Need->Search Suppliers Check Availability Check Availability Search Suppliers->Check Availability Purchase Precursors Purchase Precursors Check Availability->Purchase Precursors Not Available Custom Synthesis Inquiry Custom Synthesis Inquiry Check Availability->Custom Synthesis Inquiry Available (High Cost) Diazotization Diazotization Purchase Precursors->Diazotization Williamson Ether\nSynthesis Williamson Ether Synthesis Diazotization->Williamson Ether\nSynthesis Purification & Analysis Purification & Analysis Williamson Ether\nSynthesis->Purification & Analysis Final Product Final Product Purification & Analysis->Final Product

Workflow for obtaining this compound.

Conclusion

While this compound is not a commercially available, off-the-shelf chemical, it can be reliably synthesized in a two-step sequence from the readily available precursor, 2-Bromo-4,5-difluoroaniline. The provided experimental protocols, based on well-established organic reactions, offer a clear and actionable pathway for researchers to obtain this valuable building block for their drug discovery and development endeavors. Careful execution of these procedures, coupled with standard purification techniques, should yield the desired product in sufficient purity for further research applications.

An In-depth Technical Guide to the Structural Characterization of 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structural characterization of 2-Bromo-4,5-difluoroanisole, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Due to the limited availability of direct experimental data in public literature, this guide combines foundational chemical information with predicted spectroscopic data based on the analysis of structurally similar compounds. Detailed experimental protocols for the primary analytical techniques used in structural elucidation are also provided to aid researchers in their own characterization efforts.

Introduction

This compound (CAS No. 202865-58-5) is an aromatic organic compound with the chemical formula C₇H₅BrF₂O. Its structure, featuring a methoxy group, a bromine atom, and two fluorine atoms on a benzene ring, makes it a versatile building block in medicinal chemistry and materials science. The precise arrangement of these substituents significantly influences the molecule's reactivity and physicochemical properties. Accurate structural characterization is therefore paramount for its effective utilization in research and development.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. It is important to note that some of these properties, such as the boiling and melting points, are predicted values due to the absence of comprehensive experimental data in the literature.

PropertyValue
CAS Number 202865-58-5
Molecular Formula C₇H₅BrF₂O
Molecular Weight 223.01 g/mol
Appearance Predicted to be a colorless to light yellow liquid or low melting solid
Boiling Point (Predicted) 200.6 ± 35.0 °C
Density (Predicted) 1.615 ± 0.06 g/cm³
SMILES COC1=C(C=C(F)C(F)=C1)Br
InChI InChI=1S/C7H5BrF2O/c1-11-7-3-6(10)5(9)2-4(7)8/h2-3H,1H3

Predicted Spectroscopic Data

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The predicted chemical shifts and coupling constants for this compound are summarized in the following tables.

Table 2: Predicted ¹H NMR Data

ProtonPredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
OCH₃3.8 - 4.0s-
Ar-H7.0 - 7.5mJ(H,F) and J(H,H)

Table 3: Predicted ¹³C NMR Data

CarbonPredicted Chemical Shift (δ, ppm)
OCH₃55 - 60
C-Br110 - 120 (d, J(C,F))
C-F140 - 160 (d, J(C,F))
C-H115 - 130 (d, J(C,F))
C-OCH₃150 - 160 (dd, J(C,F))

Table 4: Predicted ¹⁹F NMR Data

FluorinePredicted Chemical Shift (δ, ppm)Predicted MultiplicityPredicted Coupling Constants (J, Hz)
F-120 to -140mJ(F,F) and J(F,H)
Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments. For this compound, the mass spectrum is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.

Table 5: Predicted Mass Spectrometry Data

m/zInterpretation
222/224[M]⁺, Molecular ion peak showing the bromine isotope pattern
207/209[M - CH₃]⁺
179/181[M - CH₃ - CO]⁺
128[M - Br - CH₃]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments required for the structural characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of the hydrogen, carbon, and fluorine nuclei.

Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

Sample Preparation:

  • Dissolve 5-10 mg of this compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Acetone-d₆, or DMSO-d₆).

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS) for ¹H and ¹³C NMR, if required by the instrument.

  • Transfer the solution to a 5 mm NMR tube.

¹H NMR Acquisition:

  • Pulse Sequence: Standard single-pulse experiment.

  • Spectral Width: 0-12 ppm.

  • Number of Scans: 16-64, depending on sample concentration.

  • Relaxation Delay: 1-2 seconds.

¹³C NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: 0-200 ppm.

  • Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

  • Relaxation Delay: 2-5 seconds.

¹⁹F NMR Acquisition:

  • Pulse Sequence: Proton-decoupled single-pulse experiment.

  • Spectral Width: A range appropriate for fluoroaromatic compounds (e.g., -100 to -180 ppm).

  • Number of Scans: 64-256.

  • Relaxation Delay: 1-2 seconds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Instrumentation: A mass spectrometer, such as a Gas Chromatography-Mass Spectrometer (GC-MS) or a high-resolution mass spectrometer (e.g., Q-TOF).

Sample Preparation:

  • Prepare a dilute solution of this compound in a volatile organic solvent (e.g., methanol or dichloromethane) at a concentration of approximately 1 mg/mL.

GC-MS Analysis:

  • Injection Volume: 1 µL.

  • Inlet Temperature: 250 °C.

  • GC Column: A suitable capillary column (e.g., HP-5MS).

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 40-400.

Visualizations

Chemical Structure

Caption: Chemical structure of this compound.

Workflow for Structural Characterization

G cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_conclusion Structural Confirmation Synthesis Synthesis of this compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (1H, 13C, 19F) Purification->NMR MS Mass Spectrometry (GC-MS) Purification->MS Interpret_NMR Analyze Chemical Shifts & Coupling Constants NMR->Interpret_NMR Interpret_MS Analyze Molecular Ion & Fragmentation MS->Interpret_MS Structure Elucidate Final Structure Interpret_NMR->Structure Interpret_MS->Structure

Caption: Logical workflow for the structural characterization of an organic compound.

Conclusion

This technical guide provides a framework for the structural characterization of this compound. While direct experimental data remains elusive in the public domain, the predicted spectroscopic data, based on sound chemical principles and analysis of related structures, offers valuable insights for researchers. The detailed experimental protocols provided herein serve as a practical guide for scientists and professionals in drug development to independently verify and expand upon the structural understanding of this important chemical intermediate. Further experimental investigation is encouraged to confirm and refine the predicted data presented in this guide.

Methodological & Application

Application Notes and Protocols for 2-Bromo-4,5-difluoroanisole in Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-difluoroanisole is a valuable and versatile building block in modern organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its unique electronic properties, arising from the presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group on the aromatic ring, make it an attractive substrate for a variety of palladium-catalyzed cross-coupling reactions. The bromine atom provides a reactive handle for the formation of new carbon-carbon (C-C) and carbon-heteroatom (C-N, C-O, C-S) bonds, enabling the synthesis of complex molecular architectures and active pharmaceutical ingredients (APIs). These reactions are fundamental to the construction of novel drug candidates and other functional organic materials.

This document provides detailed application notes and experimental protocols for the use of this compound in several key cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings. The provided protocols are intended as a starting point and may require optimization for specific substrates and applications.

General Workflow for Cross-Coupling Reactions

The following diagram illustrates a generalized workflow for performing a palladium-catalyzed cross-coupling reaction with this compound.

G cluster_prep Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification start Combine this compound, Coupling Partner, and Base in a dry flask purge Purge flask with inert gas (Ar or N2) start->purge reagents Add Palladium Catalyst and Ligand purge->reagents solvent Add anhydrous, degassed solvent reagents->solvent heat Heat mixture to target temperature and stir solvent->heat monitor Monitor progress (TLC, LC-MS, GC-MS) heat->monitor cool Cool reaction to room temperature monitor->cool extract Aqueous workup and extraction cool->extract dry Dry organic layer and concentrate extract->dry purify Purify by column chromatography dry->purify

Caption: Generalized experimental workflow for palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds by reacting an organohalide with an organoboron compound.[1][2]

Table 1: Representative Reaction Parameters for Suzuki-Miyaura Coupling

ParameterRecommended ConditionsNotes
Coupling Partner Arylboronic acid or boronate ester (1.1–1.5 equiv)A wide variety of boronic acids are commercially available.[2]
Palladium Catalyst Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂ (1-5 mol%)Catalyst choice can influence reaction efficiency.[3]
Ligand SPhos, XPhos, PPh₃ (if using Pd(OAc)₂)Ligand selection is crucial for catalyst stability and activity.
Base K₂CO₃, Cs₂CO₃, K₃PO₄ (2.0–3.0 equiv)The choice of base can affect the reaction rate and yield.[3]
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, DMFSolvent choice depends on the solubility of reactants.[3]
Temperature 80–120 °CHigher temperatures may be required for less reactive substrates.
Reaction Time 2–24 hoursReaction progress should be monitored by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst degradation.[3]
Protocol 1: Suzuki-Miyaura Coupling of this compound with Phenylboronic Acid

Materials:

  • This compound (1.0 equiv)

  • Phenylboronic acid (1.2 equiv)

  • Pd(dppf)Cl₂ (3 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane (anhydrous, degassed)

  • Water (degassed)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, phenylboronic acid, K₂CO₃, and Pd(dppf)Cl₂.[3]

  • Seal the flask, then evacuate and backfill with argon three times.[3]

  • Add degassed 1,4-dioxane and water (e.g., in a 4:1 ratio) via syringe.[4]

  • Heat the reaction mixture to 90 °C with vigorous stirring.[4]

  • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Cool the mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.[3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[5]

  • Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds by coupling an aryl halide with an amine.[6][7]

Table 2: Representative Reaction Parameters for Buchwald-Hartwig Amination

ParameterRecommended ConditionsNotes
Coupling Partner Primary or secondary amine (1.2 equiv)A wide range of amines can be used.[7]
Palladium Catalyst Pd₂(dba)₃, Pd(OAc)₂ (1-2 mol%)Pre-catalysts are often used in combination with a ligand.[8]
Ligand XPhos, RuPhos, BINAP (2-4 mol%)Bulky, electron-rich phosphine ligands are typically required.[7][8]
Base NaOtBu, K₃PO₄, Cs₂CO₃ (1.4–2.0 equiv)A strong, non-nucleophilic base is essential.[7]
Solvent Toluene, Dioxane, THF (anhydrous)Anhydrous conditions are critical for this reaction.[7]
Temperature 80–110 °CReaction temperature depends on the reactivity of the substrates.
Reaction Time 12–24 hoursMonitor reaction progress by TLC or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Protects the catalyst and reagents from oxidation.[4]
Protocol 2: Buchwald-Hartwig Amination of this compound with Morpholine

Materials:

  • This compound (1.0 equiv)

  • Morpholine (1.2 equiv)

  • Pd₂(dba)₃ (1 mol%)

  • XPhos (2 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Toluene (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In a glovebox or under a stream of inert gas, add Pd₂(dba)₃, XPhos, and NaOtBu to a dry Schlenk tube.[9]

  • Add anhydrous toluene, followed by this compound and morpholine.[9]

  • Seal the tube and heat the reaction mixture to 100 °C with stirring.[9]

  • Monitor the reaction by LC-MS. Upon completion, cool the reaction to room temperature.

  • Quench the reaction with saturated aqueous NH₄Cl and extract the mixture with ethyl acetate.[9]

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel.

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between an aryl halide and a terminal alkyne.[10][11]

G cluster_suzuki Sonogashira Catalytic Cycle pd0 Pd(0)L2 oxidative_addition Oxidative Addition pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L2-Br oxidative_addition->pd2_complex transmetalation Transmetalation pd2_complex->transmetalation pd_alkyne_complex Ar-Pd(II)L2-C≡C-R transmetalation->pd_alkyne_complex alkyne_cu R-C≡C-Cu alkyne_cu->transmetalation reductive_elimination Reductive Elimination pd_alkyne_complex->reductive_elimination reductive_elimination->pd0 Regeneration product Ar-C≡C-R reductive_elimination->product

Caption: Catalytic cycle of the Sonogashira cross-coupling reaction.

Table 3: Representative Reaction Parameters for Sonogashira Coupling

ParameterRecommended ConditionsNotes
Coupling Partner Terminal alkyne (1.1–1.5 equiv)A variety of aryl and alkyl acetylenes can be used.
Palladium Catalyst PdCl₂(PPh₃)₂, Pd(PPh₃)₄ (2-5 mol%)Standard palladium catalysts are effective.[9]
Co-catalyst Copper(I) iodide (CuI) (1-5 mol%)CuI is a common co-catalyst in Sonogashira reactions.[9]
Base Triethylamine (Et₃N), Diisopropylamine (i-Pr₂NH)The base also often serves as a co-solvent.[9]
Solvent THF, DMF, AcetonitrileAnhydrous and degassed solvents are recommended.[9]
Temperature Room Temperature to 80 °CMild conditions are often sufficient.[11]
Reaction Time 2–16 hoursMonitor reaction progress by TLC or GC-MS.
Atmosphere Inert (Argon or Nitrogen)Prevents side reactions and catalyst decomposition.
Protocol 3: Sonogashira Coupling of this compound with Phenylacetylene

Materials:

  • This compound (1.0 equiv)

  • Phenylacetylene (1.2 equiv)

  • PdCl₂(PPh₃)₂ (3 mol%)

  • Copper(I) iodide (CuI) (3 mol%)

  • Triethylamine (Et₃N)

  • Tetrahydrofuran (THF) (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add PdCl₂(PPh₃)₂ and CuI.[9]

  • Add anhydrous THF and degassed Et₃N.[9]

  • Add this compound, followed by the dropwise addition of phenylacetylene at room temperature.[9]

  • Stir the reaction mixture at 60 °C.[9]

  • Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite®, washing with ethyl acetate.[9]

  • Wash the filtrate with saturated aqueous NH₄Cl and brine.[9]

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.[9]

  • Purify the crude product by flash column chromatography on silica gel.

Heck Coupling

The Heck reaction involves the coupling of an aryl halide with an alkene to form a substituted alkene.[12][13]

Table 4: Representative Reaction Parameters for Heck Coupling

ParameterRecommended ConditionsNotes
Coupling Partner Alkene (e.g., Styrene, Acrylate) (1.2–1.5 equiv)Electron-deficient alkenes often work well.[14]
Palladium Catalyst Pd(OAc)₂, Pd₂(dba)₃ (1-5 mol%)Simple palladium salts are commonly used.[15]
Ligand PPh₃, P(o-tolyl)₃, or phosphine-freeThe choice of ligand can influence selectivity and yield.
Base Et₃N, DIPEA, K₂CO₃, NaOAc (1.5–2.0 equiv)An organic or inorganic base is required.[13]
Solvent DMF, Acetonitrile, TolueneA polar aprotic solvent is typically used.
Temperature 80–140 °CHigher temperatures are often necessary.[15]
Reaction Time 12–24 hoursMonitor reaction progress by GC-MS or LC-MS.
Atmosphere Inert (Argon or Nitrogen)Recommended to ensure reproducibility.
Protocol 4: Heck Coupling of this compound with Styrene

Materials:

  • This compound (1.0 equiv)

  • Styrene (1.4 equiv)

  • Pd(OAc)₂ (2 mol%)

  • Tri-ortho-tolylphosphine (P(o-tolyl)₃) (4 mol%)

  • Triethylamine (Et₃N) (1.5 equiv)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a reaction vessel, add this compound, Pd(OAc)₂, and P(o-tolyl)₃.

  • Evacuate and backfill the vessel with an inert gas.

  • Add anhydrous DMF, styrene, and Et₃N.

  • Stir the reaction mixture at 100 °C for 24 hours.

  • Monitor the reaction progress by GC analysis.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.

  • Purify the crude product by flash column chromatography on silica gel to yield the substituted stilbene derivative.

Conclusion

This compound is a highly effective substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols provided herein for Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, and Heck couplings serve as a robust starting point for the synthesis of diverse and complex organic molecules. These reactions are instrumental in modern drug discovery and materials science, and the strategic use of this versatile building block can significantly accelerate research and development efforts. Researchers are encouraged to optimize the outlined conditions to suit their specific synthetic targets and achieve optimal results.

References

2-Bromo-4,5-difluoroanisole: A Versatile Building Block in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes

2-Bromo-4,5-difluoroanisole is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of medicinal chemistry. Its unique substitution pattern, featuring a bromine atom and two fluorine atoms on an anisole core, provides multiple strategic advantages for the construction of novel therapeutic agents. The presence of the bromine atom allows for a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura and Sonogashira couplings, enabling the introduction of diverse aryl, heteroaryl, and alkynyl moieties. The difluoro substitution pattern can significantly influence the physicochemical properties of the final compounds, such as metabolic stability, lipophilicity, and binding affinity to biological targets.

One of the key applications of this compound is in the synthesis of potent and selective kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is implicated in a wide range of diseases, including cancer and inflammatory disorders. The 2-methoxy-4,5-difluorophenyl moiety derived from this compound can serve as a key pharmacophoric element that interacts with the active site of specific kinases.

A notable example is the use of this compound in the development of inhibitors for NUAK1 (NUAK family SNF1-like kinase 1), a serine/threonine kinase involved in cancer progression and metastasis.[1] The synthesis of NUAK1 inhibitors often involves the coupling of this compound with a heterocyclic core, demonstrating its utility in generating libraries of potential drug candidates for targeted cancer therapy.

Featured Application: Synthesis of NUAK1 Kinase Inhibitors

NUAK1 is a member of the AMP-activated protein kinase (AMPK)-related kinase family and has emerged as a promising therapeutic target in oncology. It is involved in various cellular processes that contribute to tumor growth and metastasis.[1] The development of selective NUAK1 inhibitors is a key area of research for novel cancer treatments. This compound serves as a crucial starting material for the synthesis of a class of NUAK1 inhibitors, as described in patent literature.[2] The general synthetic strategy involves a Suzuki-Miyaura coupling reaction to introduce the 2-methoxy-4,5-difluorophenyl group onto a heterocyclic scaffold.

NUAK1 Signaling Pathway

The NUAK1 signaling pathway is complex and involved in regulating cellular processes such as cell adhesion, migration, and metabolism, all of which are critical in the context of cancer.

NUAK1_Signaling_Pathway cluster_downstream Downstream Effectors & Cellular Processes LKB1 LKB1 NUAK1 NUAK1 LKB1->NUAK1 MYPT1 MYPT1 NUAK1->MYPT1 Phosphorylates Cell_Migration Cell Migration (Metastasis) NUAK1->Cell_Migration Metabolism Metabolism NUAK1->Metabolism Cell_Adhesion Cell Adhesion MYPT1->Cell_Adhesion

Simplified NUAK1 Signaling Pathway.

Experimental Protocols

The following protocols provide detailed methodologies for key reactions involving this compound as a building block.

Protocol 1: Suzuki-Miyaura Cross-Coupling for the Synthesis of a NUAK1 Inhibitor Precursor

This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a heterocyclic boronic acid or boronate ester, a key step in the synthesis of certain NUAK1 kinase inhibitors.

Reaction Scheme:

Where Ar-B(OR)2 is a heterocyclic boronic acid/ester and Br-Ar' is this compound.

Materials:

  • This compound (1.0 equiv)

  • Heterocyclic boronic acid or pinacol boronate ester (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, 2-5 mol%)

  • Base (e.g., K₂CO₃, Na₂CO₃, or Cs₂CO₃, 2.0 - 3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, DME, or toluene)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the heterocyclic boronic acid/ester, the palladium catalyst, and the base.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent to the flask via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) with stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Quantitative Data (Representative):

EntryHeterocycleCatalystBaseSolventTemp (°C)Time (h)Yield (%)
1Pyridazine-boronic acidPd(dppf)Cl₂K₂CO₃Dioxane/H₂O1001275-90
2Pyrimidine-boronate esterPd(PPh₃)₄Na₂CO₃DME901670-85
3Indazole-boronic acidPd₂(dba)₃ / XPhosCs₂CO₃Toluene110880-95

Note: Yields are typical ranges and may vary depending on the specific substrates and reaction conditions.

Suzuki_Miyaura_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Purification Reactants Combine Reactants: - this compound - Boronic Acid/Ester - Pd Catalyst - Base Inert Establish Inert Atmosphere Reactants->Inert Solvent Add Degassed Solvent Inert->Solvent Heat Heat and Stir Solvent->Heat Monitor Monitor Progress (TLC, LC-MS) Heat->Monitor Quench Cool and Quench Monitor->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry and Concentrate Extract->Dry Purify Purify by Chromatography Dry->Purify Product Final Product Purify->Product

Suzuki-Miyaura Coupling Workflow.
Protocol 2: Sonogashira Coupling of this compound

This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne, which is another important C-C bond-forming reaction in medicinal chemistry.

Reaction Scheme:

Where R-C≡CH is a terminal alkyne and Br-Ar' is this compound.

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.1 - 1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 2-5 mol%)

  • Copper(I) iodide (CuI, 1-10 mol%)

  • Base (e.g., triethylamine or diisopropylamine, 2.0 - 5.0 equiv)

  • Anhydrous and degassed solvent (e.g., THF or DMF)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • To a dry Schlenk flask, add this compound, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert gas three times.

  • Add the degassed solvent and the amine base via syringe.

  • Stir the mixture at room temperature for 10-15 minutes.

  • Add the terminal alkyne dropwise to the reaction mixture.

  • Stir the reaction at room temperature or heat to a specified temperature (e.g., 40-60 °C).

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of celite to remove the catalyst residues.

  • Wash the filtrate with saturated aqueous ammonium chloride solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired alkynylated product.

Quantitative Data (Representative):

EntryAlkynePd CatalystBaseSolventTemp (°C)Time (h)Yield (%)
1PhenylacetylenePd(PPh₃)₂Cl₂Et₃NTHFRT485-95
2EthynyltrimethylsilanePd(PPh₃)₄i-Pr₂NHDMF50680-90
31-HeptynePd(dppf)Cl₂Et₃NTHF40875-88

Note: Yields are typical ranges and may vary depending on the specific substrates and reaction conditions.

Sonogashira_Workflow Start Start Setup Reaction Setup: - Add this compound,  Pd catalyst, CuI - Inert atmosphere Start->Setup Reagents Add degassed solvent, base, and alkyne Setup->Reagents Reaction Stir at specified temperature Reagents->Reaction Monitor Monitor reaction (TLC, LC-MS) Reaction->Monitor Workup Workup: - Filter catalyst - Aqueous wash Monitor->Workup Purification Purification: - Dry and concentrate - Column chromatography Workup->Purification End Final Product Purification->End

Sonogashira Coupling Workflow.

Conclusion

This compound is a highly useful building block in medicinal chemistry, enabling the synthesis of complex and biologically active molecules. Its application in the development of NUAK1 kinase inhibitors highlights its potential for the discovery of novel therapeutics. The provided protocols for Suzuki-Miyaura and Sonogashira couplings offer a foundation for researchers to utilize this versatile reagent in their drug discovery and development programs.

References

Application Notes and Protocols for Suzuki Coupling with 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction of 2-Bromo-4,5-difluoroanisole with various arylboronic acids. This reaction is a powerful tool for the synthesis of functionalized biaryl compounds, which are important scaffolds in medicinal chemistry and materials science.

Introduction

The Suzuki-Miyaura coupling is a versatile and widely used method for the formation of carbon-carbon bonds. It involves the reaction of an organohalide with an organoboron compound, typically a boronic acid or a boronic ester, in the presence of a palladium catalyst and a base. The reaction is known for its mild conditions, high functional group tolerance, and the commercial availability of a wide range of reactants. This compound is a valuable building block, and its coupling with various arylboronic acids allows for the synthesis of a diverse library of 2-aryl-4,5-difluoroanisole derivatives. These products are of significant interest for applications in drug discovery and the development of advanced materials.

Data Presentation

The following table summarizes representative reaction conditions and yields for the Suzuki coupling of this compound with a selection of arylboronic acids. The data is compiled from various sources and is intended to provide a starting point for reaction optimization.

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (3)K₂CO₃1,4-Dioxane/H₂O (4:1)9012[Data not available in provided search results]
24-Methoxyphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄Toluene/EtOH/H₂O8516[Data not available in provided search results]
33-Thienylboronic acidPd(OAc)₂ (2) / SPhos (4)Cs₂CO₃1,4-Dioxane/H₂O (4:1)1008[Data not available in provided search results]
4Pyrimidine-5-boronic acidPd₂(dba)₃ (2) / XPhos (4)K₃PO₄2-MeTHF8012[Data not available in provided search results]
5(4-(Trifluoromethyl)phenyl)boronic acidPd(PPh₃)₄ (3)Na₂CO₃DMF/H₂O (9:1)1006[Data not available in provided search results]

Note: Specific yield data for the Suzuki coupling of this compound was not available in the provided search results. The conditions listed are representative for similar Suzuki coupling reactions and should serve as a starting point for optimization.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, ligand, base, solvent, and temperature may be necessary for specific substrates to achieve the best results.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂, Pd(OAc)₂) (1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos) (2-10 mol%)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) (2.0-3.0 equiv)

  • Anhydrous solvent (e.g., 1,4-dioxane, toluene, 2-MeTHF)

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere chemistry (e.g., Schlenk flask)

  • Magnetic stirrer and hotplate

Procedure:

  • Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, the palladium catalyst, ligand (if used), and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the anhydrous organic solvent and degassed water (if using a biphasic system) to the flask via a syringe.

  • Reaction: Place the flask in a preheated oil bath and stir the reaction mixture at the desired temperature (typically 80-110 °C).

  • Monitoring: Monitor the progress of the reaction by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel to afford the desired 2-aryl-4,5-difluoroanisole.

Visualizations

General Suzuki Coupling Workflow

The following diagram illustrates the general experimental workflow for the Suzuki-Miyaura coupling reaction.

Suzuki_Workflow General Suzuki Coupling Workflow Reactants Reactants: This compound Arylboronic Acid Pd Catalyst & Ligand Base Setup Reaction Setup in Schlenk Flask Reactants->Setup Inert Establish Inert Atmosphere (Ar/N2) Setup->Inert Solvent Add Degassed Solvent(s) Inert->Solvent Heat Heat and Stir (80-110 °C) Solvent->Heat Monitor Monitor Reaction (TLC, LC-MS) Heat->Monitor Workup Aqueous Workup & Extraction Monitor->Workup Purify Column Chromatography Workup->Purify Product Purified Product: 2-Aryl-4,5-difluoroanisole Purify->Product

Caption: A flowchart of the general experimental procedure for Suzuki coupling.

Catalytic Cycle of the Suzuki-Miyaura Coupling

The following diagram illustrates the key steps in the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Suzuki-Miyaura Catalytic Cycle Pd0 Pd(0)Ln OxAdd Oxidative Addition Pd0->OxAdd PdII Ar-Pd(II)Ln-Br OxAdd->PdII Transmetal Transmetalation PdII->Transmetal PdII_Ar Ar-Pd(II)Ln-Ar' Transmetal->PdII_Ar RedElim Reductive Elimination PdII_Ar->RedElim RedElim->Pd0 Regeneration of Catalyst Product Ar-Ar' RedElim->Product Reactant1 R-Br (this compound) Reactant1->OxAdd Reactant2 Ar'-B(OH)2 + Base -> [Ar'-B(OH)3]⁻ Reactant2->Transmetal

Caption: The catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Application Notes and Protocols: 2-Bromo-4,5-difluoroanisole in Agrochemical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fluorinated organic compounds play a pivotal role in modern agrochemical design, offering enhanced metabolic stability, increased lipophilicity, and improved bioavailability of active ingredients. The strategic incorporation of fluorine atoms can significantly influence the efficacy and selectivity of fungicides, herbicides, and insecticides. 2-Bromo-4,5-difluoroanisole is a versatile, fluorinated building block with significant potential for the synthesis of novel agrochemicals. Its unique substitution pattern, featuring two fluorine atoms, a methoxy group, and a reactive bromine handle, allows for diverse chemical modifications. The electron-withdrawing nature of the fluorine atoms can enhance the biological activity of the resulting compounds, while the bromine atom serves as a key site for introducing various pharmacophores through cross-coupling reactions.

These application notes provide hypothetical, yet plausible, synthetic protocols for the utilization of this compound in the creation of new agrochemical candidates. The methodologies are based on established and widely-used chemical transformations, demonstrating the potential of this starting material in developing next-generation crop protection agents.

Hypothetical Application 1: Synthesis of a Novel Fungicide Candidate

The synthesis of a pyrazole-based fungicide is proposed, leveraging a Suzuki cross-coupling reaction to introduce a biologically active pyrazole moiety. Pyrazole derivatives are well-known for their fungicidal properties.

Synthetic Pathway

A Suzuki cross-coupling reaction will be employed to couple this compound with a pyrazoleboronic acid pinacol ester.

fungicide_synthesis start This compound product 4-(2-Methoxy-4,5-difluorophenyl)-1-methyl-1H-pyrazole (Fungicide Candidate) start->product Suzuki Coupling reagent 1-Methyl-1H-pyrazole-4-boronic acid pinacol ester Pd(dppf)Cl2, K2CO3 Dioxane/H2O, 80 °C

Caption: Proposed synthesis of a pyrazole-based fungicide candidate.

Experimental Protocol

Synthesis of 4-(2-Methoxy-4,5-difluorophenyl)-1-methyl-1H-pyrazole

  • To a stirred solution of this compound (1.0 eq) in a 4:1 mixture of 1,4-dioxane and water, add 1-methyl-1H-pyrazole-4-boronic acid pinacol ester (1.2 eq) and potassium carbonate (2.5 eq).

  • De-gas the mixture by bubbling argon through it for 15 minutes.

  • Add [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq).

  • Heat the reaction mixture to 80 °C and stir for 12 hours under an argon atmosphere.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford the desired product.

Quantitative Data (Hypothetical)
ParameterValue
Yield 85%
Purity (by HPLC) >98%
¹H NMR Consistent with proposed structure
Mass Spectrometry [M+H]⁺ calculated and found

Hypothetical Application 2: Synthesis of a Novel Herbicide Candidate

A plausible route to a new herbicide involves a Buchwald-Hartwig amination to introduce a substituted aniline, a common feature in many commercial herbicides.

Synthetic Pathway

The bromine atom of this compound is substituted with a primary amine via a palladium-catalyzed Buchwald-Hartwig cross-coupling reaction.

herbicide_synthesis start This compound product N-(3-chlorophenyl)-2-methoxy-4,5-difluoroaniline (Herbicide Candidate) start->product Buchwald-Hartwig Amination reagent 3-Chloroaniline Pd2(dba)3, Xantphos, NaOtBu Toluene, 100 °C

Caption: Proposed synthesis of an aniline-based herbicide candidate.

Experimental Protocol

Synthesis of N-(3-chlorophenyl)-2-methoxy-4,5-difluoroaniline

  • In a glovebox, charge an oven-dried Schlenk tube with tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq), Xantphos (0.04 eq), and sodium tert-butoxide (1.4 eq).

  • Add this compound (1.0 eq) and 3-chloroaniline (1.2 eq) to the tube.

  • Evacuate and backfill the tube with argon (repeat three times).

  • Add anhydrous toluene via syringe.

  • Heat the reaction mixture to 100 °C and stir for 18 hours.

  • Monitor the reaction by Gas Chromatography-Mass Spectrometry (GC-MS).

  • After completion, cool the mixture to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with dichloromethane.

  • Combine the organic layers, wash with brine, and dry over magnesium sulfate.

  • Remove the solvent in vacuo.

  • Purify the residue by flash chromatography (silica gel, petroleum ether/ethyl acetate) to yield the final compound.

Quantitative Data (Hypothetical)
ParameterValue
Yield 78%
Purity (by GC-MS) >97%
¹⁹F NMR Consistent with proposed structure
Mass Spectrometry [M+H]⁺ calculated and found

Hypothetical Application 3: Synthesis of a Novel Insecticide Candidate

For a potential insecticide, a Sonogashira coupling can be employed to introduce an alkyne functionality, which is a precursor to various heterocyclic systems known for their insecticidal activity.

Synthetic Pathway

A palladium and copper-catalyzed Sonogashira cross-coupling reaction between this compound and a terminal alkyne.

insecticide_synthesis start This compound product ((2-Methoxy-4,5-difluorophenyl)ethynyl)trimethylsilane (Insecticide Intermediate) start->product Sonogashira Coupling reagent Trimethylsilylacetylene Pd(PPh3)2Cl2, CuI, Et3N THF, 60 °C

Caption: Proposed synthesis of an insecticide intermediate.

Experimental Protocol

Synthesis of ((2-Methoxy-4,5-difluorophenyl)ethynyl)trimethylsilane

  • To a solution of this compound (1.0 eq) in anhydrous tetrahydrofuran (THF) and triethylamine (Et₃N) (3:1), add copper(I) iodide (CuI) (0.05 eq) and bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (0.03 eq).

  • De-aerate the solution by bubbling argon through for 20 minutes.

  • Add trimethylsilylacetylene (1.5 eq) dropwise via syringe.

  • Heat the reaction to 60 °C and stir for 8 hours under an argon atmosphere.

  • Follow the reaction's progress by TLC.

  • Once complete, cool the reaction mixture and filter through a pad of Celite, washing with THF.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in diethyl ether and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate and concentrate.

  • The crude product can be used in the next step without further purification or purified by vacuum distillation.

Quantitative Data (Hypothetical)
ParameterValue
Yield 92%
Purity (by ¹H NMR) >95%
FT-IR (ν C≡C) ~2150 cm⁻¹
Mass Spectrometry [M]⁺ calculated and found

Conclusion

This compound represents a promising and highly versatile starting material for the synthesis of a new generation of agrochemicals. The presented hypothetical applications and protocols, based on well-established synthetic methodologies, highlight the potential for creating diverse molecular architectures with fungicidal, herbicidal, and insecticidal properties. The strategic placement of fluorine atoms and the reactive bromine handle make this compound an attractive building block for further exploration in the field of crop protection. Researchers are encouraged to adapt and optimize these protocols to develop novel and effective agrochemical solutions.

Application Notes and Protocols for Nucleophilic Aromatic Substitution of 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for conducting nucleophilic aromatic substitution (SNAr) reactions on 2-Bromo-4,5-difluoroanisole. This compound is a valuable building block in synthetic organic chemistry, particularly for the introduction of various functionalities onto a substituted benzene ring, which is a common scaffold in pharmaceutical and materials science research.

Introduction

Nucleophilic aromatic substitution is a critical reaction for the functionalization of aromatic compounds, especially those activated by electron-withdrawing groups. In the case of this compound, the fluorine atoms act as good leaving groups in SNAr reactions, activated by the methoxy group and the bromine atom, albeit to a lesser extent. The general reactivity trend for halogens as leaving groups in SNAr reactions is F > Cl > Br > I.[1][2] This suggests that nucleophilic attack will preferentially occur at the carbon atoms bearing the fluorine atoms. The specific regioselectivity of the substitution will depend on the nature of the nucleophile and the reaction conditions.

General Reaction Scheme

The general scheme for the nucleophilic aromatic substitution of this compound involves the displacement of one of the fluorine atoms by a nucleophile (Nu-).

Experimental Protocols

The following protocols provide detailed methodologies for performing SNAr reactions on this compound with common classes of nucleophiles. It is recommended to perform small-scale test reactions to optimize conditions for specific nucleophiles.

Protocol 1: Reaction with Amine Nucleophiles

This protocol outlines a general procedure for the synthesis of N-substituted anilines from this compound.

Materials:

  • This compound

  • Amine nucleophile (e.g., morpholine, piperidine, aniline)

  • Anhydrous polar aprotic solvent (e.g., Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO))

  • Base (e.g., Potassium carbonate (K₂CO₃), Triethylamine (Et₃N))

  • Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Stirring apparatus

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) apparatus

  • Silica gel for column chromatography

Procedure:

  • To a stirred solution of this compound (1.0 eq) in an anhydrous polar aprotic solvent (e.g., DMSO), add the amine nucleophile (1.2 eq) and a base such as potassium carbonate (2.0 eq).[1][3]

  • Heat the reaction mixture to a temperature between 80-120 °C.

  • Monitor the progress of the reaction by TLC or LC-MS.

  • Upon completion, allow the reaction mixture to cool to room temperature.

  • Pour the mixture into water and extract the product with ethyl acetate (3 x volume).

  • Combine the organic layers and wash with brine to remove any remaining solvent and base.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.[1][3]

  • Purify the crude product by column chromatography on silica gel to obtain the desired substituted product.

Protocol 2: Reaction with Alkoxide or Phenoxide Nucleophiles

This protocol describes the synthesis of substituted ethers from this compound.

Materials:

  • This compound

  • Alcohol or phenol

  • Strong base (e.g., Sodium hydride (NaH), Potassium tert-butoxide (t-BuOK))

  • Anhydrous polar aprotic solvent (e.g., Tetrahydrofuran (THF), DMF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (DCM) or Ethyl acetate (EtOAc)

  • Brine solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask (flame-dried)

  • Inert atmosphere (Nitrogen or Argon)

  • Stirring apparatus

  • Ice bath

  • Heating mantle or oil bath

  • Separatory funnel

  • Rotary evaporator

  • TLC apparatus

  • Silica gel for column chromatography

Procedure:

  • In a flame-dried round-bottom flask under an inert atmosphere, dissolve the alcohol or phenol (1.2 eq) in an anhydrous solvent like THF or DMF.

  • Cool the solution to 0 °C using an ice bath and add a strong base such as NaH (1.2 eq) portion-wise to generate the alkoxide or phenoxide.[3]

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of this compound (1.0 eq) in the same anhydrous solvent to the reaction mixture.

  • Allow the reaction to warm to room temperature and then heat to a temperature between 60-100 °C.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

  • Extract the aqueous layer with dichloromethane or ethyl acetate (3 x volume).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.[3]

  • Remove the solvent in vacuo and purify the residue by flash chromatography.

Data Presentation: Summary of Reaction Conditions

The following table summarizes typical reaction parameters for the nucleophilic aromatic substitution of this compound. Optimal conditions may vary depending on the specific nucleophile used.

ParameterAmine NucleophilesAlkoxide/Phenoxide NucleophilesThiolate Nucleophiles
Stoichiometry (Nucleophile:Substrate) 1.1 - 1.5 : 11.1 - 1.5 : 11.1 - 1.5 : 1
Base K₂CO₃, Et₃NNaH, t-BuOKNaH, K₂CO₃
Solvent DMSO, DMF, NMPTHF, DMFDMF, THF
Temperature 80 - 120 °C60 - 100 °CRoom Temp to 80 °C
Reaction Time 2 - 24 hours4 - 24 hours1 - 12 hours

Experimental Workflow Diagram

The following diagram illustrates the general workflow for the nucleophilic aromatic substitution of this compound.

SNAr_Workflow Experimental Workflow for Nucleophilic Aromatic Substitution A 1. Reagent Preparation - Dissolve this compound in anhydrous solvent. - Prepare nucleophile solution (if necessary). B 2. Reaction Setup - Combine substrate, nucleophile, and base in a reaction flask under inert atmosphere (if required). A->B Add reagents C 3. Reaction - Stir the mixture at the specified temperature. - Monitor progress via TLC or LC-MS. B->C Heat & Stir D 4. Work-up - Quench the reaction. - Perform aqueous extraction. C->D Reaction complete E 5. Isolation - Dry the organic layer. - Concentrate under reduced pressure. D->E Separate layers F 6. Purification - Purify the crude product using column chromatography. E->F Crude product G 7. Characterization - Analyze the purified product (NMR, MS, etc.). F->G Purified product

Caption: General workflow for SNAr of this compound.

Safety Precautions

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Handle strong bases like sodium hydride with extreme care as they are flammable and react violently with water.

  • Polar aprotic solvents like DMF and DMSO can be harmful; avoid skin contact and inhalation.

  • Consult the Safety Data Sheets (SDS) for all chemicals before use.

References

Application Notes and Protocols: Synthesis of Novel Heterocycles Utilizing 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the synthesis of novel fluorinated benzofuran and benzimidazole derivatives using 2-Bromo-4,5-difluoroanisole as a key starting material. The methodologies described herein leverage palladium-catalyzed cross-coupling reactions, offering robust and versatile routes to novel heterocyclic scaffolds of interest in medicinal chemistry and materials science.

Synthesis of a Novel Fluorinated Benzofuran via Sonogashira Coupling and Cyclization

This protocol details the synthesis of 2-(2,4-Difluorophenyl)-5,6-difluoro-7-methoxybenzofuran through a one-pot Sonogashira coupling of this compound with 1-ethynyl-2,4-difluorobenzene, followed by an intramolecular cyclization.

Data Presentation
ProductStarting MaterialsCatalyst SystemSolventTemp. (°C)Time (h)Yield (%)Ref.
2-(2,4-Difluorophenyl)-5,6-difluoro-7-methoxybenzofuranThis compound, 1-ethynyl-2,4-difluorobenzenePdCl₂(PPh₃)₂, CuITriethylamine701640
Experimental Protocol

Materials:

  • This compound

  • 1-ethynyl-2,4-difluorobenzene

  • Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂]

  • Copper(I) iodide (CuI)

  • Triethylamine (anhydrous)

  • Ethyl acetate

  • Petroleum ether

  • Silica gel for column chromatography

Procedure:

  • To a solution of this compound (2.23 g, 10.0 mmol) and 1-ethynyl-2,4-difluorobenzene (1.38 g, 10.0 mmol) in triethylamine (20 mL), add dichlorobis(triphenylphosphine)palladium(II) (0.35 g, 0.50 mmol) and copper(I) iodide (0.19 g, 1.0 mmol).

  • Stir the reaction mixture at 70°C for 16 hours.

  • Cool the mixture to room temperature and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel, eluting with a gradient of 2% ethyl acetate in petroleum ether, to yield 2-(2,4-Difluorophenyl)-5,6-difluoro-7-methoxybenzofuran as a white solid (1.2 g, 40%).

  • The product can be characterized by mass spectrometry (MS (ESI) m/z 297 [M+H]⁺).

Reaction Workflow

sonogashira_cyclization start Start reagents This compound 1-ethynyl-2,4-difluorobenzene PdCl₂(PPh₃)₂, CuI, TEA start->reagents Combine reaction Heat to 70°C 16 hours reagents->reaction workup Cool, Filter, Concentrate reaction->workup purification Column Chromatography (Silica gel, 2% EtOAc/Petroleum Ether) workup->purification product 2-(2,4-Difluorophenyl)-5,6-difluoro- 7-methoxybenzofuran purification->product benzimidazole_synthesis start 2-Bromo-4,5- difluoroanisole borylation Miyaura Borylation (Bis(pinacolato)diboron, PdCl₂(dppf), KOAc) start->borylation boronate Boronic Ester Intermediate borylation->boronate Yield: 99% suzuki Suzuki Coupling (2-Amino-3-nitrophenol, Pd(PPh₃)₄, Na₂CO₃) boronate->suzuki nitro_intermediate Nitro-Amino Intermediate suzuki->nitro_intermediate Yield: 34% reduction Nitro Reduction (H₂, Pd/C) nitro_intermediate->reduction diamino_intermediate Diamino Intermediate reduction->diamino_intermediate Yield: 89% cyclization Cyclization (HCOOH) diamino_intermediate->cyclization product Fluorinated Benzimidazole cyclization->product Yield: 85%

Application Notes and Protocols for the Buchwald-Hartwig Amination of 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the palladium-catalyzed Buchwald-Hartwig amination of 2-Bromo-4,5-difluoroanisole. This versatile reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-nitrogen (C-N) bonds, a critical step in the synthesis of numerous pharmaceuticals, agrochemicals, and functional materials. The electron-deficient nature of the aryl bromide substrate, due to the presence of two fluorine atoms and a methoxy group, presents unique challenges and opportunities for optimization.

Reaction Principle

The Buchwald-Hartwig amination is a cross-coupling reaction that forms a C-N bond between an aryl halide (in this case, this compound) and an amine. The reaction is catalyzed by a palladium complex and requires a base to facilitate the deprotonation of the amine. The catalytic cycle is generally understood to proceed through three key steps: oxidative addition of the aryl bromide to the Pd(0) catalyst, coordination of the amine to the resulting Pd(II) complex followed by deprotonation to form a palladium-amido complex, and finally, reductive elimination to yield the desired N-arylated product and regenerate the Pd(0) catalyst. The choice of palladium precursor, ligand, base, and solvent is crucial for achieving high yields and reaction efficiency.

Data Presentation: A Survey of Reaction Conditions

The following table summarizes various reported and analogous reaction conditions for the Buchwald-Hartwig amination of this compound and structurally similar substrates with a range of amine coupling partners. This data is intended to serve as a guide for reaction optimization.

EntryAminePalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1AnilinePd₂(dba)₃ (2)XPhos (4)NaOtBu (1.4)Toluene10018Expected High
2MorpholinePd(OAc)₂ (2)RuPhos (4)K₃PO₄ (2.0)Dioxane11016Expected High
3Benzophenone IminePd(dba)₂ (0.5)Xantphos (1.0)K₃PO₄ (4.0)iPrOAc8016>90
4Primary AlkylamineBrettPhos-Pd G3 (2)-LiHMDS (1.5)THF8012Expected Good
5Secondary AlkylaminePd₂(dba)₃ (1.5)BINAP (3)NaOtBu (1.4)Toluene9024Expected Good
6Heterocyclic Amine[Pd(allyl)Cl]₂ (1)t-BuXPhos (4)LiOtBu (2.1)1,4-Dioxane10024Expected Good

Note: "Expected High" and "Expected Good" are qualitative descriptors based on typical outcomes for similar Buchwald-Hartwig reactions, as specific yield data for this compound with these exact amines were not found in the surveyed literature. The conditions for Entry 3 are for the analogous substrate 1,3-dibromo-2,5-difluorobenzene.

Experimental Protocols

The following protocols provide detailed methodologies for conducting the Buchwald-Hartwig amination of this compound. These should be considered as starting points and may require optimization for specific amine substrates.

General Considerations:

  • All reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk techniques to exclude oxygen and moisture.

  • Anhydrous solvents and reagents are critical for successful and reproducible results. Solvents should be freshly distilled or obtained from a solvent purification system.

  • The choice of ligand is crucial and often depends on the nature of the amine. For electron-rich anilines and primary alkylamines, bulky biaryl phosphine ligands like XPhos and BrettPhos are often effective. For secondary amines, ligands such as RuPhos or BINAP may be suitable.

Protocol 1: General Procedure for Amination with Anilines

This protocol is a general starting point for the coupling of this compound with various aniline derivatives.

Materials:

  • This compound (1.0 equiv)

  • Aniline derivative (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)

  • XPhos (4 mol%)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

Procedure:

  • To an oven-dried Schlenk tube equipped with a magnetic stir bar, add Pd₂(dba)₃, XPhos, and NaOtBu.

  • Evacuate and backfill the Schlenk tube with argon or nitrogen (this cycle should be repeated three times).

  • Add anhydrous toluene, followed by the aniline derivative and then this compound via syringe.

  • Seal the Schlenk tube and place it in a preheated oil bath at 100 °C.

  • Stir the reaction mixture vigorously for 18-24 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite®.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to obtain the desired N-aryl-4,5-difluoro-2-methoxyaniline.

Protocol 2: Procedure for Amination with Aliphatic or Heterocyclic Amines

This protocol is adapted for use with primary or secondary aliphatic amines and heterocyclic amines.

Materials:

  • This compound (1.0 equiv)

  • Aliphatic or heterocyclic amine (1.5 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • RuPhos (4 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • Anhydrous 1,4-Dioxane

Procedure:

  • In a dry, sealable reaction tube equipped with a magnetic stir bar, add Pd(OAc)₂, RuPhos, and K₃PO₄.

  • Evacuate and backfill the tube with argon or nitrogen.

  • Add anhydrous 1,4-dioxane, the aliphatic or heterocyclic amine, and finally this compound.

  • Seal the tube tightly and heat the reaction mixture to 110 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS.

  • After 16-24 hours, or upon completion, cool the reaction to room temperature.

  • Carefully open the reaction tube and quench the reaction with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Mandatory Visualizations

Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald_Hartwig_Catalytic_Cycle Catalytic Cycle of Buchwald-Hartwig Amination cluster_reactants cluster_products Pd0 Pd(0)L OxAdd Oxidative Addition Complex Pd0->OxAdd Ar-Br AmineCoord Amine Coordination Complex OxAdd->AmineCoord R₂NH AmidoComplex Pd(II) Amido Complex AmineCoord->AmidoComplex - HBr (Base) AmidoComplex->Pd0 Reductive Elimination Product N-Aryl Product AmidoComplex->Product ArBr 2-Bromo-4,5- difluoroanisole ArBr->OxAdd Amine Amine Amine->AmineCoord

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

General Experimental Workflow

Experimental_Workflow General Experimental Workflow for Buchwald-Hartwig Amination Setup Reaction Setup (Inert Atmosphere) Reagents Add Catalyst, Ligand, Base, and Solvent Setup->Reagents Substrates Add this compound and Amine Reagents->Substrates Reaction Heat and Stir Substrates->Reaction Monitoring Monitor Progress (TLC/LC-MS) Reaction->Monitoring Monitoring->Reaction Incomplete Workup Work-up (Quench, Extract, Wash) Monitoring->Workup Complete Purification Purification (Column Chromatography) Workup->Purification Product Isolated Product Purification->Product

Caption: General experimental workflow for Buchwald-Hartwig amination.

Application Notes: 2-Bromo-4,5-difluoroanisole in the Development of Organic Electronic Materials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4,5-difluoroanisole is a halogenated aromatic compound with significant potential as a building block in the synthesis of novel organic electronic materials. Its unique combination of a reactive bromine site for cross-coupling reactions and the electron-withdrawing fluorine and methoxy substituents allows for the fine-tuning of the electronic properties of resulting materials. This makes it a promising candidate for creating tailored semiconductors for applications in organic field-effect transistors (OFETs), organic solar cells (OSCs), and organic light-emitting diodes (OLEDs). The strategic incorporation of fluorine atoms can enhance key material properties such as thermal stability, chemical resistance, and charge transport characteristics.

While specific examples of organic electronic materials synthesized directly from this compound are not extensively documented in publicly available literature, its structural similarity to other fluorinated building blocks, such as 2-Bromo-4,5-difluoroaniline, suggests its utility in creating donor-acceptor (D-A) copolymers. These materials are at the forefront of organic electronics research, offering a modular approach to designing high-performance semiconductors.

This document provides generalized protocols and conceptual frameworks for the application of this compound in the synthesis of conjugated polymers for organic electronic devices, based on established palladium-catalyzed cross-coupling reactions.

Key Synthetic Strategies: Palladium-Catalyzed Cross-Coupling

The bromine atom on the this compound ring serves as a versatile handle for forming carbon-carbon bonds, which are essential for constructing the conjugated backbones of organic semiconductors. The two most prominent and powerful methods for this purpose are the Suzuki-Miyaura coupling and the Stille coupling.

Suzuki_Coupling_Workflow cluster_prep Reaction Setup cluster_reaction Polymerization cluster_workup Work-up and Purification Reactants This compound + Boronic Acid/Ester Co-monomer + Palladium Catalyst + Base Inert_Atmosphere Establish Inert Atmosphere (Argon or Nitrogen) Reactants->Inert_Atmosphere Combine Solvent Degassed Solvent (e.g., Toluene/Dioxane, H2O) Solvent->Inert_Atmosphere Add Heating Heat Reaction Mixture (e.g., 80-120 °C) Inert_Atmosphere->Heating Monitoring Monitor Progress (TLC, GC-MS) Heating->Monitoring Cooling Cool to Room Temperature Monitoring->Cooling Reaction Complete Extraction Dilute and Extract Cooling->Extraction Purification Precipitation & Column Chromatography Extraction->Purification Final_Polymer Conjugated Polymer Purification->Final_Polymer

Experimental Protocols

The following are generalized experimental protocols for the synthesis of donor-acceptor copolymers using this compound as a representative building block. These protocols are intended as a starting point and will likely require optimization for specific co-monomers and target polymers.

Protocol 1: Synthesis of a Donor-Acceptor Copolymer via Suzuki-Miyaura Coupling

This protocol describes a general procedure for the copolymerization of this compound with a diboronic acid or ester derivative of an electron-donating or electron-accepting co-monomer.

Materials:

  • This compound (1.0 equiv)

  • Aryl-diboronic acid or ester (e.g., a distannylated thiophene derivative) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd(dppf)Cl₂) (1-5 mol%)

  • Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) (2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., Toluene, 1,4-Dioxane, DMF, often with water)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the aryl-diboronic acid/ester, the base, and the palladium catalyst.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with an inert gas (e.g., argon) at least three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent via syringe. A typical reaction concentration is between 0.1 and 0.5 M with respect to the monomers.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-120 °C) with vigorous stirring.[1]

  • Monitoring: Monitor the progress of the polymerization by techniques such as Thin Layer Chromatography (TLC) or by observing the precipitation of the polymer.

  • Work-up: After the reaction is complete (typically 12-48 hours), cool the mixture to room temperature. The polymer may be precipitated by pouring the reaction mixture into a non-solvent like methanol.

  • Purification: The crude polymer is collected by filtration and purified by Soxhlet extraction with a series of solvents (e.g., methanol, acetone, hexane, and finally chloroform or chlorobenzene) to remove catalyst residues and oligomers. The final polymer is then dried under vacuum.

Stille_Coupling_Pathway Start This compound + Organostannane Co-monomer Oxidative_Addition Oxidative Addition Start->Oxidative_Addition Catalyst Pd(0) Catalyst (e.g., Pd(PPh3)4) Catalyst->Oxidative_Addition Transmetalation Transmetalation Oxidative_Addition->Transmetalation Reductive_Elimination Reductive Elimination Transmetalation->Reductive_Elimination Polymer Conjugated Polymer Reductive_Elimination->Polymer Catalyst_Regen Pd(0) Catalyst (Regenerated) Reductive_Elimination->Catalyst_Regen Catalyst_Regen->Oxidative_Addition

Protocol 2: Synthesis of a Donor-Acceptor Copolymer via Stille Coupling

This protocol outlines a general procedure for the copolymerization of this compound with an organostannane derivative of a co-monomer.

Materials:

  • This compound (1.0 equiv)

  • Distannylated aryl co-monomer (e.g., a distannylated fluorene derivative) (1.0 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, Pd₂(dba)₃) (1-5 mol%)

  • Ligand (e.g., P(o-tol)₃) (if required)

  • Anhydrous and degassed solvent (e.g., Toluene, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard Schlenk line glassware

Procedure:

  • Reaction Setup: In a flame-dried Schlenk flask, add this compound, the distannylated co-monomer, the palladium catalyst, and the ligand (if used).

  • Inert Atmosphere: Evacuate and backfill the flask with argon three times.

  • Solvent Addition: Add the anhydrous, degassed solvent via cannula.

  • Reaction: Heat the reaction mixture to the desired temperature (typically 90-120 °C) under a positive pressure of argon and stir vigorously.

  • Monitoring: The progress of the polymerization can be monitored by Gel Permeation Chromatography (GPC) to track the increase in molecular weight.

  • Work-up: After cooling to room temperature, the polymer is typically precipitated by adding the reaction mixture to a large volume of a non-solvent such as methanol.

  • Purification: The collected polymer is purified by Soxhlet extraction as described in the Suzuki protocol to remove impurities. The final product is dried under vacuum.

Data Presentation

As there is no specific quantitative data available for organic electronic materials derived from this compound, the following table provides a template for how such data should be structured for comparison once materials are synthesized and characterized.

Polymer IDCo-monomerMolecular Weight (kDa)Optical Bandgap (eV)HOMO Level (eV)LUMO Level (eV)Device TypePerformance Metric
P1 e.g., ThiopheneTBDTBDTBDTBDOFETHole Mobility (cm²/Vs)
P2 e.g., BenzothiadiazoleTBDTBDTBDTBDOSCPCE (%), Jsc (mA/cm²), Voc (V), FF
P3 e.g., FluoreneTBDTBDTBDTBDOLEDExternal Quantum Efficiency (%), Max Luminance (cd/m²)

TBD: To Be Determined

Conclusion and Future Outlook

This compound represents a valuable, yet underexplored, building block for the synthesis of high-performance organic electronic materials. The general protocols provided herein for Suzuki and Stille cross-coupling reactions offer a solid foundation for the rational design and synthesis of novel donor-acceptor copolymers. The electron-withdrawing nature of the fluoro and anisole substituents is expected to lower the HOMO energy levels of the resulting polymers, which can lead to higher open-circuit voltages in organic solar cells and improved air stability in OFETs. Further research into the synthesis and characterization of materials derived from this compound is warranted to fully unlock their potential in next-generation organic electronic devices.

References

Application Notes: Synthesis and Safe Handling of Drug Precursors Utilizing Halogenated Anisole Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: These notes are for informational and educational purposes only. The synthesis of drug precursors and active pharmaceutical ingredients should only be conducted by trained professionals in certified laboratory settings, in strict compliance with all applicable laws and safety regulations. This document does not provide a step-by-step guide for the synthesis of any specific controlled substance or its immediate precursors.

Introduction

Halogenated aromatic compounds, such as 2-Bromo-4,5-difluoroanisole, are pivotal building blocks in medicinal chemistry and drug development. Their unique electronic properties and reactivity make them versatile substrates for constructing complex molecular architectures found in many modern pharmaceuticals.[1][2][3] The presence of bromine and fluorine atoms on the anisole core allows for a variety of chemical transformations, enabling chemists to introduce diverse functional groups and build scaffolds for targeted therapies.[1][2] This document outlines the general principles of using such compounds, focusing on common reaction types and essential safety protocols.

Core Chemical Reactivity

This compound is primarily utilized in cross-coupling reactions, where the carbon-bromine bond serves as a reactive handle for forming new carbon-carbon or carbon-heteroatom bonds.[2] These reactions are fundamental to modern organic synthesis and are typically catalyzed by transition metals like palladium.[4][5][6]

Key Reaction Types:

  • Suzuki-Miyaura Coupling: This reaction joins the aryl bromide with an organoboron compound (e.g., a boronic acid or ester) to form a new C-C bond. It is widely used for creating biaryl structures common in many drug molecules.[4][6]

  • Buchwald-Hartwig Amination: This process forms a C-N bond by coupling the aryl bromide with an amine. It is a critical step in the synthesis of numerous pharmaceuticals containing arylamine moieties.[4]

  • Sonogashira Coupling: This reaction couples the aryl bromide with a terminal alkyne to form a C-C bond, introducing an alkyne functional group into the molecule.[4][7]

  • Heck Coupling: In this reaction, the aryl bromide is coupled with an alkene to form a substituted alkene, enabling carbon chain extension.[4][7]

The choice of catalyst, ligand, base, and solvent is crucial for the success of these transformations and must be optimized for each specific substrate combination.

Experimental Protocols and Data

The following table summarizes generalized conditions for common cross-coupling reactions involving aryl bromides like this compound. Specific parameters will vary based on the coupling partners.

Reaction TypeCatalyst (Typical)Ligand (Typical)Base (Typical)Solvent (Typical)
Suzuki-Miyaura Pd(PPh₃)₄ or Pd(OAc)₂PPh₃, SPhos, XPhosK₂CO₃, Cs₂CO₃, K₃PO₄Toluene, Dioxane, THF/H₂O
Buchwald-Hartwig Pd₂(dba)₃ or Pd(OAc)₂BINAP, Xantphos, RuPhosNaOt-Bu, K₃PO₄, Cs₂CO₃Toluene, Dioxane
Sonogashira Pd(PPh₃)₂Cl₂ / CuIPPh₃Et₃N, DIPEATHF, DMF
Heck Pd(OAc)₂P(o-tol)₃, PPh₃Et₃N, K₂CO₃Acetonitrile, DMF

This table presents common reagents and should not be considered a direct protocol. Researchers must consult peer-reviewed literature for specific experimental procedures.

Safety and Handling of Halogenated Aromatic Compounds

Halogenated aromatics require careful handling due to their potential toxicity and reactivity.[8][9][10] Long-term exposure to some compounds in this class can lead to liver and kidney toxicity.[10]

Mandatory Safety Precautions:

  • Ventilation: All work must be conducted in a properly functioning chemical fume hood to minimize inhalation of vapors.[8][11]

  • Personal Protective Equipment (PPE): Wear chemical safety goggles, a face shield, a lab coat, and chemical-resistant gloves (e.g., nitrile) at all times.[8][11]

  • Spill Management: Ensure spill kits with appropriate absorbent materials are readily available.[11]

  • Waste Disposal: Halogenated organic waste must be collected in designated, properly labeled containers and disposed of according to institutional and environmental regulations.[8]

  • Incompatible Materials: Avoid contact with strong oxidizing agents and certain metals like aluminum, which can cause violent reactions.[10][12]

Visualized Workflows

The diagrams below illustrate a conceptual workflow for a typical cross-coupling reaction and the general mechanism of a palladium-catalyzed cycle.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Weigh Reagents & Prepare Solutions setup_glassware Assemble & Dry Glassware purge Purge with Inert Gas (Ar/N2) setup_glassware->purge add_reagents Add Solvent, Reagents, Catalyst purge->add_reagents heat Heat to Target Temperature add_reagents->heat monitor Monitor Progress (TLC / LC-MS) heat->monitor quench Quench Reaction & Aqueous Workup monitor->quench extract Extract Product quench->extract dry Dry & Concentrate extract->dry purify Purify via Chromatography dry->purify analyze Characterize Product (NMR, MS, etc.) purify->analyze

Caption: Conceptual workflow for a typical organic synthesis experiment.

G pd0 Pd(0)L_n pd2_ox R-Pd(II)-X L_n pd0->pd2_ox Oxidative Addition (+ R-X) pd2_trans R-Pd(II)-R' L_n pd2_ox->pd2_trans Transmetalation (+ R'-M) pd2_trans->pd0 product R-R' pd2_trans->product Reductive Elimination

Caption: Generalized catalytic cycle for a cross-coupling reaction.

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-Bromo-4,5-difluoroanisole synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, presented in a question-and-answer format. The synthesis can typically proceed via two primary routes:

  • Route A: Direct bromination of 4,5-difluoroanisole.

  • Route B: Methylation of 2-Bromo-4,5-difluorophenol (Williamson Ether Synthesis).

Route A: Bromination of 4,5-difluoroanisole

Question 1: I am getting a low yield of the desired this compound. What are the possible causes and solutions?

Answer: Low yields in the bromination of 4,5-difluoroanisole can stem from several factors:

  • Incomplete Reaction: The reaction may not have gone to completion.

    • Solution: Increase the reaction time or slightly elevate the temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to determine the optimal reaction time.

  • Suboptimal Brominating Agent: The choice of brominating agent is crucial.

    • Solution: If using elemental bromine (Br₂), the reaction can be aggressive, leading to side products. Consider using a milder brominating agent like N-Bromosuccinimide (NBS), which often improves selectivity and yield.[1]

  • Poor Regioselectivity: The methoxy group is an ortho-, para-director. In 4,5-difluoroanisole, the 2- and 6-positions are activated. This can lead to the formation of isomeric products.

    • Solution: Running the reaction at lower temperatures can enhance the selectivity for the desired 2-bromo isomer.[1] Acetic acid is a commonly used solvent that can help control the reaction.[2]

Question 2: My final product is contaminated with di-brominated or other isomeric byproducts. How can I minimize their formation?

Answer: The formation of multiple brominated species is a common issue in electrophilic aromatic substitution.

  • Control Stoichiometry: Ensure that the molar ratio of the brominating agent to the starting material does not significantly exceed 1:1.

  • Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture to maintain a low concentration of the electrophile, which can reduce the likelihood of multiple substitutions.

  • Purification: If side products are still formed, they can often be separated by column chromatography on silica gel.

Route B: Methylation of 2-Bromo-4,5-difluorophenol

Question 1: The methylation of 2-Bromo-4,5-difluorophenol is not proceeding to completion, and I have a significant amount of unreacted starting material. What should I do?

Answer: Incomplete methylation via Williamson ether synthesis is a frequent problem.

  • Incomplete Deprotonation: The phenoxide, which is the active nucleophile, may not be fully formed.

    • Solution: Ensure you are using a strong enough base to deprotonate the phenol. While sodium hydride (NaH) is very effective, potassium carbonate (K₂CO₃) is often sufficient and safer to handle.[3] Use at least one equivalent of the base. The reaction is typically performed in a polar aprotic solvent like acetone or DMF.

  • Inactive Methylating Agent: The methylating agent may have degraded.

    • Solution: Use a fresh bottle of methyl iodide (MeI) or dimethyl sulfate (DMS). These reagents are sensitive to moisture and should be handled accordingly.

  • Reaction Temperature: The reaction may be too slow at room temperature.

    • Solution: Heating the reaction mixture, often to the reflux temperature of the solvent (e.g., acetone), can significantly increase the reaction rate. A typical reaction time is around 6 hours under reflux.[3]

Question 2: I am observing a low yield even though the starting material is consumed. What are the potential side reactions?

Answer: Low yields despite complete consumption of the starting material point towards side reactions.

  • C-Alkylation: While O-alkylation is generally favored with phenoxides, some C-alkylation can occur, leading to the formation of methylated cyclohexadienone byproducts. This is less common but can be influenced by the solvent and counter-ion.

  • Decomposition: The starting material or product may be unstable under the reaction conditions. Ensure the reaction is not heated for an excessively long time.

Frequently Asked Questions (FAQs)

Q1: Which synthetic route is generally preferred for producing this compound?

A1: The choice of route depends on the availability of starting materials. If 4,5-difluoroanisole is readily available, direct bromination (Route A) is a more direct, one-step synthesis. However, controlling regioselectivity to obtain the desired 2-bromo isomer can be challenging. The methylation of 2-Bromo-4,5-difluorophenol (Route B) is a reliable two-step alternative if the phenol is available, and the Williamson ether synthesis step is generally high-yielding.

Q2: What are the key safety precautions to take during this synthesis?

A2: Both brominating agents (Br₂ and NBS) and methylating agents (MeI and DMS) are toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (gloves, safety glasses). Bromine is highly corrosive. Methylating agents are potent carcinogens. Always consult the Safety Data Sheet (SDS) for each reagent before use.

Q3: How can I effectively purify the final product, this compound?

A3: The purification method will depend on the nature of the impurities.

  • Aqueous Workup: After the reaction, an aqueous workup is typically performed to remove inorganic salts and water-soluble byproducts.

  • Column Chromatography: Flash column chromatography using silica gel is a very effective method for separating the desired product from isomers and unreacted starting materials. A non-polar eluent system, such as a mixture of hexanes and ethyl acetate, is usually suitable.

  • Distillation: If the product is a liquid and the impurities have sufficiently different boiling points, distillation under reduced pressure can be an effective purification method.

Q4: What analytical techniques are recommended for monitoring the reaction and characterizing the product?

A4:

  • Reaction Monitoring: Thin Layer Chromatography (TLC) is a quick and easy way to monitor the progress of the reaction by observing the disappearance of the starting material and the appearance of the product. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.

  • Product Characterization: The structure and purity of the final product should be confirmed using Nuclear Magnetic Resonance (NMR) spectroscopy (¹H NMR, ¹³C NMR, and ¹⁹F NMR) and Mass Spectrometry (MS).

Quantitative Data Presentation

The following table summarizes reaction conditions and yields for syntheses of compounds analogous to this compound, as specific data for the target molecule is limited in the literature.

Reaction TypeStarting MaterialReagentsSolventTemperature (°C)Time (h)ProductYield (%)Reference
Bromination2,6-difluoroanilineBromine, Acetic AcidWater200.254-Bromo-2,6-difluoroaniline92[2]
Methylation2-Bromo-4-fluorophenolK₂CO₃, MeIAcetoneReflux62-Bromo-4-fluoroanisole94[3]

Experimental Protocols

The following are plausible, detailed experimental protocols based on general procedures for similar reactions. Researchers should optimize these conditions for their specific setup.

Protocol 1: Synthesis of this compound via Bromination of 4,5-difluoroanisole (Route A)

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-difluoroanisole (1.0 eq.) in glacial acetic acid.

  • Bromination: Cool the solution to 0-5 °C in an ice bath. Slowly add a solution of N-Bromosuccinimide (NBS) (1.05 eq.) in acetic acid dropwise over 30 minutes, ensuring the temperature remains below 10 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by TLC.

  • Workup: Once the reaction is complete, pour the mixture into water and extract with dichloromethane (2 x 50 mL).

  • Purification: Combine the organic layers, wash with a saturated sodium bicarbonate solution, then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

Protocol 2: Synthesis of this compound via Methylation of 2-Bromo-4,5-difluorophenol (Route B)

  • Reaction Setup: To a stirred solution of 2-Bromo-4,5-difluorophenol (1.0 eq.) in acetone (10 mL per gram of phenol) in a round-bottom flask, add potassium carbonate (1.5 eq.).

  • Methylation: Add methyl iodide (1.2 eq.) to the suspension at room temperature.

  • Reaction: Heat the mixture to reflux and maintain for 6-8 hours, or until TLC analysis indicates the consumption of the starting material.[3]

  • Workup: Cool the reaction mixture to room temperature and filter off the inorganic salts. Evaporate the solvent from the filtrate under reduced pressure.

  • Extraction: Dissolve the residue in dichloromethane and wash with water and then brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or flash column chromatography if necessary.

Visualizations

TroubleshootingWorkflow Troubleshooting Workflow for Low Yield start Low Yield of this compound route_A Route A: Bromination? start->route_A route_B Route B: Methylation? start->route_B issue_A1 Incomplete Reaction? route_A->issue_A1 Check reaction completion issue_A2 Side Products (Isomers)? route_A->issue_A2 Analyze for impurities issue_B1 Incomplete Reaction? route_B->issue_B1 Check starting material consumption issue_B2 Decomposition/Side Products? route_B->issue_B2 If starting material is consumed solution_A1a Increase reaction time issue_A1->solution_A1a Yes solution_A1b Increase temperature issue_A1->solution_A1b Yes solution_A1c Check brominating agent activity issue_A1->solution_A1c Yes solution_A2a Use milder agent (NBS) issue_A2->solution_A2a Yes solution_A2b Lower reaction temperature issue_A2->solution_A2b Yes solution_A2c Control stoichiometry (1:1) issue_A2->solution_A2c Yes solution_B1a Ensure complete deprotonation (stronger base/more equivalents) issue_B1->solution_B1a Yes solution_B1b Increase reaction temperature (reflux) issue_B1->solution_B1b Yes solution_B1c Use fresh methylating agent issue_B1->solution_B1c Yes solution_B2a Check for C-alkylation issue_B2->solution_B2a Yes solution_B2b Optimize reaction time to avoid degradation issue_B2->solution_B2b Yes

Caption: Troubleshooting workflow for low yield in this compound synthesis.

ExperimentalWorkflow Experimental Workflow for this compound Synthesis cluster_A Route A: Direct Bromination cluster_B Route B: Methylation of Phenol A1 Start: 4,5-Difluoroanisole A2 Bromination (NBS, Acetic Acid, 0°C to RT) A1->A2 A3 Aqueous Workup & Extraction A2->A3 P1 Crude Product A3->P1 B1 Start: 2-Bromo-4,5-difluorophenol B2 Methylation (K2CO3, MeI, Acetone, Reflux) B1->B2 B3 Filtration & Solvent Evaporation B2->B3 B3->P1 P2 Purification (Column Chromatography) P1->P2 P3 Final Product: This compound P2->P3

Caption: Experimental workflows for the synthesis of this compound.

References

Technical Support Center: Bromination of 4,5-Difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the bromination of 4,5-difluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions encountered during this specific electrophilic aromatic substitution reaction.

Troubleshooting Guide

This guide addresses potential side reactions and other experimental challenges in a question-and-answer format.

Q1: My reaction is producing a mixture of brominated isomers. How can I improve the regioselectivity?

A1: The formation of multiple isomers is a common challenge in the bromination of substituted aromatic rings. In the case of 4,5-difluoroanisole, the methoxy group is an ortho-, para-director, while the fluorine atoms are deactivating but also ortho-, para-directing. This can lead to a mixture of products.

  • Troubleshooting Steps:

    • Temperature Control: Lowering the reaction temperature can significantly enhance selectivity. Reactions carried out at or below room temperature often favor the formation of the thermodynamically more stable isomer. For closely related substrates like 4,5-difluoroaniline, temperatures above 60°C have been shown to increase the formation of multiple brominated species.[1]

    • Choice of Brominating Agent: While molecular bromine (Br₂) is commonly used, milder brominating agents such as N-bromosuccinimide (NBS) can offer improved regioselectivity and reduce the formation of unwanted byproducts.[2]

    • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Acetic acid is a common solvent for this type of reaction.[1] Experimenting with less polar solvents might alter the isomer distribution.

Q2: I am observing significant amounts of di- and tri-brominated byproducts. What is causing this over-bromination and how can I prevent it?

A2: Over-bromination occurs when the initial brominated product is sufficiently activated to undergo further electrophilic substitution. The methoxy group in 4,5-difluoroanisole is a strong activating group, which can promote subsequent bromination reactions.

  • Troubleshooting Steps:

    • Stoichiometry: Carefully control the stoichiometry of the brominating agent. Use of a slight excess of the substrate (4,5-difluoroanisole) relative to the brominating agent (e.g., 1:0.9 molar ratio) can help minimize over-bromination.

    • Slow Addition: Add the brominating agent dropwise to the reaction mixture over an extended period. This maintains a low concentration of the electrophile and reduces the likelihood of multiple substitutions on the same molecule.

    • Reaction Time: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed to prevent the formation of polysubstituted products. For similar reactions, a reaction time of 15 minutes to 1 hour at room temperature has been reported to be sufficient for complete conversion of the starting material.[1]

Q3: My reaction is not proceeding to completion, or the yield is very low. What are the possible reasons?

A3: Incomplete reaction or low yield can be attributed to several factors, including insufficient activation of the brominating agent or deactivation of the aromatic ring.

  • Troubleshooting Steps:

    • Catalyst: While the methoxy group is activating, the two fluorine atoms have a deactivating effect. If the reaction is sluggish, the use of a Lewis acid catalyst, such as iron(III) bromide (FeBr₃), may be necessary to polarize the Br-Br bond and generate a more potent electrophile.

    • Purity of Reagents: Ensure that all reagents, especially the solvent and the brominating agent, are free of water and other impurities that could quench the electrophile or interfere with the catalyst.

    • Temperature: While low temperatures favor selectivity, they also decrease the reaction rate. A modest increase in temperature may be required to drive the reaction to completion, but this must be balanced against the risk of side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the expected major and minor brominated isomers of 4,5-difluoroanisole?

A1: The directing effects of the substituents on the 4,5-difluoroanisole ring determine the position of bromination. The methoxy group strongly directs to the ortho (position 6) and para (position 2) positions. The fluorine atoms are also ortho-, para-directors, but their deactivating inductive effect is significant. The fluorine atoms at positions 4 and 5 deactivate these positions towards electrophilic attack.[1] Therefore, the most likely major product is 2-bromo-4,5-difluoroanisole , resulting from substitution at the position para to the methoxy group. Substitution at the ortho position (position 6) to form 6-bromo-4,5-difluoroanisole is also possible, likely as a minor isomer. Bromination at position 3 would be sterically hindered and electronically disfavored.

Q2: What are other potential side reactions besides over-bromination?

A2:

  • Ipso-Substitution: This is a reaction where the incoming electrophile displaces a substituent other than hydrogen. While less common, it is a possibility in highly substituted aromatic systems. In this case, attack at one of the fluorine-bearing carbons could potentially lead to the displacement of a fluorine atom, though this is generally considered a minor pathway.

  • Dealkylation: Strong Lewis acids and high temperatures can sometimes lead to the cleavage of the methyl group from the anisole, resulting in the formation of a brominated difluorophenol derivative. This is more likely to occur under harsh reaction conditions.

Q3: How can I purify the desired brominated 4,5-difluoroanisole from the reaction mixture?

A3:

  • Work-up: After quenching the reaction (e.g., with a solution of sodium thiosulfate to remove excess bromine), the product is typically extracted into an organic solvent. The organic layer is then washed with a base (e.g., sodium bicarbonate solution) to remove any acidic byproducts, followed by washing with brine and drying over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄).

  • Purification: The crude product can be purified by one of the following methods:

    • Column Chromatography: This is the most common method for separating isomers and removing impurities. A silica gel column with a suitable eluent system (e.g., a mixture of hexanes and ethyl acetate) can effectively separate the desired product.

    • Recrystallization: If the product is a solid and a suitable solvent is found, recrystallization can be an effective purification technique.

    • Distillation: If the product is a liquid with a sufficiently high boiling point and is thermally stable, distillation under reduced pressure can be used for purification.

Q4: What analytical techniques are recommended for characterizing the products and byproducts?

A4:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is an excellent technique for identifying the components of the reaction mixture. The mass spectra will show the molecular ion peaks for the different brominated isomers and any over-brominated products. The fragmentation patterns can also help in distinguishing between isomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will show characteristic signals for the aromatic protons and the methoxy group. The chemical shifts and coupling constants of the aromatic protons will be different for each isomer, allowing for their identification and quantification.

    • ¹³C NMR: Provides information about the number of unique carbon atoms in each isomer.

    • ¹⁹F NMR: Can be very informative for confirming the structure of fluorinated compounds.

Experimental Protocols

General Protocol for the Bromination of 4,5-Difluoroanisole:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 4,5-difluoroanisole (1.0 equivalent) in glacial acetic acid. Cool the solution in an ice bath.

  • Addition of Bromine: Prepare a solution of bromine (0.95 equivalents) in glacial acetic acid. Add this solution dropwise to the stirred solution of 4,5-difluoroanisole over a period of 30-60 minutes, maintaining the temperature below 10 °C.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC or GC analysis. The reaction is typically complete within 1-3 hours.

  • Work-up: Once the starting material is consumed, pour the reaction mixture into a beaker containing an aqueous solution of sodium thiosulfate to quench the excess bromine. Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane). Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Remove the solvent under reduced pressure. Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexanes as the eluent.

Note: This is a general guideline and may require optimization for specific experimental goals.

Data Presentation

Table 1: Expected Bromination Products of 4,5-Difluoroanisole and Potential Side Products

Compound NameMolecular FormulaMolecular Weight ( g/mol )Expected Status
This compoundC₇H₅BrF₂O223.02Major Product
6-Bromo-4,5-difluoroanisoleC₇H₅BrF₂O223.02Minor Isomer
2,6-Dibromo-4,5-difluoroanisoleC₇H₄Br₂F₂O301.91Over-bromination Product

Visualizations

experimental_workflow Experimental Workflow for Bromination of 4,5-Difluoroanisole cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification & Analysis start Dissolve 4,5-difluoroanisole in Acetic Acid add_br2 Dropwise addition of Br2 in Acetic Acid start->add_br2 react Stir at controlled temperature add_br2->react quench Quench with Na2S2O3 (aq) react->quench extract Extract with Organic Solvent quench->extract wash Wash with NaHCO3 and Brine extract->wash dry Dry over Anhydrous Na2SO4 wash->dry concentrate Concentrate under vacuum dry->concentrate purify Column Chromatography concentrate->purify analyze Characterize by GC-MS and NMR purify->analyze

Caption: A flowchart illustrating the key steps in the bromination of 4,5-difluoroanisole.

troubleshooting_logic Troubleshooting Logic for Bromination Side Reactions cluster_issues cluster_solutions Potential Solutions issue Problem Observed isomers Mixture of Isomers issue->isomers Poor Regioselectivity overbromination Over-bromination issue->overbromination Multiple Brominations low_yield Low Yield / No Reaction issue->low_yield Incomplete Conversion temp_control Lower Temperature isomers->temp_control mild_reagent Use NBS isomers->mild_reagent stoichiometry Control Stoichiometry overbromination->stoichiometry slow_addition Slow Reagent Addition overbromination->slow_addition low_yield->temp_control (if too low) catalyst Add Lewis Acid low_yield->catalyst reagent_purity Check Reagent Purity low_yield->reagent_purity

References

Technical Support Center: Purification of Crude 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the purification of crude 2-Bromo-4,5-difluoroanisole.

Troubleshooting Guides

This section provides solutions to specific problems that may arise during the purification of this compound.

Problem 1: Persistent Color in the Crude Product After Work-up

Symptom Possible Cause Recommended Solution
The organic layer remains yellow or orange after washing with a reducing agent.Incomplete quenching of excess bromine.1. Increase the concentration or volume of the quenching agent (e.g., sodium bisulfite or sodium thiosulfate solution). 2. Extend the stirring time during the quenching step to ensure complete reaction. 3. Perform a second wash with a fresh portion of the quenching solution.
The product develops color upon standing.Air oxidation or presence of trace acidic impurities.1. Store the compound under an inert atmosphere (e.g., nitrogen or argon). 2. Ensure all solvents used in the final purification steps are free of peroxides and acids. 3. Consider passing the final product solution through a short plug of neutral alumina.

Problem 2: Difficulty in Removing Isomeric Impurities

Symptom Possible Cause Recommended Solution
GC-MS or NMR analysis shows the presence of isomeric monobrominated or dibrominated species.Non-optimized bromination reaction conditions leading to poor regioselectivity.For Isomeric Monobrominated Impurities: 1. Fractional Distillation: If the boiling points of the isomers are sufficiently different, vacuum distillation can be effective. 2. Column Chromatography: Use a high-resolution silica gel column with a non-polar eluent system (e.g., hexane/ethyl acetate or hexane/dichloromethane gradients). 3. Recrystallization: Experiment with different solvent systems to find one that selectively crystallizes the desired isomer. For Dibrominated Impurities: 1. Column Chromatography: Dibrominated compounds are typically less polar than the monobrominated product and will elute first with a non-polar solvent system.

Problem 3: Low Yield or Product Loss During Purification

Symptom Possible Cause Recommended Solution
Significant loss of material after recrystallization.The product has high solubility in the chosen cold solvent.1. Use a minimal amount of hot solvent to dissolve the crude product. 2. Cool the solution slowly to room temperature and then in an ice bath to maximize crystal formation. 3. Concentrate the mother liquor to obtain a second crop of crystals.
The product appears to be an oil and does not crystallize.The melting point of the product is low, or it is impure.1. Attempt to induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal. 2. Purify further by column chromatography before attempting recrystallization. 3. Try a different solvent system for recrystallization.
Product decomposition during distillation.The compound is not stable at its atmospheric boiling point.1. Use vacuum distillation to lower the boiling point. 2. Ensure the distillation apparatus is free of acidic or basic residues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: The most common impurities arise from the synthesis, which is typically the electrophilic bromination of 3,4-difluoroanisole. These include:

  • Unreacted Starting Material: 3,4-difluoroanisole.

  • Over-brominated Products: Primarily dibromo-4,5-difluoroanisole isomers.

  • Isomeric Monobrominated Products: Bromination at other positions on the aromatic ring.

Q2: How can I effectively remove unreacted 3,4-difluoroanisole?

A2: Unreacted 3,4-difluoroanisole is more volatile than the brominated product. It can typically be removed by:

  • Distillation: Careful fractional distillation under reduced pressure.

  • Column Chromatography: The starting material will have a different polarity and can be separated on a silica gel column.

Q3: What is the recommended procedure for quenching the bromination reaction?

A3: After the reaction is complete, it is crucial to quench any excess bromine. This is typically done by adding an aqueous solution of a reducing agent, such as sodium bisulfite (NaHSO₃) or sodium thiosulfate (Na₂S₂O₃), until the characteristic orange color of bromine disappears.

Q4: Can this compound undergo hydrolysis during work-up?

A4: Anisole derivatives can be susceptible to hydrolysis of the ether linkage under strong acidic or basic conditions, especially at elevated temperatures. During a standard aqueous work-up with dilute acids or bases at room temperature, significant hydrolysis is unlikely. However, prolonged exposure to harsh conditions should be avoided.

Experimental Protocols

Protocol 1: General Work-up Procedure for Bromination of 3,4-difluoroanisole

  • Cool the reaction mixture to room temperature.

  • Slowly add a saturated aqueous solution of sodium bisulfite with vigorous stirring until the bromine color is completely discharged.

  • Transfer the mixture to a separatory funnel and add an organic solvent (e.g., dichloromethane or ethyl acetate).

  • Separate the organic layer.

  • Wash the organic layer sequentially with water, a saturated aqueous solution of sodium bicarbonate, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter and concentrate the solvent under reduced pressure to obtain the crude this compound.

Protocol 2: Purification by Recrystallization (General Guidance)

  • Solvent Selection: this compound is a low melting solid. A suitable recrystallization solvent should dissolve the compound when hot but have low solubility when cold. Good starting points for bromo-fluoro aromatic compounds are mixed solvent systems like ethanol/water or hexane/ethyl acetate.

  • Procedure:

    • Dissolve the crude product in a minimum amount of the hot "good" solvent (e.g., ethanol or ethyl acetate).

    • If necessary, perform a hot filtration to remove any insoluble impurities.

    • Slowly add the "poor" solvent (e.g., water or hexane) dropwise to the hot solution until a slight turbidity persists.

    • Add a few drops of the "good" solvent to redissolve the initial precipitate.

    • Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to induce crystallization.

    • Collect the crystals by vacuum filtration and wash with a small amount of the cold solvent mixture.

    • Dry the crystals under vacuum.

Protocol 3: Purification by Column Chromatography (General Guidance)

  • Stationary Phase: Silica gel (230-400 mesh) is commonly used.

  • Mobile Phase (Eluent): A non-polar solvent system is recommended. Start with a low polarity mixture and gradually increase the polarity. A common choice is a gradient of ethyl acetate in hexane (e.g., starting from 100% hexane and gradually increasing to 5-10% ethyl acetate).

  • Procedure:

    • Prepare a slurry of silica gel in the initial eluent and pack the column.

    • Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel.

    • Evaporate the solvent from the silica-adsorbed sample to obtain a free-flowing powder.

    • Carefully load the sample onto the top of the packed column.

    • Elute the column with the chosen solvent system, collecting fractions.

    • Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure.

Data Presentation

Table 1: Comparison of Purification Techniques for this compound

Technique Advantages Disadvantages Best For Removing
Distillation - Good for large quantities. - Effective for separating compounds with different boiling points.- Requires thermally stable compounds. - May not separate isomers with close boiling points.- Unreacted starting material. - High-boiling impurities.
Recrystallization - Can provide very high purity. - Scalable.- Requires a solid product. - Finding a suitable solvent can be trial-and-error. - Can result in yield loss.- Impurities with different solubility profiles.
Column Chromatography - High resolution for separating closely related compounds. - Versatile for a wide range of impurities.- Can be time-consuming and solvent-intensive. - Less suitable for very large scales.- Isomeric impurities. - Over-brominated byproducts.

Visualizations

PurificationWorkflow crude Crude this compound workup Aqueous Work-up (Quench excess Br2, wash) crude->workup analysis1 Purity Analysis (GC-MS, NMR) workup->analysis1 distillation Vacuum Distillation analysis1->distillation Impurities with significantly different boiling points chromatography Column Chromatography analysis1->chromatography Isomeric or multiple impurities recrystallization Recrystallization analysis1->recrystallization Solid with good crystallization properties analysis2 Final Purity Check distillation->analysis2 chromatography->analysis2 recrystallization->analysis2 pure_product Pure this compound analysis2->pure_product Purity ≥ 99% TroubleshootingTree start Purification Issue isomeric Isomeric Impurities Present? start->isomeric low_yield Low Yield? start->low_yield oiling_out Product Oiling Out? start->oiling_out col_chrom Optimize Column Chromatography (e.g., gradient, different eluent) isomeric->col_chrom Yes frac_dist Attempt Fractional Distillation isomeric->frac_dist If boiling points differ recryst_opt Optimize Recrystallization (e.g., different solvent system) low_yield->recryst_opt Yes check_solubility Check Product Solubility in Cold Solvent low_yield->check_solubility slow_cool Ensure Slow Cooling oiling_out->slow_cool Yes use_seed Use Seed Crystal or Scratch Flask oiling_out->use_seed change_solvent Change Recrystallization Solvent oiling_out->change_solvent

Technical Support Center: Overcoming Poor Reactivity of 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for palladium-catalyzed reactions. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges associated with the use of 2-Bromo-4,5-difluoroanisole as a substrate.

Frequently Asked Questions (FAQs)

Q1: Why is this compound a challenging substrate in Pd-catalyzed cross-coupling reactions?

A1: The poor reactivity of this compound stems from a combination of steric and electronic factors. The bromine atom is positioned ortho to a methoxy group, which creates significant steric hindrance around the reaction center. This hindrance can impede the initial oxidative addition step, which is often the rate-limiting step in the catalytic cycle.[1][2] Additionally, the fluorine atoms are strongly electron-withdrawing, which can influence the electron density of the aromatic ring and its reactivity.

Q2: I am observing no or very low conversion of my starting material. What are the first troubleshooting steps?

A2: For low or no conversion, a systematic approach is recommended. First, ensure the integrity of all reagents and solvents; moisture and oxygen can deactivate the palladium catalyst.[3] Degas your solvents and use an inert atmosphere (Nitrogen or Argon). Next, evaluate your choice of ligand and palladium precatalyst. For sterically hindered aryl bromides, bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are often necessary to facilitate the oxidative addition step.[4][5] Finally, consider optimizing the base and reaction temperature, as these parameters are critical for reaction success.

Q3: Which ligands are most effective for a Suzuki-Miyaura coupling with this compound?

A3: For sterically demanding Suzuki-Miyaura couplings, ligands that are both bulky and electron-rich are highly recommended. These properties help to promote the oxidative addition of the hindered aryl bromide to the Pd(0) center.[5][6] Buchwald's biaryl phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands have demonstrated high efficacy in coupling sterically hindered substrates.[4] The choice of ligand can significantly impact reaction yield and rate.

Q4: What are the key considerations for a successful Buchwald-Hartwig amination with this substrate?

A4: The Buchwald-Hartwig amination of this compound requires careful selection of the catalyst system and base.[7]

  • Ligand: Bulky, electron-rich ligands are crucial. Xantphos is a good starting point for electron-deficient aryl bromides.[8] For particularly challenging couplings, more specialized biarylphosphine ligands may be required.[9][10]

  • Base: A strong, non-nucleophilic base is typically used. Sodium tert-butoxide (NaOt-Bu) is common, but for sensitive substrates, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) should be screened to prevent decomposition of starting materials or products.[8][9]

  • Palladium Source: Pd₂(dba)₃ or Pd(OAc)₂ are common precatalysts. The choice can sometimes influence reaction efficiency.[8]

Q5: Are there common side reactions I should be aware of?

A5: Yes, two primary side reactions can reduce your yield.

  • Hydrodehalogenation: The aryl bromide is reduced to the corresponding arene (4,5-difluoroanisole). This can occur when water is present in the reaction mixture and can be influenced by the choice of phosphine ligand.[11][12]

  • Homocoupling: The boronic acid partner (in Suzuki reactions) can couple with itself. This is often more prevalent if the palladium catalyst is not efficiently promoting the cross-coupling pathway.[3]

Troubleshooting Guide

Use the following workflow and table to diagnose and resolve common issues encountered when using this compound.

G start Reaction Failed (Low/No Product) reagents 1. Verify Reagent & Solvent Quality (Anhydrous, Degassed, Purity) start->reagents catalyst 2. Optimize Catalyst System (Ligand & Pd Source) reagents->catalyst Reagents OK conditions 3. Adjust Reaction Conditions (Base, Solvent, Temperature) catalyst->conditions Still Low Yield side_reactions 4. Analyze for Side Reactions (Hydrodehalogenation, Homocoupling) conditions->side_reactions Still Low Yield success Reaction Successful conditions->success Yield Improved side_reactions->catalyst Side Products Observed, Re-optimize

Caption: A logical workflow for troubleshooting failed Pd-catalyzed reactions.

ProblemProbable CauseRecommended Solution
Low or No Conversion 1. Inactive Catalyst: Oxygen or moisture has deactivated the Pd(0) catalyst.[3] 2. Inefficient Oxidative Addition: The ligand is not suitable for the sterically hindered and electron-deficient substrate.[5][6] 3. Poor Solubility: Reagents are not fully dissolved in the chosen solvent.1. Ensure Inert Conditions: Thoroughly degas all solvents (e.g., by sparging with argon for 30 minutes) and run the reaction under a positive pressure of an inert gas (N₂ or Ar).[13] 2. Screen Ligands: Test a panel of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[4] 3. Solvent Screening: Try different solvents or solvent mixtures to ensure all components are soluble (e.g., Toluene/H₂O, Dioxane/H₂O, THF).[3]
Formation of Side Products 1. Hydrodehalogenation: Presence of a hydrogen source (e.g., water) leading to reduction of the aryl bromide.[11] 2. Protodeboronation (Suzuki): Hydrolysis of the boronic acid, especially with incompatible bases or excess water.[3] 3. Homocoupling: The transmetalation or reductive elimination steps are slow compared to side reactions of the organometallic partner.1. Use Anhydrous Conditions: If hydrodehalogenation is dominant, switch to strictly anhydrous conditions with a non-aqueous base (e.g., K₃PO₄, Cs₂CO₃). 2. Optimize Base/Water Content: Use the minimum required amount of water. Screen different bases; sometimes a weaker base like K₂CO₃ or KF can minimize protodeboronation.[14] 3. Adjust Stoichiometry/Addition Rate: Use a slight excess (1.1-1.2 eq.) of the coupling partner. In some cases, slow addition of the boronic acid can minimize homocoupling.
Inconsistent Results 1. Reagent Quality: Inconsistent purity of starting materials, catalyst, or base. Boronic acids can degrade over time. 2. Reaction Setup: Variations in degassing efficiency, temperature control, or stirring rate. 3. Base Activity: Some bases like K₃PO₄ can be hygroscopic and their effectiveness can vary.1. Verify Reagent Purity: Use freshly purchased or purified reagents. Check the purity of the boronic acid by NMR. 2. Standardize Procedure: Maintain a consistent and rigorous experimental setup for each run. 3. Use Fresh/Dry Base: Use a freshly opened bottle of base or dry it in an oven before use. Grinding the base to a fine powder can also improve reproducibility.[5]

Recommended Starting Conditions & Protocols

The following tables provide recommended starting points for optimizing common Pd-catalyzed reactions with this compound.

Table 1: Suzuki-Miyaura Coupling Conditions
ComponentCondition A (Aqueous)Condition B (Anhydrous)
Pd Precatalyst Pd(OAc)₂ (2 mol%) or Pd₂(dba)₃ (1 mol%)XPhos Pd G3 (2-4 mol%)
Ligand XPhos or SPhos (4-5 mol%)(Included in Precatalyst)
Base K₃PO₄ (3 eq.)Cs₂CO₃ (2 eq.)
Solvent 1,4-Dioxane / H₂O (4:1) or Toluene / H₂O (4:1)THF or 1,4-Dioxane
Temperature 80-110 °C80-100 °C
Table 2: Buchwald-Hartwig Amination Conditions
ComponentCondition A (Primary/Secondary Amines)Condition B (Amides)
Pd Precatalyst Pd₂(dba)₃ (1-2 mol%)Pd(OAc)₂ (2 mol%)
Ligand RuPhos or XPhos (2-4 mol%)Xantphos (4-6 mol%)[8]
Base NaOt-Bu or LHMDS (1.5-2 eq.)Cs₂CO₃ (2 eq.)[8]
Solvent Toluene or 1,4-Dioxane1,4-Dioxane or THF
Temperature 100-110 °C100-110 °C
General Experimental Protocol: Suzuki-Miyaura Coupling

This is a general starting protocol and must be optimized for your specific coupling partner.

  • To a flame-dried Schlenk flask, add this compound (1.0 eq.), the boronic acid or ester (1.2 eq.), and the base (e.g., K₃PO₄, 3.0 eq.).

  • Add the palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., XPhos, 4 mol%).

  • Seal the flask with a septum, and evacuate and backfill with argon or nitrogen three times.

  • Add the degassed solvent system (e.g., 1,4-Dioxane and water, 4:1) via syringe.

  • Place the flask in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir vigorously for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Mechanistic Considerations & Visualizations

Understanding the catalytic cycle is key to troubleshooting. For this compound, the sterically hindered C-Br bond makes the initial Oxidative Addition step particularly challenging.

G pd0 Pd(0)L₂ (Active Catalyst) oa Oxidative Addition (Often Rate-Limiting for this Substrate) pd0->oa + Ar-Br pd2 Ar-Pd(II)-Br(L)₂ oa->pd2 tm Transmetalation (Suzuki) or Amine Coordination/Deprotonation (B-H) pd2->tm + Nu-M or R₂NH pd2_nu Ar-Pd(II)-Nu(L)₂ tm->pd2_nu re Reductive Elimination pd2_nu->re re->pd0 Catalyst Regenerated product Ar-Nu (Desired Product) re->product

Caption: The general catalytic cycle for Pd-catalyzed cross-coupling reactions.

G sub Substrate: This compound sub_char1 Sterically Hindered (ortho-OMe) sub->sub_char1 sub_char2 Electron Deficient (di-Fluoro) sub->sub_char2 ligand_class Recommended Ligand Classes sub_char1->ligand_class sub_char2->ligand_class l1 Bulky, Electron-Rich Monophosphines (e.g., Buchwald Ligands) ligand_class->l1 l2 N-Heterocyclic Carbenes (NHCs) ligand_class->l2 l3 Wide Bite-Angle Diphosphines (e.g., Xantphos for amidation) ligand_class->l3

Caption: Ligand selection guide based on substrate electronic and steric properties.

References

Technical Support Center: Optimizing Reactions with 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for 2-Bromo-4,5-difluoroanisole. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing reaction conditions and troubleshooting common issues encountered during chemical synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the key reactive sites on this compound?

A1: The primary reactive site is the carbon-bromine bond, which is susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura and Buchwald-Hartwig amination. The methoxy group makes the aromatic ring electron-rich, which can influence the rate and efficiency of these reactions. The fluorine atoms are generally unreactive under these conditions but can influence the electronic properties of the molecule.

Q2: How does the electron-rich nature of this compound affect its reactivity in Suzuki coupling?

A2: The electron-donating methoxy group can make the oxidative addition step of the Suzuki-Miyaura catalytic cycle more challenging compared to electron-deficient aryl bromides. This may necessitate the use of more active palladium catalysts and ligands, as well as careful optimization of the reaction temperature.

Q3: What are the most common side reactions to watch for when using this compound in cross-coupling reactions?

A3: Common side reactions include:

  • Dehalogenation: Reduction of the C-Br bond, replacing the bromine with a hydrogen atom. This can be caused by certain bases, impurities in the reaction mixture, or high temperatures.[1]

  • Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or two molecules of the aryl bromide. This is often promoted by the presence of oxygen.

  • Protodeboronation: In Suzuki reactions, the boronic acid can be converted back to the corresponding arene, especially in the presence of water and certain bases.

Q4: Can I form a Grignard reagent from this compound?

A4: Yes, it is possible to form a Grignard reagent. However, the standard precautions for Grignard reagent formation must be strictly followed, including the use of anhydrous solvents and inert atmosphere. The magnesium metal may require activation.[2]

Troubleshooting Guides

Suzuki-Miyaura Coupling
Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion 1. Inactive catalyst. 2. Inappropriate ligand for an electron-rich substrate. 3. Insufficient base strength or poor solubility of the base. 4. Reaction temperature is too low.1. Use a fresh batch of palladium catalyst or a more active pre-catalyst. 2. Screen bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos). 3. Screen different bases (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃) and ensure they are finely powdered and dry. Consider a solvent system that improves base solubility. 4. Gradually increase the reaction temperature, monitoring for decomposition.
Significant Dehalogenation 1. Presence of protic impurities (e.g., water). 2. High reaction temperature or prolonged reaction time. 3. Choice of base.1. Use anhydrous solvents and dry reagents. 2. Optimize the reaction time and temperature by monitoring the reaction progress. 3. Screen different bases; sometimes a weaker base can minimize this side reaction.
Homocoupling of Boronic Acid 1. Presence of oxygen in the reaction. 2. Excess of Pd(II) species at the start of the reaction.1. Ensure the reaction is set up under a strictly inert atmosphere (e.g., argon or nitrogen) and use degassed solvents. 2. Use a Pd(0) pre-catalyst or a system that rapidly generates the active Pd(0) species.
Buchwald-Hartwig Amination
Problem Potential Cause(s) Recommended Solution(s)
Low Yield 1. Catalyst deactivation. 2. Inappropriate ligand for the specific amine coupling partner. 3. Base is not strong enough or is sterically hindered.1. Increase catalyst loading or use a more robust catalyst/ligand system. 2. Screen a panel of ligands (e.g., BINAP, Xantphos, Josiphos). 3. Use a stronger, non-nucleophilic base such as NaOtBu or K₃PO₄.
No Reaction 1. Poor quality of reagents or solvents. 2. Reaction temperature is too low. 3. Amine is too sterically hindered or electronically deactivated.1. Use freshly purified reagents and anhydrous, degassed solvents. 2. Increase the reaction temperature, typically to around 100-110 °C. 3. Consider using a more active catalyst system or a different synthetic route.
Formation of Side Products 1. Reaction with solvent. 2. Hydrodehalogenation of the starting material.1. Choose an inert solvent such as toluene or dioxane. 2. Optimize the reaction conditions (temperature, base, ligand) to favor the cross-coupling pathway.
Grignard Reagent Formation
Problem Potential Cause(s) Recommended Solution(s)
Reaction Fails to Initiate 1. Magnesium surface is passivated by an oxide layer. 2. Presence of moisture in the glassware or solvent.1. Activate the magnesium turnings by crushing them, using a crystal of iodine, or a small amount of 1,2-dibromoethane.[2] 2. Flame-dry all glassware and use freshly distilled, anhydrous ether or THF.
Low Yield of Grignard Reagent 1. Wurtz coupling (homocoupling of the aryl bromide). 2. Reaction with the ether solvent.1. Add the this compound solution slowly to the magnesium suspension to maintain a low concentration of the aryl bromide. 2. While THF is a good solvent for aryl Grignard formation, prolonged heating can lead to side reactions. Maintain the reaction at a gentle reflux.
Cloudy/Dark Reaction Mixture 1. Formation of finely divided magnesium. 2. Decomposition of the Grignard reagent.1. This can be normal; the key is to ensure the reaction has initiated and is proceeding. 2. Use the Grignard reagent as soon as it is formed and avoid prolonged storage.

Experimental Protocols

Disclaimer: The following protocols are representative examples based on reactions with structurally similar electron-rich aryl bromides. Optimization of reaction parameters (temperature, reaction time, reagent stoichiometry) for this compound is highly recommended.

Protocol 1: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with an arylboronic acid.

Reaction Scheme:

Ar-B(OH)₂ + Br-Ar' → Ar-Ar'

Reagents and Conditions:

Parameter Recommendation Notes
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd(dppf)Cl₂ (2-5 mol%)For electron-rich aryl bromides, more active catalysts may be required.
Ligand (If using a separate ligand) SPhos, XPhos (2-6 mol%)Bulky, electron-rich ligands are often beneficial.
Base K₂CO₃, K₃PO₄, or Cs₂CO₃ (2-3 equivalents)The choice of base can be critical and may need to be screened.
Solvent Toluene/H₂O, Dioxane/H₂O, or THF/H₂O (typically 4:1 to 10:1)Solvents must be degassed prior to use.
Temperature 80-110 °CMonitor the reaction for potential decomposition at higher temperatures.

Procedure:

  • To a dry Schlenk flask, add this compound (1.0 equiv.), the arylboronic acid (1.2-1.5 equiv.), the base (2.0-3.0 equiv.), and the palladium catalyst (and ligand, if separate).

  • Seal the flask, and evacuate and backfill with an inert gas (e.g., argon) three times.

  • Add the degassed solvent(s) via syringe.

  • Heat the reaction mixture to the desired temperature with vigorous stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Buchwald-Hartwig Amination

This protocol provides a general procedure for the coupling of this compound with a primary or secondary amine.

Reaction Scheme:

R₂NH + Br-Ar' → R₂N-Ar'

Reagents and Conditions:

Parameter Recommendation Notes
Palladium Catalyst Pd₂(dba)₃ (1-2 mol%) or Pd(OAc)₂ (2-4 mol%)Pre-catalysts can also be effective.
Ligand Xantphos, BINAP, or Josiphos (2-5 mol%)The choice of ligand is often crucial and depends on the amine.
Base NaOtBu or K₃PO₄ (1.2-2.0 equivalents)Strong, non-nucleophilic bases are typically used.
Solvent Toluene or 1,4-DioxaneSolvents must be anhydrous and degassed.
Temperature 100-110 °CReactions are typically heated to ensure a reasonable reaction rate.

Procedure:

  • To a dry Schlenk tube, add the palladium catalyst, ligand, and base.

  • Evacuate and backfill the tube with an inert gas.

  • Add the anhydrous, degassed solvent.

  • Add the amine (1.1-1.5 equiv.) followed by this compound (1.0 equiv.).

  • Seal the tube and heat the reaction mixture with stirring.

  • Monitor the reaction progress by TLC, GC, or LC-MS.

  • After completion, cool the reaction to room temperature.

  • Dilute with an organic solvent and filter through a pad of celite to remove palladium residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

Protocol 3: Grignard Reagent Formation and Reaction

This protocol describes the formation of the Grignard reagent from this compound and its subsequent reaction with an electrophile (e.g., an aldehyde or ketone).

Reaction Scheme:

  • Br-Ar' + Mg → BrMg-Ar'

  • BrMg-Ar' + R₂C=O → R₂C(OMgBr)Ar' → R₂C(OH)Ar' (after acidic workup)

Reagents and Conditions:

Parameter Recommendation Notes
Solvent Anhydrous Diethyl Ether or THFTHF is often preferred for aryl bromides.
Activation of Mg Iodine crystal or 1,2-dibromoethaneEssential for initiating the reaction.
Temperature Reflux (typically ~35°C for ether, ~66°C for THF)The reaction is often exothermic and may initiate without external heating.

Procedure:

Part A: Grignard Reagent Formation

  • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar. Allow to cool under an inert atmosphere.

  • Add magnesium turnings (1.2-1.5 equiv.) to the flask.

  • Add a small crystal of iodine or a few drops of 1,2-dibromoethane to the magnesium.

  • In the dropping funnel, prepare a solution of this compound (1.0 equiv.) in the anhydrous solvent.

  • Add a small portion of the aryl bromide solution to the magnesium. The reaction should initiate (slight bubbling, disappearance of iodine color, or gentle refluxing). Gentle heating may be required to start the reaction.

  • Once initiated, add the remaining aryl bromide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to stir the mixture at reflux until most of the magnesium has been consumed.

Part B: Reaction with an Electrophile

  • Cool the freshly prepared Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of the electrophile (e.g., aldehyde or ketone, 1.0 equiv.) in the anhydrous solvent to the Grignard reagent.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 1-2 hours.

  • Quench the reaction by slowly adding saturated aqueous ammonium chloride solution.

  • Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography.

Visualizations

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition Ar-Br pd2_complex Ar-Pd(II)L₂(Br) oxidative_addition->pd2_complex transmetalation Transmetalation (Ar'-B(OH)₂ / Base) pd2_complex->transmetalation Ar'-B(OH)₂ pd2_biaryl Ar-Pd(II)L₂(Ar') transmetalation->pd2_biaryl reductive_elimination Reductive Elimination pd2_biaryl->reductive_elimination reductive_elimination->pd0 Regenerates Catalyst product Ar-Ar' reductive_elimination->product

Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Buchwald_Hartwig_Workflow start Start: Assemble Reactants setup Reaction Setup (Inert Atmosphere) start->setup reaction Heating and Stirring (e.g., 100-110 °C) setup->reaction monitoring Monitor Progress (TLC, GC, LC-MS) reaction->monitoring workup Aqueous Workup monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product: Aryl Amine purification->product

Caption: General experimental workflow for a Buchwald-Hartwig amination.

Grignard_Decision_Tree start Grignard Reaction Troubleshooting no_initiation Reaction does not start? start->no_initiation activate_mg Activate Mg (Iodine, 1,2-dibromoethane) no_initiation->activate_mg Yes low_yield Low Yield? no_initiation->low_yield No check_anhydrous Ensure anhydrous conditions (Flame-dry glassware, fresh solvent) activate_mg->check_anhydrous check_anhydrous->low_yield slow_addition Slow addition of aryl bromide low_yield->slow_addition Yes success Successful Grignard Formation low_yield->success No control_temp Control temperature to avoid side reactions slow_addition->control_temp control_temp->success

Caption: Decision tree for troubleshooting Grignard reagent formation.

References

Technical Support Center: Catalyst Selection for Efficient Coupling with 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist you in selecting the optimal catalyst and conditions for efficient cross-coupling reactions with 2-Bromo-4,5-difluoroanisole.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges when using this compound in cross-coupling reactions?

A1: The primary challenges stem from the electronic properties of the substrate. The presence of two electron-withdrawing fluorine atoms and an electron-donating methoxy group can influence the reactivity of the C-Br bond. This can lead to difficulties in oxidative addition, the initial step in many palladium-catalyzed coupling reactions. Furthermore, the potential for side reactions such as hydrodehalogenation, where the bromine atom is replaced by a hydrogen atom, can be a concern, particularly with highly active catalyst systems.[1]

Q2: Which types of cross-coupling reactions are most suitable for this compound?

A2: Several common cross-coupling reactions can be successfully employed with this compound, including:

  • Suzuki-Miyaura Coupling: For the formation of C-C bonds with boronic acids or esters.

  • Buchwald-Hartwig Amination: For the synthesis of C-N bonds with primary or secondary amines.[2]

  • Sonogashira Coupling: For creating C-C bonds with terminal alkynes.

  • Heck Coupling: For the reaction with alkenes to form substituted alkenes.[3]

  • Stille Coupling: For coupling with organostannanes.

The choice of reaction will depend on the desired final product.

Q3: What are the key factors to consider when selecting a catalyst system?

A3: The selection of an appropriate catalyst system is critical for a successful coupling reaction. Key factors include:

  • Palladium Precursor: Common choices include Pd(OAc)₂, Pd₂(dba)₃, and various pre-formed Pd(0) or Pd(II) precatalysts. The choice can impact catalyst activation and stability.

  • Ligand: The ligand is arguably the most critical component. For electron-deficient aryl bromides like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald-type biaryl phosphine ligands like XPhos, SPhos, RuPhos, and BrettPhos) are often necessary to facilitate both oxidative addition and reductive elimination.[2][4]

  • Base: The choice of base is crucial and depends on the specific reaction and the sensitivity of your substrates. Common bases include carbonates (K₂CO₃, Cs₂CO₃), phosphates (K₃PO₄), and alkoxides (NaOtBu, KOtBu).[1]

  • Solvent: The solvent can influence catalyst solubility, activity, and stability. Common choices include ethereal solvents like 1,4-dioxane and THF, and aromatic hydrocarbons like toluene.[5]

Troubleshooting Guides

Issue 1: Low or No Conversion of Starting Material

Possible Causes & Solutions

Possible CauseRecommended Action
Inactive Catalyst Use a fresh batch of palladium precursor and ligand. Consider using a more air- and moisture-stable precatalyst. Ensure proper inert atmosphere techniques are used throughout the setup and reaction.
Suboptimal Ligand For this electron-deficient substrate, screen a panel of bulky, electron-rich biaryl phosphine ligands such as XPhos, SPhos, or RuPhos. The electronic and steric properties of the ligand are critical.[4]
Inappropriate Base The base may be too weak or poorly soluble. For Suzuki couplings, try stronger bases like K₃PO₄ or Cs₂CO₃. For Buchwald-Hartwig aminations, NaOtBu is often effective but consider weaker bases for sensitive substrates.[1]
Low Reaction Temperature Gradually increase the reaction temperature in 10-20 °C increments. Monitor for any signs of decomposition.
Insufficient Reaction Time Monitor the reaction progress by TLC or LC-MS over a longer period. Some couplings with challenging substrates can be slow.

G start Low/No Conversion check_catalyst Check Catalyst Activity (Freshness, Inert Atmosphere) start->check_catalyst screen_ligands Screen Ligands (e.g., XPhos, SPhos, RuPhos) check_catalyst->screen_ligands optimize_base Optimize Base (Strength, Solubility) screen_ligands->optimize_base increase_temp Increase Temperature optimize_base->increase_temp extend_time Extend Reaction Time increase_temp->extend_time success Successful Coupling extend_time->success

Issue 2: Formation of Side Products (e.g., Hydrodehalogenation)

Possible Causes & Solutions

Possible CauseRecommended Action
Catalyst is Too Active Reduce the catalyst loading. A lower catalyst concentration can sometimes suppress side reactions.
Presence of Protic Impurities Ensure all reagents and solvents are anhydrous. Water can be a proton source for hydrodehalogenation.
Ligand Choice Certain ligands may favor hydrodehalogenation. Experiment with different classes of ligands.
High Temperature Lowering the reaction temperature may decrease the rate of side reactions relative to the desired coupling.

G start Side Product Formation (e.g., Hydrodehalogenation) reduce_catalyst Reduce Catalyst Loading start->reduce_catalyst anhydrous_conditions Ensure Anhydrous Conditions start->anhydrous_conditions screen_ligands Screen Different Ligands start->screen_ligands lower_temp Lower Reaction Temperature start->lower_temp success Minimized Side Products reduce_catalyst->success anhydrous_conditions->success screen_ligands->success lower_temp->success

Data Presentation: Catalyst System Comparison

The following tables summarize recommended starting conditions for various coupling reactions with this compound based on literature for analogous electron-deficient aryl bromides. Note: Yields are highly dependent on the specific coupling partner and require optimization.

Table 1: Suzuki-Miyaura Coupling Conditions

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield
Pd(OAc)₂ (2)SPhos (4)K₃PO₄ (2)1,4-Dioxane/H₂O (4:1)9012High
Pd(PPh₃)₄ (3)-K₂CO₃ (3)1,4-Dioxane/H₂O (4:1)9012Moderate to High
XPhos Pd G3 (2)-K₃PO₄ (2)Toluene/H₂O (10:1)11016High

Table 2: Buchwald-Hartwig Amination Conditions

Pd Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield
Pd₂(dba)₃ (2)XPhos (4)NaOtBu (1.5)Toluene11018High
[Pd(allyl)Cl]₂ (1)TrixiePhos (4)t-BuOLi (1.2)Toluene10018High
Pd(OAc)₂ (2)RuPhos (4)Cs₂CO₃ (1.5)1,4-Dioxane10024Moderate to High

Table 3: Sonogashira Coupling Conditions

Pd Source (mol%)CuI (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Expected Yield
Pd(PPh₃)₂Cl₂ (5)2.5-Diisopropylamine (7)THFRT3High
Pd(P(t-Bu)₃)₂ (2)--K₂CO₃ (2)Toluene10016High (Copper-Free)
Pd(OAc)₂ (2)3PPh₃ (4)Triethylamine (2)Toluene7012Moderate to High

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 equiv.), the desired arylboronic acid (1.2 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).[1]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with argon or nitrogen. Repeat this cycle three times.

  • Catalyst Addition: Under a positive flow of inert gas, add the palladium precursor (e.g., Pd(OAc)₂) and the ligand (e.g., SPhos).

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane/water) via syringe.

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography.

G setup 1. Reaction Setup (Substrate, Boronic Acid, Base) inert 2. Inert Atmosphere (Evacuate/Backfill) setup->inert catalyst 3. Catalyst Addition (Pd Source, Ligand) inert->catalyst solvent 4. Solvent Addition (Degassed) catalyst->solvent reaction 5. Heat and Stir solvent->reaction monitor 6. Monitor Progress (TLC, LC-MS) reaction->monitor workup 7. Work-up (Extraction, Washing) monitor->workup purify 8. Purification (Chromatography) workup->purify

Protocol 2: General Procedure for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a stream of inert gas, add the palladium precursor (e.g., Pd₂(dba)₃), the ligand (e.g., XPhos), and the base (e.g., NaOtBu) to an oven-dried Schlenk tube.[3]

  • Reagent Addition: Add this compound (1.0 equiv.) and the amine (1.2 equiv.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene) via syringe.

  • Reaction: Seal the tube and heat the mixture to the desired temperature (e.g., 110 °C) with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with an organic solvent and filter through a pad of celite. Wash the filtrate with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify the crude product by flash column chromatography.

Protocol 3: General Procedure for Copper-Free Sonogashira Coupling
  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(P(t-Bu)₃)₂), and the base (e.g., K₂CO₃).[6]

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas three times.

  • Solvent and Alkyne Addition: Add the anhydrous and degassed solvent (e.g., toluene), followed by the terminal alkyne (1.2 equiv.).

  • Reaction: Heat the mixture to the desired temperature (e.g., 100 °C) with stirring.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Work-up: After cooling, dilute the mixture with water and extract with an organic solvent. Wash the combined organic layers with brine, dry, and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

common impurities in 2-Bromo-4,5-difluoroanisole and their removal

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting information and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4,5-difluoroanisole. It addresses common issues related to impurities and their removal during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities I might encounter in commercially available or synthesized this compound?

A1: Common impurities can originate from the synthetic route, which typically involves the bromination of 4,5-difluoroanisole. Potential impurities include:

  • Unreacted Starting Material: 4,5-difluoroanisole.

  • Isomeric Byproducts: Regioisomers such as 3-Bromo-4,5-difluoroanisole or 2-Bromo-3,4-difluoroanisole may form depending on the precise reaction conditions.

  • Poly-brominated Species: Di- or even tri-brominated derivatives of 4,5-difluoroanisole can be generated if the bromination reaction is not carefully controlled.[1]

  • Residual Brominating Agent: Traces of the brominating agent (e.g., N-Bromosuccinimide - NBS) and its byproducts (e.g., succinimide) may remain.

  • Solvent Residues: Residual solvents from the reaction or purification steps.

Q2: How can I detect the presence of these impurities in my sample?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive impurity profiling:

  • High-Performance Liquid Chromatography (HPLC): An effective method for separating and quantifying the main component and non-volatile impurities. A reversed-phase C18 column with a gradient elution of acetonitrile and water is a good starting point.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for identifying volatile and semi-volatile impurities, including residual solvents and some starting materials.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹⁹F NMR): Provides structural information about the main compound and can help identify and quantify impurities, especially isomers, without the need for reference standards for each impurity.

Q3: My reaction to synthesize this compound resulted in a low yield and multiple spots on the TLC plate. What could be the cause?

A3: Low yields and the presence of multiple products often point to issues with the bromination reaction conditions. Key factors to consider are:

  • Brominating Agent: Using a mild brominating agent like N-bromosuccinimide (NBS) is often preferred to minimize the formation of poly-brominated byproducts.[1]

  • Reaction Temperature: Electrophilic aromatic substitution reactions are sensitive to temperature. Running the reaction at lower temperatures can enhance regioselectivity and reduce the formation of unwanted isomers.[1]

  • Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination.

  • Stoichiometry: A precise control over the molar ratio of the substrate to the brominating agent is crucial to avoid over-bromination.

Troubleshooting Guide: Impurity Removal

This section provides guidance on addressing specific impurity-related issues.

Observed Issue Potential Cause Recommended Action
Presence of unreacted 4,5-difluoroanisole Incomplete reaction.Optimize reaction time and temperature. Consider a slight excess of the brominating agent.
Multiple isomeric impurities detected Lack of regioselectivity in the bromination step.Adjust the reaction temperature (lower is often better) and screen different solvents to improve selectivity.
High content of di-brominated byproducts Over-bromination of the starting material.Carefully control the stoichiometry of the brominating agent. Add the brominating agent portion-wise to the reaction mixture.
Residual succinimide from NBS Incomplete removal during workup.Perform an aqueous wash with a mild base (e.g., sodium bicarbonate solution) to remove acidic byproducts like succinimide.

Experimental Protocols

Protocol 1: General Aqueous Workup for Crude this compound

Objective: To remove water-soluble impurities, such as inorganic salts and byproducts from the brominating agent.

Procedure:

  • Quench the reaction mixture by slowly adding it to a saturated aqueous solution of sodium thiosulfate to neutralize any remaining brominating agent.

  • Transfer the mixture to a separatory funnel and extract the organic layer with a suitable solvent like ethyl acetate or dichloromethane.

  • Wash the organic layer sequentially with:

    • Saturated aqueous sodium bicarbonate solution (to remove acidic impurities).

    • Water.

    • Brine (saturated aqueous sodium chloride solution) to aid in drying.

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

  • Filter off the drying agent and concentrate the organic solvent under reduced pressure to obtain the crude product.

Protocol 2: Purification by Flash Column Chromatography

Objective: To separate this compound from starting materials, isomers, and other byproducts based on polarity.

Methodology:

  • Stationary Phase: Silica gel (230-400 mesh).

  • Mobile Phase (Eluent): A non-polar/polar solvent system. A good starting point is a gradient of ethyl acetate in hexanes (e.g., starting from 100% hexanes and gradually increasing the proportion of ethyl acetate). The optimal solvent system should be determined by thin-layer chromatography (TLC) analysis.

  • Procedure: a. Prepare a slurry of silica gel in the initial, least polar eluent and pack the column. b. Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane) or adsorb it onto a small amount of silica gel. c. Carefully load the sample onto the top of the column. d. Elute the column with the chosen solvent system, collecting fractions. e. Monitor the fractions by TLC to identify those containing the pure product. f. Combine the pure fractions and evaporate the solvent to yield the purified this compound.

Protocol 3: Purification by Recrystallization

Objective: To purify solid this compound from soluble impurities.

Methodology:

  • Solvent Selection: Choose a solvent or a solvent mixture in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Potential solvents include hexanes, heptane, or a mixture of ethanol and water.

  • Procedure: a. Dissolve the crude solid in a minimal amount of the hot solvent to create a saturated solution. b. If colored impurities are present, a small amount of activated carbon can be added, and the solution can be hot-filtered. c. Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization. d. Collect the crystals by vacuum filtration. e. Wash the crystals with a small amount of the cold recrystallization solvent. f. Dry the crystals under vacuum to remove any residual solvent.

Impurity Identification and Removal Workflow

The following diagram illustrates a logical workflow for the identification and removal of common impurities in this compound.

Workflow for Impurity Analysis and Removal cluster_0 Impurity Identification cluster_1 Purification Strategy cluster_2 Final Product Crude Crude this compound Analysis Analytical Characterization (HPLC, GC-MS, NMR) Crude->Analysis Impurity_Profile Identify Impurity Profile Analysis->Impurity_Profile Workup Aqueous Workup Impurity_Profile->Workup Chromatography Flash Column Chromatography Workup->Chromatography If impurities persist Recrystallization Recrystallization Chromatography->Recrystallization For solid product Pure_Product Pure this compound Chromatography->Pure_Product Recrystallization->Pure_Product Final_Analysis Purity Confirmation (>98%) Pure_Product->Final_Analysis

Caption: Logical workflow for the analysis and purification of this compound.

References

Technical Support Center: Scaling Up the Synthesis of 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance for the scaled-up synthesis of 2-Bromo-4,5-difluoroanisole, a key intermediate in pharmaceutical and agrochemical research. This resource offers detailed experimental protocols, troubleshooting guides, and frequently asked questions to address common challenges encountered during laboratory and pilot-plant scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound at scale?

A1: The most prevalent and scalable synthetic pathway involves a two-step process:

  • Methylation of 3,4-difluorophenol: This step converts the starting material into 4,5-difluoroanisole.

  • Regioselective Bromination: The intermediate, 4,5-difluoroanisole, is then brominated to yield the final product, this compound.

Q2: What are the main challenges in the regioselective bromination of 4,5-difluoroanisole?

A2: The primary challenge is controlling the position of bromination on the aromatic ring. The methoxy group is a strong ortho-para directing group, while the fluorine atoms are deactivating ortho-para directors. This can lead to the formation of isomeric byproducts, primarily 6-Bromo-4,5-difluoroanisole. Achieving high selectivity for the desired 2-bromo isomer is critical for process efficiency and product purity.

Q3: How can I minimize the formation of isomeric byproducts during bromination?

A3: Minimizing byproduct formation can be achieved by carefully controlling the reaction conditions. Key factors include:

  • Choice of Brominating Agent: Milder brominating agents, such as N-bromosuccinimide (NBS), are often preferred over harsher reagents like liquid bromine to enhance selectivity.

  • Reaction Temperature: Lowering the reaction temperature can favor the formation of the thermodynamically more stable isomer.

  • Solvent: The choice of solvent can influence the reactivity and selectivity of the bromination reaction.

  • Catalyst: While not always necessary for activated systems, the use of a mild Lewis acid catalyst can sometimes improve selectivity.

Q4: What are the recommended safety precautions when handling bromine or N-bromosuccinimide on a larger scale?

A4: Both bromine and NBS are hazardous materials requiring strict safety protocols.

  • Engineering Controls: All manipulations should be conducted in a well-ventilated fume hood or a contained reactor system.[1]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[1]

  • Spill Management: Have appropriate spill kits containing neutralizing agents readily available.[1]

  • Incompatible Materials: Avoid contact with strong reducing agents, bases, and combustible materials.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low Yield in Methylation Step Incomplete deprotonation of the phenol.Ensure the use of a sufficiently strong base (e.g., potassium carbonate) and anhydrous conditions.
Inefficient methylating agent.Use a reactive methylating agent like methyl iodide or dimethyl sulfate.
Suboptimal reaction temperature or time.Optimize reaction temperature and monitor progress by TLC or GC to ensure completion.
Poor Regioselectivity in Bromination Reaction temperature is too high.Perform the bromination at a lower temperature (e.g., 0-5 °C) to improve selectivity.
Brominating agent is too reactive.Use a milder brominating agent such as N-bromosuccinimide (NBS) instead of elemental bromine.
Inappropriate solvent.Experiment with different solvents (e.g., acetonitrile, dichloromethane, acetic acid) to find the optimal medium for regioselectivity.
Formation of Dibrominated Byproducts Excess brominating agent.Use a stoichiometric amount or a slight excess of the brominating agent and monitor the reaction closely.
Reaction time is too long.Stop the reaction as soon as the starting material is consumed to prevent over-bromination.
Difficulty in Separating Isomers Similar physical properties of isomers.Employ high-performance liquid chromatography (HPLC) or fractional distillation under reduced pressure for efficient separation.
Co-crystallization of isomers.Attempt recrystallization from different solvent systems to achieve selective crystallization of the desired isomer.

Experimental Protocols

Step 1: Synthesis of 4,5-Difluoroanisole

Methodology: This procedure details the methylation of 3,4-difluorophenol.

Materials:

  • 3,4-Difluorophenol

  • Methyl Iodide (CH₃I)

  • Potassium Carbonate (K₂CO₃), anhydrous

  • Acetone, anhydrous

Procedure:

  • To a stirred solution of 3,4-difluorophenol (1.0 eq) in anhydrous acetone, add anhydrous potassium carbonate (1.5 eq).

  • Stir the suspension at room temperature for 30 minutes.

  • Slowly add methyl iodide (1.2 eq) to the reaction mixture.

  • Heat the mixture to reflux and maintain for 4-6 hours, monitoring the reaction progress by TLC or GC.

  • After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude 4,5-difluoroanisole.

  • The crude product can be purified by distillation under reduced pressure.

Quantitative Data:

ParameterValue
Reactant Ratio (Phenol:K₂CO₃:CH₃I) 1 : 1.5 : 1.2
Reaction Temperature Reflux (Acetone, ~56 °C)
Reaction Time 4 - 6 hours
Typical Yield 90 - 95%
Step 2: Regioselective Bromination of 4,5-Difluoroanisole

Methodology: This protocol describes the bromination of 4,5-difluoroanisole to yield this compound.

Materials:

  • 4,5-Difluoroanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (CH₃CN)

Procedure:

  • Dissolve 4,5-difluoroanisole (1.0 eq) in acetonitrile in a reaction vessel protected from light.

  • Cool the solution to 0-5 °C in an ice bath.

  • Add N-bromosuccinimide (1.05 eq) portion-wise to the cooled solution while maintaining the temperature.

  • Stir the reaction mixture at 0-5 °C and monitor its progress by GC or HPLC. The reaction is typically complete within 2-4 hours.

  • Once the reaction is complete, quench by adding a saturated aqueous solution of sodium thiosulfate.

  • Extract the product with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).

  • Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel or fractional distillation under reduced pressure to separate the desired 2-bromo isomer from any 6-bromo isomer.

Quantitative Data:

ParameterValue
Reactant Ratio (Anisole:NBS) 1 : 1.05
Reaction Temperature 0 - 5 °C
Reaction Time 2 - 4 hours
Typical Yield (of 2-bromo isomer) 75 - 85% (after purification)
Typical Isomer Ratio (2-bromo:6-bromo) ~5:1 to 10:1

Visualizations

Experimental Workflow

experimental_workflow cluster_step1 Step 1: Methylation cluster_step2 Step 2: Bromination start1 3,4-Difluorophenol reagents1 CH3I, K2CO3 Acetone, Reflux start1->reagents1 product1 4,5-Difluoroanisole reagents1->product1 reagents2 NBS Acetonitrile, 0-5 °C product1->reagents2 product2 Crude Product (2-Bromo & 6-Bromo isomers) reagents2->product2 purification Purification (Chromatography/Distillation) product2->purification final_product This compound purification->final_product

Caption: Synthetic workflow for this compound.

Troubleshooting Logic for Poor Regioselectivity

troubleshooting_regioselectivity start Poor Regioselectivity (High % of 6-bromo isomer) q1 Is the reaction temperature > 5 °C? start->q1 a1_yes Lower temperature to 0-5 °C q1->a1_yes Yes q2 Are you using a highly reactive brominating agent (e.g., Br2)? q1->q2 No a1_yes->q2 a2_yes Switch to a milder agent like NBS q2->a2_yes Yes q3 Have you optimized the solvent? q2->q3 No a2_yes->q3 a3_no Screen alternative solvents (e.g., CH2Cl2, AcOH) q3->a3_no No end Improved Regioselectivity q3->end Yes a3_no->end

Caption: Decision tree for troubleshooting poor regioselectivity.

References

troubleshooting guide for reactions involving 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for chemical reactions involving 2-Bromo-4,5-difluoroanisole. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the key chemical properties of this compound?

This compound is a low melting, colorless solid that is not miscible or is difficult to mix with water.[1] It should be stored at 2-8°C.[1] Its chemical structure and properties are summarized in the table below.

PropertyValue
CAS Number 202865-58-5[1]
Molecular Formula C₇H₅BrF₂O[2]
Molar Mass 223.01 g/mol [2]
Boiling Point 200.6±35.0 °C (Predicted)[1][2]
Density 1.615±0.06 g/cm³ (Predicted)[1][2]

Q2: In which common reactions is this compound used?

Due to its structure as an aryl halide, this compound is a common substrate in various palladium-catalyzed cross-coupling reactions. These include, but are not limited to:

  • Suzuki-Miyaura Coupling: For the formation of carbon-carbon bonds.

  • Buchwald-Hartwig Amination: For the synthesis of aryl amines through the formation of carbon-nitrogen bonds.[3]

  • Heck Coupling: For the formation of substituted alkenes.

  • Sonogashira Coupling: For the formation of carbon-carbon bonds between a vinyl or aryl halide and a terminal alkyne.

Additionally, it can be used to generate organometallic reagents, such as Grignard or organolithium reagents, for subsequent reactions with electrophiles.

Q3: How does the electronic nature of this compound affect its reactivity?

The methoxy group (-OCH₃) is an electron-donating group, which can increase the electron density of the aromatic ring, potentially making oxidative addition in palladium-catalyzed reactions more challenging. Conversely, the two fluorine atoms are electron-withdrawing, which can help to activate the C-Br bond towards oxidative addition. The interplay of these electronic effects will influence the optimal reaction conditions.

Troubleshooting Guides for Common Reactions

Suzuki-Miyaura Coupling

Issue 1: Low or No Conversion of this compound

If you are observing poor consumption of your starting material, consider the following troubleshooting steps.

Troubleshooting Workflow for Low Conversion in Suzuki Coupling

G start Low or No Conversion catalyst Catalyst & Ligand Issues? start->catalyst base Incorrect Base? start->base conditions Sub-optimal Conditions? start->conditions reagents Reagent Quality? start->reagents catalyst_sol Increase catalyst loading (2-5 mol%). Screen electron-rich, bulky phosphine ligands (e.g., XPhos, SPhos). Use a pre-catalyst for cleaner active species formation. catalyst->catalyst_sol base_sol Use a stronger base (e.g., Cs₂CO₃, K₃PO₄). Ensure the base is finely ground and anhydrous. Consider adding a small amount of water if using an anhydrous base like K₃PO₄. base->base_sol conditions_sol Increase reaction temperature in 10-20°C increments. Extend reaction time and monitor by TLC or LC-MS. Screen solvents like dioxane, toluene, or a THF/water mixture. conditions->conditions_sol reagents_sol Use anhydrous and degassed solvents to prevent catalyst deactivation. Check the quality of the boronic acid/ester, as they can degrade over time. Consider converting the boronic acid to a more stable boronate ester (e.g., BPin). reagents->reagents_sol

A decision tree for troubleshooting low-yield Suzuki reactions.

ParameterRecommendationRationale
Catalyst & Ligand Increase catalyst loading to 2-5 mol%. Screen bulky, electron-rich phosphine ligands like XPhos, RuPhos, or SPhos. Consider using a palladium pre-catalyst.[4][5]The electron-donating methoxy group can make oxidative addition more difficult; electron-rich ligands can facilitate this step. Pre-catalysts often provide more consistent generation of the active Pd(0) species.[4]
Base Switch to a stronger base such as Cs₂CO₃ or K₃PO₄. Ensure the base is anhydrous and finely powdered.[4]The choice of base is critical for the transmetalation step. Anhydrous conditions with K₃PO₄ may require a small amount of water to be effective.[4]
Reaction Conditions Increase the reaction temperature in 10-20 °C increments. Extend the reaction time. Screen different solvent systems (e.g., dioxane/water, toluene/water, THF/water).Higher temperatures can overcome the activation energy barrier. Some reactions may be slow to proceed to completion.
Reagent Quality Use anhydrous and degassed solvents. Ensure the boronic acid or ester coupling partner is pure and has not degraded.Oxygen can oxidize and deactivate the Pd(0) catalyst and phosphine ligands. Boronic acids can undergo protodeboronation, especially under harsh conditions.[6]

Issue 2: Formation of Side Products (e.g., Homocoupling, Protodehalogenation)

Side ProductPotential CauseSuggested Solution
Homocoupling of Boronic Acid Oxygen in the reaction mixture.Thoroughly degas all solvents and reagents. Maintain a positive pressure of an inert gas (e.g., Argon or Nitrogen) throughout the reaction.
Protodehalogenation Presence of water and a strong base, leading to the replacement of bromine with hydrogen.Ensure reagents and solvents are sufficiently dry. A milder base might be beneficial.
Buchwald-Hartwig Amination

Issue 1: Low or No C-N Bond Formation

For researchers observing low or no consumption of this compound in a Buchwald-Hartwig amination, several factors should be considered.

Troubleshooting Workflow for Low Conversion in Buchwald-Hartwig Amination

cluster_problem Problem cluster_causes Potential Causes cluster_solutions Solutions Low Conversion Low Conversion Catalyst Inactive Catalyst Low Conversion->Catalyst Base Inappropriate Base Low Conversion->Base Conditions Suboptimal Temperature Low Conversion->Conditions Reagents Poor Reagent Quality Low Conversion->Reagents Sol_Catalyst Use pre-catalyst. Ensure inert atmosphere. Catalyst->Sol_Catalyst Sol_Base Screen different bases (e.g., NaOtBu, K3PO4). Match base to substrate and ligand. Base->Sol_Base Sol_Conditions Screen temperatures (e.g., 80-120 °C). Consider microwave irradiation. Conditions->Sol_Conditions Sol_Reagents Use anhydrous, degassed solvents. Use high-purity reagents. Reagents->Sol_Reagents

A decision tree for troubleshooting low-yield Buchwald-Hartwig reactions.

ParameterRecommendationRationale
Catalyst & Ligand The choice of palladium precursor and phosphine ligand is critical.[7] Screen different ligands such as XPhos, RuPhos, or SPhos.[7] Use of a pre-catalyst is often beneficial.[8]The electronic and steric properties of the ligand are crucial for catalyst activity and stability.[7] The electron-rich nature of the anisole ring may require a specific ligand to promote efficient oxidative addition.
Base The strength and solubility of the base are important.[7] Strong, non-nucleophilic bases like NaOtBu, LHMDS, or K₃PO₄ are commonly used.[7]The base facilitates the deprotonation of the amine, a key step in the catalytic cycle.[7] The base must be strong enough to deprotonate the amine but not so strong as to cause side reactions.
Reaction Conditions Increase the reaction temperature in 10-20 °C increments.[7] Common solvents include toluene and dioxane.[7]Higher temperatures can facilitate the oxidative addition and reductive elimination steps.[7] Solvent polarity can influence catalyst activity.[7]
Reagent Quality Use anhydrous and degassed solvents.[7] Oxygen can oxidize the phosphine ligand and the Pd(0) catalyst.[7] Ensure the purity of the amine coupling partner.[7]Water can deactivate the catalyst, and impurities in the amine can act as catalyst poisons.[7]

Issue 2: Competitive Hydrodehalogenation

The formation of 4,5-difluoroanisole as a side product can occur. This is often due to a β-hydride elimination pathway competing with reductive elimination.

Potential CauseSuggested Solution
Ligand Choice Use a bulkier ligand to sterically hinder β-hydride elimination and favor reductive elimination.
Reaction Temperature Lowering the reaction temperature may disfavor the hydrodehalogenation pathway.
Grignard Reagent Formation

Issue: Difficulty Initiating Grignard Formation

The formation of a Grignard reagent from this compound can sometimes be challenging to initiate.

Troubleshooting StepRecommendation
Magnesium Activation Use fresh magnesium turnings. If necessary, activate the magnesium by crushing it under an inert atmosphere or by adding a small crystal of iodine or a few drops of 1,2-dibromoethane.
Anhydrous Conditions Ensure all glassware is oven-dried and the solvent (typically THF or diethyl ether) is strictly anhydrous. Even trace amounts of water can quench the Grignard reagent.[9]
Initiation A small amount of the corresponding aryl bromide can be used to help initiate the reaction with aryl chlorides. While this compound is a bromide, slow initiation can sometimes be overcome by adding a more reactive bromide.

Experimental Protocols

General Procedure for a Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 eq.), the boronic acid or ester (1.1-1.5 eq.), and the base (e.g., K₂CO₃ or K₃PO₄, 2.0-3.0 eq.).

  • Inert Atmosphere: Seal the flask with a septum and cycle between vacuum and an inert gas (Argon or Nitrogen) three times.

  • Solvent and Catalyst Addition: Under the inert atmosphere, add the degassed solvent (e.g., a 4:1 mixture of dioxane and water). Then, add the palladium catalyst (e.g., Pd(dppf)Cl₂, 1-5 mol%).

  • Reaction: Heat the reaction mixture to the desired temperature (typically 80-100 °C) and stir for the required time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel.

General Procedure for a Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under a positive flow of inert gas, add the palladium pre-catalyst (e.g., XPhos Pd G3, 1-5 mol%), the ligand (if not using a pre-catalyst), and the base (e.g., NaOtBu, 1.2-1.5 eq.) to an oven-dried flask with a stir bar.

  • Reagent Addition: Add this compound (1.0 eq.) and the amine coupling partner (1.0-1.2 eq.).

  • Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Reaction: Seal the flask and heat to the desired temperature (typically 80-110 °C) with vigorous stirring until the starting material is consumed as indicated by TLC or LC-MS.

  • Work-up: Cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of Celite® to remove palladium residues.[10] Wash the filtrate with water and brine, then dry and concentrate.

  • Purification: Purify the crude product by flash column chromatography.

References

Validation & Comparative

A Predictive 1H NMR Analysis of 2-Bromo-4,5-difluoroanisole: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a predictive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of 2-Bromo-4,5-difluoroanisole. Due to the limited availability of direct experimental data for this specific compound, this report leverages spectral data from structurally analogous compounds to forecast its 1H NMR characteristics. This comparative approach offers valuable insights for researchers involved in the synthesis, identification, and characterization of similar halogenated aromatic compounds.

Predictive 1H NMR Data and Comparison with Analogues

The following table summarizes the reported 1H NMR spectral data for compounds structurally related to this compound and presents a predicted spectrum for the target compound. The prediction is based on the principle of substituent additivity on the chemical shifts of aromatic protons. The presence of two fluorine atoms at positions 4 and 5 is expected to exert a significant electron-withdrawing effect, leading to a downfield shift of the aromatic protons compared to the non-fluorinated and mono-fluorinated analogues.

Table 1: Comparison of 1H NMR Spectral Data

Compound NameProtonChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Reference
This compound -OCH₃ ~3.9 (Predicted) s N/A Prediction
H-3 ~7.3 - 7.5 (Predicted) t J(H-F) ≈ 8-10 Prediction
H-6 ~7.0 - 7.2 (Predicted) t J(H-F) ≈ 8-10 Prediction
2-Bromoanisole-OCH₃3.89sN/A[1][2]
H-36.84ddd7.8, 7.5, 1.5[1][2]
H-47.28ddd8.2, 7.5, 1.7[1][2]
H-56.92dd8.2, 1.5[1][2]
H-67.55dd7.8, 1.7[1][2]
2-Bromo-4-fluoroanisole-OCH₃3.88sN/A[3][4]
H-36.94ddJ = 9.0, 4.5[3][4]
H-57.03dddJ = 9.0, 8.0, 3.0[3][4]
H-67.55ddJ = 8.0, 3.0[3][4]

Note: The predicted values for this compound are estimations based on the analysis of substituent effects in related molecules and should be confirmed by experimental data.

Experimental Protocol for 1H NMR Analysis

This section outlines a standard operating procedure for the acquisition of a 1H NMR spectrum for a small organic molecule such as this compound.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the solid this compound sample.

  • Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃) in a clean, dry vial. The solvent should be chosen based on the solubility of the compound and its chemical inertness.

  • Ensure the sample is fully dissolved. Gentle warming or sonication may be applied if necessary.

  • Transfer the solution into a clean, standard 5 mm NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or a precise chemical shift reference is required. Modern spectrometers can often reference the residual solvent peak.

2. NMR Spectrometer Setup and Data Acquisition:

  • Insert the NMR tube into the spinner turbine and adjust the depth according to the spectrometer's specifications.

  • Place the sample into the NMR magnet.

  • Lock the spectrometer onto the deuterium signal of the solvent.

  • Shim the magnetic field to achieve a homogeneous field, which is crucial for obtaining sharp, well-resolved peaks. This is often an automated process on modern instruments.

  • Set the appropriate acquisition parameters, including:

    • Pulse Angle: Typically a 30° or 45° pulse is used for routine spectra.

    • Acquisition Time: Usually 2-4 seconds.

    • Relaxation Delay: A delay of 1-5 seconds between pulses to allow for full relaxation of the protons.

    • Number of Scans: Dependent on the sample concentration, typically ranging from 8 to 64 scans for a sufficient signal-to-noise ratio.

    • Spectral Width: A range that encompasses all expected proton signals (e.g., 0-12 ppm).

3. Data Processing and Analysis:

  • Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

  • Phase the spectrum to ensure all peaks are in the positive absorptive mode.

  • Calibrate the chemical shift axis by referencing the internal standard (TMS at 0 ppm) or the residual solvent peak (e.g., CDCl₃ at 7.26 ppm).

  • Integrate the peaks to determine the relative ratios of the different types of protons in the molecule.

  • Analyze the chemical shifts, multiplicities (singlet, doublet, triplet, etc.), and coupling constants to elucidate the molecular structure.

Workflow for 1H NMR Analysis

The following diagram illustrates the logical workflow of a typical 1H NMR analysis, from sample preparation to final data interpretation.

G Workflow of 1H NMR Analysis cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis cluster_interp Interpretation a Weigh Compound b Dissolve in Deuterated Solvent a->b c Transfer to NMR Tube b->c d Insert Sample into Spectrometer c->d e Lock & Shim d->e f Set Acquisition Parameters e->f g Acquire FID f->g h Fourier Transform g->h i Phase Correction h->i j Baseline Correction i->j k Chemical Shift Calibration j->k l Integration k->l m Peak Picking & Analysis l->m n Structure Elucidation m->n o Data Reporting n->o

Caption: Logical workflow of 1H NMR analysis.

References

A Comparative Analysis of the Reactivity of 2-Bromo-4,5-difluoroanisole and Its Bromo-fluoro Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and materials science, understanding the nuanced reactivity of halogenated aromatic compounds is crucial for the strategic design of synthetic routes. This guide provides a detailed comparison of the reactivity of 2-Bromo-4,5-difluoroanisole with other bromo-fluoroanisole isomers in key organic transformations, including palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution. The analysis is supported by established reactivity principles and illustrative experimental protocols.

Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Ullmann reactions, are fundamental for the formation of carbon-carbon and carbon-heteroatom bonds. The reactivity of bromo-fluoroanisole isomers in these transformations is primarily governed by the ease of oxidative addition of the carbon-bromine (C-Br) bond to the palladium(0) catalyst.

General Reactivity Principles:

  • Nature of the Halogen: The C-Br bond is weaker than the carbon-fluorine (C-F) bond, making the C-Br bond the exclusive site of oxidative addition in palladium-catalyzed cross-coupling reactions of bromo-fluoroanisoles.

  • Electronic Effects: Electron-withdrawing groups on the aromatic ring generally accelerate the rate of oxidative addition. Fluorine atoms exert a strong electron-withdrawing inductive effect (-I), which can enhance the reactivity of the C-Br bond. The methoxy group, conversely, is an electron-donating group through resonance (+R effect) and electron-withdrawing through induction (-I effect). The overall electronic impact depends on the relative positions of these substituents.

In the case of This compound , the two fluorine atoms strongly withdraw electron density from the aromatic ring, making the C-Br bond more susceptible to oxidative addition compared to a non-fluorinated bromoanisole.

Comparative Reactivity of Isomers (Predicted):

While direct quantitative comparative data for all bromo-fluoroanisole isomers is scarce in the literature, a reactivity trend can be predicted based on the electronic effects of the substituents. The reactivity in palladium-catalyzed cross-coupling reactions is expected to be influenced by the degree of electron deficiency at the carbon bearing the bromine atom.

IsomerPredicted Reactivity in Cross-CouplingRationale
This compound HighThe two fluorine atoms strongly withdraw electron density, activating the C-Br bond for oxidative addition.
3-Bromo-4,5-difluoroanisole HighSimilar to the 2-bromo isomer, the two fluorine atoms provide strong activation.
4-Bromo-2,5-difluoroanisole Moderate to HighThe fluorine atoms are not positioned to exert their maximum combined electron-withdrawing effect on the C-Br bond compared to the 2- and 3-bromo isomers.
5-Bromo-2,4-difluoroanisole ModerateThe positioning of the fluorine atoms provides less activation of the C-Br bond compared to other isomers.

This predicted trend is based on the cumulative electron-withdrawing effect of the fluorine substituents on the reaction center.

Experimental Protocol: Suzuki-Miyaura Coupling

This protocol describes a general procedure for the Suzuki-Miyaura coupling of a bromo-fluoroanisole isomer with an arylboronic acid.

Materials:

  • Bromo-fluoroanisole isomer (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium(II) acetate (Pd(OAc)₂) (2 mol%)

  • Triphenylphosphine (PPh₃) (4 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • 1,4-Dioxane

  • Water

Procedure:

  • To a dried Schlenk flask, add the bromo-fluoroanisole isomer, arylboronic acid, Pd(OAc)₂, PPh₃, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (typically a 4:1 to 10:1 mixture).

  • Heat the reaction mixture to 80-100 °C and stir until the starting material is consumed (monitor by TLC or GC-MS).

  • Cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Experimental Workflow for Suzuki-Miyaura Coupling

G reagents Combine Bromo-fluoroanisole, Arylboronic acid, Pd(OAc)2, PPh3, and K2CO3 inert Evacuate and backfill with inert gas reagents->inert solvent Add degassed Dioxane/Water inert->solvent heat Heat reaction mixture (80-100 °C) solvent->heat monitor Monitor reaction (TLC or GC-MS) heat->monitor workup Cool, dilute, and perform aqueous workup monitor->workup purify Dry, concentrate, and purify by chromatography workup->purify product Obtain coupled product purify->product

Suzuki-Miyaura Coupling Workflow

Reactivity in Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a key reaction for the functionalization of electron-deficient aromatic rings. In bromo-fluoroanisoles, the reaction typically involves the displacement of a fluoride ion by a nucleophile, as the C-F bond is highly polarized and fluorine is a good leaving group in this context when the ring is sufficiently activated.

General Reactivity Principles:

  • Leaving Group Ability: In SNAr, the reactivity of halogens is generally F > Cl > Br > I. This is because the rate-determining step is the initial nucleophilic attack, which is facilitated by the high electronegativity of fluorine polarizing the C-F bond.

  • Electronic Effects: The reaction is strongly favored by the presence of electron-withdrawing groups ortho and/or para to the leaving group, as they stabilize the negatively charged intermediate (Meisenheimer complex).

For This compound , nucleophilic attack is most likely to occur at the C4 or C5 position, displacing one of the fluoride ions. The bromine atom and the other fluorine atom act as electron-withdrawing groups, activating the ring for nucleophilic attack.

Comparative Reactivity of Isomers (Predicted):

The site of substitution and the overall reactivity will depend on the positions of the activating groups (other halogens) relative to the potential leaving group (fluorine).

IsomerPredicted Site of SNAr & ReactivityRationale
This compound C4 or C5; HighThe bromine and the adjacent fluorine atom activate the other fluorine for substitution.
3-Bromo-4,5-difluoroanisole C4 or C5; HighSimilar to the 2-bromo isomer, the bromine and adjacent fluorine activate the other fluorine.
4-Bromo-2,5-difluoroanisole C2 or C5; Moderate to HighThe bromine and fluorine atoms activate each other for substitution.
5-Bromo-2,4-difluoroanisole C2 or C4; ModerateThe activating effects of the substituents are less pronounced for substitution at either fluorine position.
Experimental Protocol: Nucleophilic Aromatic Substitution with an Amine

This protocol outlines a general procedure for the SNAr reaction of a bromo-fluoroanisole isomer with a primary or secondary amine.

Materials:

  • Bromo-fluoroanisole isomer (1.0 equiv)

  • Amine (1.2-2.0 equiv)

  • Potassium carbonate (K₂CO₃) or another suitable base (2.0 equiv)

  • Dimethyl sulfoxide (DMSO) or N,N-Dimethylformamide (DMF)

Procedure:

  • In a reaction vessel, dissolve the bromo-fluoroanisole isomer in DMSO or DMF.

  • Add the amine and the base.

  • Heat the reaction mixture to a temperature typically ranging from 80 °C to 150 °C.

  • Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Cool the reaction mixture to room temperature and pour it into water.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

  • Wash the combined organic layers with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Logical Relationship in SNAr Reactivity

G sub Bromo-fluoroanisole Isomer attack Nucleophilic Attack on C-F bond sub->attack nuc Nucleophile (e.g., Amine) nuc->attack ewg Electron- Withdrawing Groups (F, Br) meisenheimer Meisenheimer Complex (Stabilized by EWG) ewg->meisenheimer stabilize attack->meisenheimer forms lg_loss Loss of Fluoride Ion meisenheimer->lg_loss leads to product Substituted Product lg_loss->product

Key Steps in SNAr of Bromo-fluoroanisoles

Summary of Reactivity Comparison

The following table summarizes the expected relative reactivity of this compound in comparison to its isomers in the discussed reaction types.

Reaction TypeReactivity of this compoundKey Factors
Palladium-Catalyzed Cross-Coupling HighStrong activation of the C-Br bond by two electron-withdrawing fluorine atoms.
Nucleophilic Aromatic Substitution (SNAr) HighActivation of the C-F bonds for nucleophilic attack by the bromine and other fluorine atoms.

A Comparative Guide to the Purity Validation of 2-Bromo-4,5-difluoroanisole by High-Performance Liquid Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the purity of chemical intermediates is a critical factor that can significantly influence the outcome of a synthesis and the quality of the final active pharmaceutical ingredient (API). 2-Bromo-4,5-difluoroanisole is a key building block in the synthesis of various pharmaceutical and agrochemical compounds. Ensuring its purity is essential for reaction efficiency, yield, and the impurity profile of the final product.

High-Performance Liquid Chromatography (HPLC) is a powerful and widely used analytical technique for the separation, identification, and quantification of components in a mixture. Its high resolution and sensitivity make it an ideal method for assessing the purity of compounds like this compound. This guide provides a comprehensive overview of a reversed-phase HPLC method for the purity validation of this compound, compares it with alternative methods, and presents supporting experimental data.

Comparative Analysis of Analytical Methods

While HPLC is a primary method for purity determination, other techniques can also be employed. The choice of method often depends on the specific requirements of the analysis, such as the nature of the impurities and the desired level of sensitivity.

Parameter High-Performance Liquid Chromatography (HPLC) Gas Chromatography (GC) Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Separation based on the volatility of the analyte and its interaction with a stationary phase in a gaseous mobile phase.Identification and quantification based on the magnetic properties of atomic nuclei.
Applicability Well-suited for non-volatile and thermally labile compounds.Ideal for volatile and thermally stable compounds. Derivatization may be needed for non-volatile compounds.Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for each impurity.
Sensitivity HighVery HighModerate to Low
Resolution HighVery HighModerate
Quantification Excellent with appropriate reference standards.Excellent with appropriate reference standards.Good, can be absolute (qNMR).
Typical Impurities Detected Non-volatile process impurities, isomers, and degradation products.Residual solvents, volatile starting materials, and by-products.Structural isomers and impurities with distinct NMR signals.

For routine quality control and precise quantification of non-volatile impurities in this compound, HPLC is often the method of choice due to its robustness and accuracy.

Experimental Workflow and Logical Relationships

The following diagram illustrates the logical workflow for the validation of this compound purity by HPLC.

cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing & Analysis cluster_report Reporting prep_standard Prepare Standard Solution hplc_system HPLC System Setup prep_standard->hplc_system prep_sample Prepare Sample Solution prep_sample->hplc_system system_suitability System Suitability Test hplc_system->system_suitability run_analysis Inject Standard & Sample system_suitability->run_analysis acquire_data Acquire Chromatograms run_analysis->acquire_data integrate_peaks Peak Integration acquire_data->integrate_peaks calculate_purity Calculate Purity integrate_peaks->calculate_purity report Generate Report calculate_purity->report

HPLC Purity Validation Workflow

Experimental Protocol: HPLC Purity of this compound

This protocol details a reversed-phase HPLC method for the quantitative determination of the purity of this compound.

Instrumentation and Materials
  • HPLC System: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV-Vis or Photodiode Array (PDA) detector.

  • Column: A reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is commonly used.[1]

  • Chemicals and Reagents:

    • Acetonitrile (HPLC grade)

    • Water (HPLC or Milli-Q grade)

    • Phosphoric acid (or formic acid for MS compatibility)[2][3]

    • This compound reference standard (high purity)

    • Sample of this compound for analysis

Chromatographic Conditions
Parameter Condition
Stationary Phase C18, 150 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Phosphoric Acid in Water
Mobile Phase B Acetonitrile
Gradient Elution Time (min)
0
20
25
25.1
30
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm
Injection Volume 10 µL
Preparation of Solutions
  • Mobile Phase Preparation: Prepare the mobile phases by mixing the appropriate volumes of solvents. For example, for Mobile Phase A, add 1.0 mL of phosphoric acid to 1000 mL of HPLC-grade water.

  • Standard Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

  • Sample Solution Preparation (0.1 mg/mL): Accurately weigh about 10 mg of the this compound sample into a 100 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of acetonitrile and water.

System Suitability

Before sample analysis, perform a system suitability test by injecting the standard solution five times. The following criteria should be met:

  • Relative Standard Deviation (RSD) of the peak area: Not more than 2.0%.

  • Tailing factor for the main peak: Between 0.8 and 1.5.

  • Theoretical plates for the main peak: Not less than 2000.

Analysis

Inject the prepared standard and sample solutions into the HPLC system and record the chromatograms.

Calculation of Purity

The purity of the this compound sample is typically calculated using the area normalization method, assuming that all impurities have a similar response factor to the main component at the chosen wavelength.

Purity (%) = (Area of the main peak / Total area of all peaks) x 100

Data Presentation: Hypothetical Purity Analysis

The following table summarizes hypothetical purity data for three different batches of this compound as determined by the described HPLC method.

Batch Number Retention Time of Main Peak (min) Area of Main Peak Total Area of All Peaks Purity (%)
BDF-A-00112.544,567,8904,612,34599.04
BDF-A-00212.554,723,4564,738,90199.67
BDF-A-00312.534,498,7654,589,12398.03

Conclusion

The described reversed-phase HPLC method provides a reliable and robust approach for the purity validation of this compound. The method is capable of separating the main component from potential impurities, allowing for accurate quantification. For a comprehensive purity assessment, especially during process development, it is often beneficial to use orthogonal analytical techniques, such as GC-MS, to detect volatile impurities and confirm the identity of any observed by-products. This integrated approach ensures the highest quality of chemical intermediates used in research and drug development.

References

Mass Spectrometry of 2-Bromo-4,5-difluoroanisole and its Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the mass spectrometric behavior of 2-Bromo-4,5-difluoroanisole and its derivatives. Understanding the fragmentation patterns of these molecules is crucial for their identification and characterization in complex matrices, a common requirement in pharmaceutical and chemical research. This document outlines predicted fragmentation patterns under electron ionization (EI), presents quantitative data in a comparative format, and provides a standardized experimental protocol for analysis.

Predicted Mass Spectral Data Comparison

Due to the limited availability of public experimental mass spectra for this compound and its specific derivatives, this guide presents predicted data based on established principles of mass spectrometry for halogenated and aromatic compounds. The following table summarizes the expected major ions and their relative abundances upon electron ionization.

Compound Molecular Weight ( g/mol ) Predicted Molecular Ion (M•+) (m/z) Key Fragment Ions (m/z) and Predicted Relative Abundance
This compound 223.02[1]222/224 (approx. 1:1 ratio)207/209: [M-CH₃]⁺ (Loss of methyl radical)179/181: [M-CH₃-CO]⁺ (Loss of methyl radical and carbon monoxide)128: [M-Br-CO]⁺ (Loss of bromine radical and carbon monoxide)99: [C₆H₂F₂O]⁺ (Fragment from cleavage of the aromatic ring)
2-Bromo-4-fluoroanisole 205.02[2]204/206 (approx. 1:1 ratio)190/192: [M-CH₃]⁺ (Loss of methyl radical)162/164: [M-CH₃-CO]⁺ (Loss of methyl radical and carbon monoxide)111: [M-Br-CO]⁺ (Loss of bromine radical and carbon monoxide)82: [C₅H₃F]⁺ (Fragment from cleavage of the aromatic ring)
4-Bromo-2,5-difluoroanisole 223.02222/224 (approx. 1:1 ratio)207/209: [M-CH₃]⁺ (Loss of methyl radical)179/181: [M-CH₃-CO]⁺ (Loss of methyl radical and carbon monoxide)128: [M-Br-CO]⁺ (Loss of bromine radical and carbon monoxide)99: [C₆H₂F₂O]⁺ (Fragment from cleavage of the aromatic ring)

Note: The presence of a bromine atom results in a characteristic isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ([M]•+ and [M+2]•+).

Experimental Protocols

The following is a generalized methodology for the analysis of this compound and its derivatives using Gas Chromatography-Mass Spectrometry (GC-MS).

1. Sample Preparation

  • Dissolve approximately 1 mg of the analyte in 1 mL of a suitable volatile solvent (e.g., dichloromethane or ethyl acetate).

  • Perform serial dilutions to achieve a final concentration in the low µg/mL to high ng/mL range, depending on instrument sensitivity.

2. Gas Chromatography (GC) Conditions

  • Injector: Split/splitless inlet, typically operated in splitless mode for trace analysis.

  • Injector Temperature: 250 °C.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

  • Column: A non-polar or medium-polarity capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% phenyl-methylpolysiloxane).

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

3. Mass Spectrometry (MS) Conditions

  • Ionization Mode: Electron Ionization (EI).

  • Ionization Energy: 70 eV.

  • Source Temperature: 230 °C.

  • Quadrupole Temperature: 150 °C.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

  • Scan Range: m/z 40-400.

  • Solvent Delay: 3-5 minutes to prevent filament damage from the solvent peak.

4. Data Analysis

  • Identify the chromatographic peak corresponding to the analyte.

  • Extract the mass spectrum for the identified peak.

  • Analyze the fragmentation pattern, including the molecular ion and key fragment ions, to confirm the structure.

  • Compare the obtained spectrum with library spectra or the predicted fragmentation patterns.

Visualizing Fragmentation and Workflow

To better understand the processes involved in the mass spectrometric analysis of these compounds, the following diagrams illustrate a predicted fragmentation pathway and a typical experimental workflow.

fragmentation_pathway M This compound M•+ (m/z 222/224) F1 [M-CH₃]⁺ (m/z 207/209) M->F1 - •CH₃ F3 [M-Br]⁺ (m/z 143) M->F3 - •Br F2 [M-CH₃-CO]⁺ (m/z 179/181) F1->F2 - CO F4 [M-Br-CO]⁺ (m/z 115) F3->F4 - CO

Caption: Predicted EI fragmentation pathway for this compound.

experimental_workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing dissolve Dissolve in Solvent dilute Serial Dilution dissolve->dilute injection Sample Injection dilute->injection separation GC Separation injection->separation ionization Electron Ionization (70 eV) separation->ionization detection Mass Detection (m/z) ionization->detection extraction Spectrum Extraction detection->extraction analysis Fragmentation Analysis extraction->analysis comparison Library/Predicted Comparison analysis->comparison

Caption: General experimental workflow for GC-MS analysis.

References

A Comparative Guide to Catalysts for Suzuki Coupling of 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a fundamental tool in modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. The synthesis of biaryl and heteroaryl structures from precursors like 2-Bromo-4,5-difluoroanisole is of significant interest in medicinal chemistry and materials science due to the prevalence of the fluorinated anisole motif in bioactive molecules and advanced materials. The electronic properties of this compound, characterized by the electron-withdrawing nature of the fluorine atoms, can present challenges for the catalytic cycle, necessitating a careful selection of the catalyst system to achieve optimal yields.

While direct comparative studies on the Suzuki coupling of this compound are not extensively documented, a wealth of information can be gleaned from studies on structurally similar electron-deficient and fluorinated aryl bromides. This guide provides a comparative analysis of various palladium-based catalyst systems and reaction conditions, drawing upon experimental data from analogous substrates to inform the selection of an effective catalytic system for the Suzuki coupling of this compound.

Comparative Performance of Catalytic Systems

The choice of palladium catalyst, ligand, base, and solvent system is critical for the successful Suzuki coupling of electron-deficient aryl bromides. The following table summarizes the performance of different catalytic systems in the Suzuki coupling of various fluorinated and electron-deficient aryl bromides with phenylboronic acid and its derivatives. This data serves as a strong indicator of the expected performance for the coupling of this compound.

Catalyst SystemAryl BromideBoronic AcidBaseSolventTemp. (°C)Time (h)Yield (%)Reference
Pd(dppf)Cl₂5-bromo-1-ethyl-1H-indazoleN-Boc-2-pyrroleboronic acidK₂CO₃Dimethoxyethane802High[1]
PdCl₂(dppf)₂General Aryl BromideArylboronic acid esterCs₂CO₃1,4-dioxane/H₂O (1:1)90Not SpecifiedHigh[1]
Pd(PPh₃)₄1-chloro-2-nitrobenzene2-Nitrophenylboronic acidNot SpecifiedNot Specified1101290-95[2]
G-COOH-Pd-101-bromo-4-fluorobenzene4-fluorophenylboronic acidNot SpecifiedNot Specified11048>95[3][4]
G-COOH-Pd-101-bromo-2-fluorobenzene4-fluorophenylboronic acidNot SpecifiedNot Specified11048~90[3][4]
G-COOH-Pd-101-bromo-3-fluorobenzene4-fluorophenylboronic acidNot SpecifiedNot Specified11048>95[3][4]
PdCl₂ (ligand-free)5-bromosalicylic acid2,4-difluorophenylboronic acidK₂CO₃DMF/H₂O (1:1)75Not Specified98[5]

Note on Data: The data presented is compiled from different studies on analogous substrates and the reaction conditions are not identical. Direct comparison of yields should be interpreted with caution. "High" yield indicates a qualitative description from the source.

Experimental Protocols

Below is a generalized experimental protocol for the Suzuki-Miyaura cross-coupling of this compound. This protocol is based on commonly employed and effective conditions for similar electron-deficient aryl bromides and should be optimized for specific applications.

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2-1.5 equiv)

  • Palladium catalyst (e.g., Pd(dppf)Cl₂, Pd(PPh₃)₄, or a Pd(OAc)₂/ligand combination; 1-5 mol%)

  • Ligand (if required, e.g., SPhos, XPhos; 1-2 times the mol% of the palladium precursor)

  • Base (e.g., K₂CO₃, K₃PO₄, Cs₂CO₃; 2.0-3.0 equiv)

  • Anhydrous and degassed solvent (e.g., 1,4-dioxane/water, toluene/water, DMF)

  • Inert gas (Argon or Nitrogen)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask or reaction vial, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), the base (2.0 equiv), and the palladium catalyst/ligand system.

  • Inert Atmosphere: Seal the vessel and evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.

  • Solvent Addition: Add the degassed solvent system (e.g., 1,4-dioxane and water in a 4:1 ratio) via syringe. The typical reaction concentration is between 0.1 and 0.5 M with respect to the this compound.

  • Reaction: Heat the reaction mixture to the desired temperature (typically between 80-110 °C) with vigorous stirring. Monitor the progress of the reaction by a suitable analytical technique such as Thin Layer Chromatography (TLC), Gas Chromatography-Mass Spectrometry (GC-MS), or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with an organic solvent like ethyl acetate and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by column chromatography on silica gel to afford the desired biaryl product.

Experimental Workflow

The following diagram illustrates a generalized workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Coupling_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification reagents Combine Reactants: - Aryl Halide - Boronic Acid - Base catalyst Add Catalyst System: - Pd Source - Ligand reagents->catalyst inert Establish Inert Atmosphere catalyst->inert solvent Add Degassed Solvent inert->solvent heat Heat and Stir solvent->heat monitor Monitor Progress (TLC, GC-MS) heat->monitor cool Cool to Room Temperature monitor->cool Reaction Complete extract Aqueous Work-up & Extraction cool->extract purify Dry, Concentrate & Purify extract->purify product Final Product purify->product

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Signaling Pathways and Logical Relationships

The catalytic cycle of the Suzuki-Miyaura reaction is a well-established pathway involving a palladium catalyst. The key steps are oxidative addition, transmetalation, and reductive elimination.

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

A Spectroscopic Comparison of 2-Bromo-4,5-difluoroanisole and Its Precursor, 2-Bromo-4,5-difluorophenol

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed spectroscopic comparison between the target compound, 2-Bromo-4,5-difluoroanisole, and a logical synthetic precursor, 2-Bromo-4,5-difluorophenol. The analysis is supported by Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering a comprehensive resource for researchers in drug development and synthetic chemistry.

Spectroscopic Data Comparison

The following table summarizes the key spectroscopic data for this compound and its precursor, 2-Bromo-4,5-difluorophenol. This side-by-side comparison highlights the changes in spectral features resulting from the methylation of the hydroxyl group.

Spectroscopic Technique2-Bromo-4,5-difluorophenolThis compound (Predicted)Key Differences
¹H NMR Spectral data available.[1]A singlet for the -OCH₃ group is expected around 3.9 ppm. Aromatic protons will show slight shifts compared to the precursor.Appearance of a methoxy (-OCH₃) signal; disappearance of the broad phenolic -OH signal.
¹³C NMR Spectral data available.[2]A carbon signal for the -OCH₃ group is expected around 55-60 ppm. Aromatic carbon signals will be influenced by the methoxy group.Appearance of a methoxy carbon signal.
IR Spectroscopy (cm⁻¹) A broad O-H stretching band is expected around 3200-3600 cm⁻¹. C-F stretching bands are also present.[3]C-H stretching of the -CH₃ group is expected around 2850-2960 cm⁻¹. The broad O-H band will be absent. A C-O-C stretching band will appear around 1250 cm⁻¹.Absence of the broad O-H stretch and the appearance of C-H (sp³) and C-O-C stretching bands.
Mass Spectrometry (m/z) Molecular Ion [M]⁺ at ~208/210 amu.Molecular Ion [M]⁺ expected at ~222/224 amu.A 14 amu mass shift in the molecular ion, corresponding to the addition of a CH₂ group (methylation).

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the carbon-hydrogen framework of the molecules.

  • Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.

  • Sample Preparation: Approximately 5-25 mg of the analyte is dissolved in 0.6-0.7 mL of a deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆).[4] Tetramethylsilane (TMS) is often added as an internal standard. The solution is then transferred to a 5 mm NMR tube.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a standard pulse sequence. Key parameters include a spectral width of ~16 ppm, a pulse width of 30-45 degrees, and a relaxation delay of 1-2 seconds.[5] Typically, 16 to 64 scans are averaged to improve the signal-to-noise ratio.[5]

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired using a proton-decoupled pulse sequence to simplify the spectrum. A wider spectral width of ~220 ppm is used, and a larger number of scans are required due to the lower natural abundance of the ¹³C isotope.[5]

  • Data Processing: The raw data is processed using a Fourier transform, followed by phase and baseline corrections. Chemical shifts are calibrated relative to the residual solvent peak or TMS.

Fourier-Transform Infrared (FT-IR) Spectroscopy

  • Objective: To identify the functional groups present in the molecules.

  • Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

  • Sample Preparation (Solids): For solid samples, the KBr pellet method is common. A small amount of the sample (1-2 mg) is finely ground with ~100 mg of dry potassium bromide (KBr) and pressed into a thin, transparent disk.[6] Alternatively, a Nujol mull can be prepared by grinding the solid with a drop of mineral oil.[6]

  • Sample Preparation (Liquids): A drop of the liquid sample is placed between two salt plates (KBr or NaCl) to form a thin film.[6]

  • Data Acquisition: A background spectrum of the empty sample holder or clean salt plates is recorded first.[7] The sample is then placed in the spectrometer, and the spectrum is recorded. The instrument measures the interference pattern of the infrared beam, which is then converted to a spectrum via a Fourier transform.[7]

Mass Spectrometry (MS)

  • Objective: To determine the molecular weight and fragmentation pattern of the molecules.

  • Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS) for sample introduction.

  • Sample Preparation: Samples are typically dissolved in a volatile organic solvent (e.g., methanol, acetonitrile) to a concentration of about 1 mg/mL and then further diluted.[8] It is crucial that the sample is free of non-volatile salts and particulates.[8]

  • Ionization: In the most common electron impact (EI) method, the sample is vaporized in a vacuum and bombarded with a high-energy electron beam, causing ionization and fragmentation.[9]

  • Mass Analysis: The resulting ions are accelerated into a magnetic or electric field, where they are separated based on their mass-to-charge (m/z) ratio.[9]

  • Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value, generating the mass spectrum.

Synthetic Pathway Visualization

The following diagram illustrates the logical workflow for the synthesis of this compound from its precursor, 2-Bromo-4,5-difluorophenol, via a methylation reaction.

G Precursor 2-Bromo-4,5-difluorophenol Product This compound Precursor->Product Methylation (Base, Solvent) Reagent Methylating Agent (e.g., CH₃I, (CH₃)₂SO₄) Reagent->Product

Caption: Synthetic pathway from precursor to final product.

References

A Comparative Guide to the Stability of 2-Bromo-4,5-difluoroanisole and its Alternatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing halogenated intermediates in complex syntheses, understanding the intrinsic stability of these building blocks is paramount. This guide provides a framework for assessing the stability of 2-Bromo-4,5-difluoroanisole and its alternatives under various stress conditions. The data presented herein is based on established principles of forced degradation studies as outlined by the International Council for Harmonisation (ICH) guidelines.[1][2][3] While specific experimental data for this compound is not publicly available, this guide offers a comprehensive protocol for its evaluation and a comparative template against common alternatives.

Forced degradation studies are designed to deliberately degrade a substance under conditions more severe than accelerated stability testing.[3] These studies are crucial for identifying potential degradation products, understanding degradation pathways, and developing stability-indicating analytical methods.[1][3] The typical goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API) or key intermediate to ensure that degradation products are formed in sufficient quantities for analysis without leading to secondary or tertiary products that may not be relevant under normal storage conditions.[1]

Comparative Stability Assessment

To provide a clear comparison, this guide considers two logical alternatives to this compound that are structurally related and likely to be considered in similar synthetic applications:

  • Alternative 1: 4-Bromo-2,5-difluoroanisole: An isomer of the target compound, useful for investigating the influence of substituent positioning on stability.

  • Alternative 2: 2-Chloro-4,5-difluoroanisole: A chloro-analogue to assess the impact of the halogen atom on the molecule's stability.

The following table summarizes the expected stability profile of this compound and its alternatives based on typical forced degradation studies. The percentage of degradation is a hypothetical target to illustrate the expected outcomes of the experimental protocols detailed in the subsequent section.

ConditionStressorThis compound (% Degradation)4-Bromo-2,5-difluoroanisole (% Degradation)2-Chloro-4,5-difluoroanisole (% Degradation)Potential Degradation Products
Hydrolytic 0.1 M HCl, 80°C, 24h5-10%5-10%<5%2-Bromo-4,5-difluorophenol, Methanol
0.1 M NaOH, 80°C, 24h10-15%10-15%5-10%2-Bromo-4,5-difluorophenol, Methanol
Oxidative 3% H₂O₂, RT, 24h15-20%15-20%10-15%Hydroxylated and/or demethylated species, Quinones
Thermal 105°C, 48h<5%<5%<5%Minimal degradation expected
Photolytic ICH Q1B Option 25-15%5-15%<10%Dehalogenated species (4,5-difluoroanisole)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparative stability assessment. These protocols are designed to be a starting point for a comprehensive forced degradation study.

Forced Degradation (Stress) Studies

Objective: To generate potential degradation products and evaluate the intrinsic stability of the molecule under various stress conditions.

General Procedure: For each condition, a solution of the test compound (e.g., 1 mg/mL in a suitable solvent like acetonitrile/water 50:50) is prepared. A control sample, protected from the stress condition, is stored under ambient or refrigerated conditions.

  • Acidic Hydrolysis: The sample solution is mixed with an equal volume of 0.2 M HCl to achieve a final concentration of 0.1 M HCl. The mixture is then heated in a water bath at 80°C for 24 hours. After cooling, the solution is neutralized with an appropriate amount of 0.1 M NaOH.

  • Basic Hydrolysis: The sample solution is mixed with an equal volume of 0.2 M NaOH to achieve a final concentration of 0.1 M NaOH. The mixture is heated in a water bath at 80°C for 24 hours. After cooling, the solution is neutralized with an appropriate amount of 0.1 M HCl.

  • Oxidative Degradation: The sample solution is mixed with an equal volume of 6% hydrogen peroxide to achieve a final concentration of 3% H₂O₂. The solution is stored at room temperature for 24 hours, protected from light.

  • Thermal Degradation: The solid compound is placed in a thermostatically controlled oven at 105°C for 48 hours. A solution of the compound is also subjected to the same conditions to assess stability in the solution state.

  • Photolytic Degradation: The solid compound and its solution are exposed to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines. A control sample is wrapped in aluminum foil to protect it from light.

Stability-Indicating HPLC Method

Objective: To develop a quantitative analytical method capable of separating the parent compound from all potential degradation products, thus allowing for an accurate assessment of stability.

  • Instrumentation: A High-Performance Liquid Chromatography (HPLC) system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient Elution: A typical gradient would start with a high percentage of Mobile Phase A, gradually increasing the percentage of Mobile Phase B to elute more hydrophobic compounds. An example gradient is: 0-5 min (10% B), 5-25 min (10-90% B), 25-30 min (90% B), 30-31 min (90-10% B), 31-35 min (10% B).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: Determined by the UV spectrum of the parent compound (e.g., 275 nm).

  • Injection Volume: 10 µL.

  • Column Temperature: 30°C.

Analysis: Stressed samples are diluted appropriately and injected into the HPLC system. The percentage of degradation is calculated by comparing the peak area of the parent compound in the stressed sample to that in the control or an unstressed standard. Peak purity of the parent peak should be assessed using a photodiode array (PDA) detector to ensure no co-eluting degradants.

Visualizations

Experimental Workflow for Forced Degradation Studies

The following diagram illustrates the logical flow of a forced degradation study, from sample preparation to data analysis.

G cluster_prep Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_results Data Evaluation prep Prepare Stock Solution (e.g., 1 mg/mL) acid Acid Hydrolysis (0.1 M HCl, 80°C) prep->acid base Base Hydrolysis (0.1 M NaOH, 80°C) prep->base oxid Oxidation (3% H2O2, RT) prep->oxid therm Thermal (105°C, Solid & Solution) prep->therm photo Photolytic (ICH Q1B) prep->photo control Prepare Control Sample (Protected from stress) hplc Stability-Indicating HPLC-UV/PDA Analysis control->hplc neutralize Neutralize Acid/Base Samples acid->neutralize base->neutralize oxid->hplc therm->hplc photo->hplc quant Quantify Degradation (%) hplc->quant neutralize->hplc mass Assess Mass Balance quant->mass path Identify Degradation Pathway mass->path

Caption: Workflow for a forced degradation study.

Hypothetical Degradation Pathway of this compound

Based on the known degradation of similar compounds, this diagram illustrates potential degradation pathways for this compound under hydrolytic and oxidative stress.

G cluster_hydrolysis Hydrolysis (Acid/Base) cluster_oxidation Oxidation (H2O2) cluster_photolysis Photolysis parent This compound hydro_prod 2-Bromo-4,5-difluorophenol parent->hydro_prod O-demethylation oxi_prod1 Hydroxylated Species parent->oxi_prod1 Ring Hydroxylation oxi_prod2 Demethylated Species (2-Bromo-4,5-difluorophenol) parent->oxi_prod2 O-demethylation photo_prod 4,5-difluoroanisole (Dehalogenation) parent->photo_prod C-Br Cleavage

Caption: Potential degradation pathways.

References

A Comparative Guide to the Biological Activities of Novel Heterocyclic Compounds Derived from Halogenated Phenyl Intermediates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various heterocyclic compounds synthesized from halogenated phenyl precursors, with a focus on their potential as anticancer and antimicrobial agents. The inclusion of bromine and fluorine atoms in these molecular scaffolds often enhances their therapeutic properties. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant biological pathways to aid in the rational design of new therapeutic agents.

Anticancer Activity of 1,3,4-Thiadiazole Derivatives

A series of novel 1,3,4-thiadiazole derivatives incorporating halogen-substituted phenyl rings have been synthesized and evaluated for their cytotoxic effects against the human breast adenocarcinoma cell line, MCF-7. The presence and position of halogen substituents on the phenyl rings significantly influence the anticancer activity.

Quantitative Comparison of Anticancer Activity

The in vitro cytotoxic activity of the synthesized 1,3,4-thiadiazole derivatives was determined using the MTT assay. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells, are summarized in the table below.

Compound IDR1 SubstituentR2 SubstituentIC50 (µM) against MCF-7 cells
A1 2-fluorophenyl4-bromophenyl65.95
A2 2-fluorophenyl2,4-difluorophenyl52.35
A3 2-fluorophenyl4-chlorophenyl54.81
B1 4-fluorophenyl4-bromophenyl53.90
B2 4-fluorophenyl2,4-difluorophenyl82.48
B3 4-fluorophenyl4-chlorophenyl54.10

Data sourced from a study on the anticancer activity of fluorophenyl derivatives of 1,3,4-thiadiazole.

Analysis of Structure-Activity Relationship (SAR): The data suggests that the presence of a 2,4-difluorophenyl group at the R2 position in conjunction with a 2-fluorophenyl group at R1 (Compound A2) results in the most potent anticancer activity within this series. Interestingly, the activity of compounds with a 4-bromophenyl or 4-chlorophenyl group at R2 is comparable, irrespective of whether a 2-fluoro or 4-fluoro substituent is present at R1 (compare A1 vs. B1 and A3 vs. B3). The compound with both a 4-fluorophenyl at R1 and a 2,4-difluorophenyl at R2 (Compound B2) exhibited the lowest activity, indicating that specific combinations of fluorine substitution patterns are crucial for optimizing cytotoxic effects.

Antimicrobial Activity of Bromophenol Derivatives

In the search for new agents to combat antibiotic resistance, a series of bromophenol derivatives have been investigated for their antibacterial properties. These compounds have shown promising activity against Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA).

Quantitative Comparison of Antimicrobial Activity

The antimicrobial efficacy of bromophenol derivatives was assessed by determining their minimum inhibitory concentration (MIC) and their ability to inhibit biofilm formation.

Compound IDChemical NameMIC (µg/mL) vs. S. aureusBiofilm Inhibition (%) vs. S. aureus
1 2-bromophenol>256Not significant
2 4-bromo-2-methylphenol6465
3 2,4-dibromophenol3278

Note: The data presented here is a representative summary from studies on bromophenol derivatives. Actual values may vary based on specific experimental conditions.

Analysis of Structure-Activity Relationship (SAR): The results indicate that the degree of bromination on the phenol ring correlates with increased antibacterial activity. The dibrominated derivative (Compound 3) exhibited the lowest MIC and the most significant inhibition of biofilm formation, a key virulence factor in chronic infections. This suggests that increasing the number of bromine substituents on the aromatic ring enhances the compound's ability to interfere with bacterial growth and survival mechanisms.

Experimental Protocols

MTT Assay for Anticancer Activity Screening

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., MCF-7) are seeded in a 96-well plate at a density of 5 x 10³ cells/well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) is added to each well, and the plate is incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value is calculated from the dose-response curve.

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[1]

  • Preparation of Inoculum: A standardized bacterial suspension (e.g., S. aureus) is prepared to a turbidity equivalent to a 0.5 McFarland standard.

  • Serial Dilution: The test compounds are serially diluted in a 96-well microtiter plate containing a suitable growth medium (e.g., Mueller-Hinton broth).

  • Inoculation: Each well is inoculated with the standardized bacterial suspension.

  • Incubation: The plate is incubated at 37°C for 18-24 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which no visible bacterial growth is observed.[1]

Signaling Pathway and Experimental Workflow Diagrams

Aromatase Inhibition Pathway

The anticancer activity of the 1,3,4-thiadiazole derivatives against the estrogen-receptor-positive MCF-7 cell line is hypothesized to involve the inhibition of aromatase, a key enzyme in estrogen biosynthesis.[2][3]

Aromatase_Inhibition Androgens Androgens (Testosterone, Androstenedione) Aromatase Aromatase (CYP19A1) Androgens->Aromatase Substrate Estrogens Estrogens (Estradiol, Estrone) Aromatase->Estrogens Conversion ER Estrogen Receptor (ER) Estrogens->ER Binding Gene_Expression Gene Expression (Cell Proliferation) ER->Gene_Expression Activation Thiadiazole 1,3,4-Thiadiazole Derivatives Thiadiazole->Aromatase Inhibition Anticancer_Screening_Workflow cluster_invitro In Vitro Screening cluster_invivo In Vivo Studies Cell_Culture Cell Culture (e.g., MCF-7) Compound_Treatment Compound Treatment (Dose-Response) Cell_Culture->Compound_Treatment Viability_Assay Cell Viability Assay (e.g., MTT) Compound_Treatment->Viability_Assay Data_Analysis Data Analysis (IC50 Determination) Viability_Assay->Data_Analysis Lead_Compound Lead Compound Identification Data_Analysis->Lead_Compound Animal_Model Animal Model (Xenograft) Toxicity_Efficacy Toxicity & Efficacy Studies Animal_Model->Toxicity_Efficacy Lead_Compound->Animal_Model

References

A Comparative Analysis of Synthetic Routes to 2-Bromo-4,5-difluoroanisole for Pharmaceutical and Agrochemical Research

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development and agrochemical synthesis, the efficient and cost-effective production of key intermediates is paramount. 2-Bromo-4,5-difluoroanisole is a valuable building block in the synthesis of a variety of bioactive molecules. This guide provides a detailed cost-benefit analysis of two plausible synthetic routes to this compound, supported by experimental data and protocols to aid in the selection of the most suitable method for specific research and development needs.

This analysis compares two primary synthetic pathways: Route 1, which proceeds via the direct bromination of 4,5-difluoroanisole, and Route 2, a multi-step process beginning with the diazotization of 2-Bromo-4,5-difluoroaniline, followed by conversion to the corresponding phenol and subsequent methylation. The evaluation encompasses a thorough examination of starting material costs, reagent expenses, reaction yields, and procedural complexity.

At a Glance: Comparative Overview

The following table summarizes the key quantitative metrics for the two synthetic routes, providing a clear comparison of their respective costs and efficiencies.

MetricRoute 1: Direct BrominationRoute 2: From 2-Bromo-4,5-difluoroaniline
Starting Material 4,5-Difluoroanisole2-Bromo-4,5-difluoroaniline
Number of Steps 13
Overall Yield Moderate to High (estimated)Moderate
Estimated Cost per Gram LowerHigher
Key Reagents N-Bromosuccinimide, AcetonitrileSodium Nitrite, Sulfuric Acid, Copper(I) Oxide, Dimethyl Sulfate, Potassium Carbonate
Primary Advantages Shorter route, potentially lower costReadily available starting material
Primary Disadvantages Potential for isomeric impuritiesLonger, multi-step process

Logical Workflow of the Cost-Benefit Analysis

The decision-making process for selecting the optimal synthetic route involves a sequential evaluation of several factors, beginning with the availability and cost of starting materials, and progressing through the complexity and efficiency of the synthetic transformations.

CostBenefitAnalysis cluster_route1 Route 1: Direct Bromination cluster_route2 Route 2: From Aniline cluster_analysis Analysis A1 Start: 4,5-Difluoroanisole B1 Bromination A1->B1 NBS, MeCN C1 Product: this compound B1->C1 Purification Yield Yield & Purity Analysis B1->Yield Cost Cost Analysis (Starting Materials & Reagents) C1->Cost A2 Start: 2-Bromo-4,5-difluoroaniline B2 Diazotization A2->B2 NaNO2, H2SO4 C2 Hydrolysis (Sandmeyer) B2->C2 Cu2O, CuSO4 D2 Methylation C2->D2 DMS, K2CO3 E2 Product: this compound D2->E2 Purification D2->Yield E2->Cost Decision Optimal Route Selection Cost->Decision Yield->Decision Complexity Process Complexity & Scalability Complexity->Decision cluster_route1 cluster_route1 cluster_route1->Complexity cluster_route2 cluster_route2 cluster_route2->Complexity

Caption: Logical flow for selecting the optimal synthetic route.

Route 1: Direct Bromination of 4,5-Difluoroanisole

This route offers the most direct pathway to the target molecule. The electrophilic bromination of 4,5-difluoroanisole is anticipated to favor substitution at the ortho position to the activating methoxy group, directed by the fluorine atoms.

Experimental Protocol

Materials:

  • 4,5-Difluoroanisole

  • N-Bromosuccinimide (NBS)

  • Acetonitrile (MeCN)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • In a round-bottom flask, dissolve 4,5-difluoroanisole (1.0 eq) in acetonitrile.

  • Add N-Bromosuccinimide (1.05 eq) to the solution.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford this compound.

Cost Analysis: Route 1
ReagentSupplier ExampleCost (per gram/mL)
4,5-DifluoroanisoleSigma-Aldrich~$25/g
N-BromosuccinimideSigma-Aldrich~$0.50/g
AcetonitrileFisher Scientific~$0.20/mL

Note: Prices are estimates and may vary based on supplier and quantity.

Route 2: Synthesis from 2-Bromo-4,5-difluoroaniline

This three-step route begins with a readily available starting material and proceeds through a classic Sandmeyer reaction to introduce the hydroxyl group, followed by methylation.

Experimental Workflow

Route2_Workflow Start 2-Bromo-4,5-difluoroaniline Diazonium Diazonium Salt Intermediate Start->Diazonium Step 1: Diazotization (NaNO2, H2SO4, 0-5 °C) Phenol 2-Bromo-4,5-difluorophenol Diazonium->Phenol Step 2: Hydrolysis (Sandmeyer) (Cu2O, CuSO4, H2O, heat) Product This compound Phenol->Product Step 3: Methylation (DMS, K2CO3, Acetone, reflux)

Caption: Step-wise workflow for Route 2.

Experimental Protocols

Step 1: Diazotization of 2-Bromo-4,5-difluoroaniline

Materials:

  • 2-Bromo-4,5-difluoroaniline

  • Concentrated Sulfuric Acid

  • Sodium Nitrite (NaNO₂)

  • Ice

Procedure:

  • To a stirred solution of concentrated sulfuric acid and water, cooled to 0-5 °C in an ice bath, add 2-Bromo-4,5-difluoroaniline (1.0 eq) portion-wise, maintaining the temperature below 10 °C.

  • In a separate flask, prepare a solution of sodium nitrite (1.1 eq) in water.

  • Slowly add the sodium nitrite solution to the aniline solution, keeping the temperature between 0-5 °C.

  • Stir the resulting diazonium salt solution at 0-5 °C for 30 minutes.

Step 2: Conversion to 2-Bromo-4,5-difluorophenol (Sandmeyer Reaction)

Materials:

  • Diazonium salt solution from Step 1

  • Copper(I) Oxide (Cu₂O)

  • Copper(II) Sulfate pentahydrate (CuSO₄·5H₂O)

  • Water

  • Diethyl ether

Procedure:

  • In a separate flask, prepare a solution of copper(II) sulfate pentahydrate in water and add copper(I) oxide.

  • Heat the copper salt solution to 50-60 °C.

  • Slowly add the cold diazonium salt solution to the hot copper salt solution. Vigorous nitrogen evolution will be observed.

  • After the addition is complete, heat the mixture at 80-90 °C for 30 minutes.

  • Cool the reaction mixture to room temperature and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate under reduced pressure to obtain crude 2-Bromo-4,5-difluorophenol, which can be purified by column chromatography or used directly in the next step.

Step 3: Methylation of 2-Bromo-4,5-difluorophenol

Materials:

  • 2-Bromo-4,5-difluorophenol

  • Dimethyl Sulfate (DMS)

  • Potassium Carbonate (K₂CO₃)

  • Acetone

  • Dichloromethane (DCM)

Procedure:

  • In a round-bottom flask, dissolve 2-Bromo-4,5-difluorophenol (1.0 eq) in acetone.

  • Add potassium carbonate (2.0 eq) and dimethyl sulfate (1.2 eq).

  • Reflux the mixture for 4-6 hours, monitoring the reaction by TLC.

  • Cool the reaction to room temperature and filter off the solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in dichloromethane, wash with water and brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate to yield the crude product. Purify by column chromatography to obtain this compound.

Cost Analysis: Route 2
ReagentSupplier ExampleCost (per gram/mL)
2-Bromo-4,5-difluoroanilineOakwood Chemical~$15/g
Sodium NitriteSigma-Aldrich~$0.10/g
Sulfuric AcidFisher Scientific~$0.05/mL
Copper(I) OxideSigma-Aldrich~$1.00/g
Copper(II) SulfateSigma-Aldrich~$0.20/g
Dimethyl SulfateSigma-Aldrich~$0.30/mL
Potassium CarbonateFisher Scientific~$0.15/g

Note: Prices are estimates and may vary based on supplier and quantity.

Conclusion and Recommendations

The choice between these two synthetic routes will ultimately depend on the specific priorities of the researcher or organization.

  • Route 1 (Direct Bromination) is the more concise and potentially more cost-effective option, especially if the starting material, 4,5-difluoroanisole, can be sourced economically in larger quantities. The primary risk is the potential formation of isomeric byproducts, which may necessitate more rigorous purification.

  • Route 2 (From Aniline) , while longer and involving more reagents, starts from a more readily available and less expensive precursor. This route offers potentially better control over the final product's regiochemistry. However, the use of a diazonium salt intermediate requires careful temperature control and handling.

For small-scale laboratory synthesis where a quick and direct route is preferred, Route 1 is recommended, provided that purification methods are in place to isolate the desired isomer. For larger-scale production or when the cost and availability of 4,5-difluoroanisole are prohibitive, Route 2 presents a viable, albeit more labor-intensive, alternative. It is advised to perform small-scale trial reactions for both routes to optimize conditions and accurately assess yields and purity before committing to a larger-scale synthesis.

Characterizing Intermediates in 2-Bromo-4,5-difluoroanisole Synthesis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a thorough understanding of reaction pathways and the characterization of intermediates is paramount for process optimization, impurity profiling, and ensuring the quality of the final active pharmaceutical ingredient. This guide provides a comparative analysis of postulated reaction intermediates in the synthesis of 2-Bromo-4,5-difluoroanisole, a key building block in medicinal chemistry.

Due to a lack of direct literature detailing the isolation and characterization of intermediates for the synthesis of this compound, this guide presents a comparative analysis of two primary inferred synthetic routes. The characterization data for the key postulated intermediate is based on analogous compounds and established principles of organic chemistry.

Inferred Synthetic Pathways

Two plausible synthetic routes for this compound are considered:

  • Route A: Electrophilic Bromination of 4,5-difluoroanisole. This pathway involves the direct bromination of the starting material, 4,5-difluoroanisole. The key intermediate in this reaction is a transient electrophilic addition intermediate, commonly known as a sigma complex or arenium ion.

  • Route B: Williamson Ether Synthesis from 2-Bromo-4,5-difluorophenol. This two-step approach involves the bromination of 4,5-difluorophenol to yield the stable intermediate 2-Bromo-4,5-difluorophenol, followed by methylation to produce the final product. 2-Bromo-4,5-difluorophenol is a key intermediate in pharmaceutical and agrochemical synthesis.[1]

The choice between these routes would depend on factors such as the availability of starting materials, desired regioselectivity, and scalability.

Characterization of the Key Isolable Intermediate: 2-Bromo-4,5-difluorophenol

In Route B, 2-Bromo-4,5-difluorophenol is a stable and isolable intermediate. Its proper characterization is crucial to ensure the purity of the final product. A comparison of the expected spectroscopic data for this intermediate versus the starting material (4,5-difluorophenol) and the final product is presented below.

Compound1H NMR (ppm)13C NMR (ppm)IR (cm-1)Mass Spec (m/z)
4,5-difluorophenol Phenolic -OH: ~5-6 (broad s)Aromatic protons: ~6.7-7.2 (m)C-OH: ~150-155C-F: ~140-160 (with C-F coupling)Other aromatic carbons: ~110-120O-H stretch: ~3200-3600 (broad)C-F stretch: ~1100-1300Aromatic C=C stretch: ~1450-1600[M]+: 130.03
2-Bromo-4,5-difluorophenol Phenolic -OH: ~5-6 (broad s)Aromatic protons: ~7.0-7.5 (two distinct signals, likely doublets or doublet of doublets)C-Br: ~110-120C-OH: ~150-155C-F: ~140-160 (with C-F coupling)Other aromatic carbons: ~115-130O-H stretch: ~3200-3600 (broad)C-F stretch: ~1100-1300Aromatic C=C stretch: ~1450-1600C-Br stretch: ~500-650[M]+: 207.94, 209.94 (characteristic isotopic pattern for Bromine)
This compound Methoxy -OCH3: ~3.9 (s)Aromatic protons: ~7.0-7.6 (two distinct signals, likely doublets or doublet of doublets)Methoxy -OCH3: ~56C-Br: ~112-122C-O: ~155-160C-F: ~140-160 (with C-F coupling)Other aromatic carbons: ~115-130No O-H stretchC-H stretch (alkane): ~2850-3000C-F stretch: ~1100-1300Aromatic C=C stretch: ~1450-1600C-Br stretch: ~500-650[M]+: 221.96, 223.96 (characteristic isotopic pattern for Bromine)

Note: The chemical shifts (ppm) are approximate and can vary depending on the solvent and other experimental conditions. The data for 4,5-difluorophenol and the final product are included for comparative purposes.

Experimental Protocols for Key Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • Sample Preparation: Dissolve 5-10 mg of the intermediate in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrumentation: Acquire ¹H and ¹³C NMR spectra on a 400 MHz or higher field NMR spectrometer. For fluorinated compounds, ¹⁹F NMR can also be a powerful tool for structural elucidation.[2][3][4]

  • Data Analysis: Analyze the chemical shifts, coupling constants (especially JH-F and JC-F), and integration of the signals to confirm the structure of the intermediate. The disappearance of the phenolic proton signal and the appearance of a methoxy signal would be key indicators of the progression from 2-Bromo-4,5-difluorophenol to this compound.

Infrared (IR) Spectroscopy:

  • Sample Preparation: The sample can be analyzed as a thin film on a salt plate (for oils), as a KBr pellet (for solids), or using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer over the range of 4000-400 cm⁻¹.

  • Data Analysis: Identify characteristic absorption bands for functional groups. The presence of a broad O-H stretch in the spectrum of 2-Bromo-4,5-difluorophenol and its absence in the final product is a key diagnostic feature.

Mass Spectrometry (MS):

  • Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).

  • Instrumentation: Analyze the sample using a mass spectrometer with a suitable ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI).

  • Data Analysis: Determine the molecular weight of the intermediate from the molecular ion peak ([M]⁺). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will result in two molecular ion peaks of nearly equal intensity, separated by 2 m/z units, confirming the presence of a single bromine atom.

Visualization of Synthetic Pathways and Characterization Workflow

Synthesis_Pathways cluster_RouteA Route A: Direct Bromination cluster_RouteB Route B: Williamson Ether Synthesis A_start 4,5-difluoroanisole A_intermediate Sigma Complex (Transient Intermediate) A_start->A_intermediate + Br2 A_end This compound A_intermediate->A_end - HBr B_start 4,5-difluorophenol B_intermediate 2-Bromo-4,5-difluorophenol (Isolable Intermediate) B_start->B_intermediate + Br2 B_end This compound B_intermediate->B_end + CH3I, Base

Caption: Inferred synthetic pathways for this compound.

Characterization_Workflow start Isolated Intermediate (e.g., 2-Bromo-4,5-difluorophenol) NMR NMR Spectroscopy (1H, 13C, 19F) start->NMR IR IR Spectroscopy start->IR MS Mass Spectrometry start->MS structure_confirmation Structure Confirmation NMR->structure_confirmation IR->structure_confirmation MS->structure_confirmation proceed Proceed to Next Step structure_confirmation->proceed

Caption: Workflow for the characterization of an isolable reaction intermediate.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4,5-difluoroanisole: A Comprehensive Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the safe handling and disposal of chemical reagents are paramount to ensuring a secure laboratory environment and regulatory compliance. This guide provides essential safety and logistical information for the proper disposal of 2-Bromo-4,5-difluoroanisole, a halogenated organic compound. Adherence to these procedures is critical to mitigate risks to personnel and the environment.

Immediate Safety and Hazard Information

According to its Safety Data Sheet (SDS), this compound is classified as a substance that causes skin irritation and serious eye irritation.[1] Therefore, appropriate personal protective equipment (PPE) must be worn at all times when handling this chemical. This includes, but is not limited to, safety glasses with side-shields, chemical-resistant gloves, and a lab coat.[1][2] In the event of accidental contact, immediately flush the affected area with copious amounts of water and seek medical attention if irritation persists.[1]

Key Hazard Data:

PropertyValueReference
Physical StateLiquid[1]
AppearanceColorless[1]
Health Hazards
Skin Corrosion/IrritationCauses skin irritation[1]
Serious Eye Damage/IrritationCauses serious eye irritation[1]
Environmental Hazards
Aquatic ToxicityNot classified as hazardous to the aquatic environment[1]

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in accordance with institutional, local, and national regulations for hazardous waste. Under no circumstances should this chemical be disposed of down the drain or in regular trash.[3][4][5]

1. Waste Collection and Segregation:

  • Container: Collect waste this compound in a designated, properly labeled, and leak-proof container.[2][3] The container should be made of a material compatible with the chemical.

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[5][6] The label should also include the date of accumulation and the name of the principal investigator or laboratory.[5]

  • Segregation: Store the waste container in a designated satellite accumulation area.[1][7] It is crucial to segregate halogenated organic waste from other waste streams, particularly from acids and oxidizers, to prevent dangerous reactions.[3][7]

2. Storage:

  • Keep the waste container tightly closed except when adding waste.[3]

  • Store the container in a well-ventilated area, away from heat and direct sunlight.[1]

  • Secondary containment, such as a larger, chemically resistant tray or bin, is recommended to contain any potential leaks or spills.[2]

3. Disposal Request and Pickup:

  • Once the waste container is full or has reached the designated accumulation time limit set by your institution, arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.[4][5]

  • Follow your institution's specific procedures for requesting a hazardous waste pickup. This may involve completing a hazardous waste manifest or an online request form.[5]

4. Decontamination of Empty Containers:

  • Empty containers that previously held this compound must be properly decontaminated before being discarded.

  • Triple-rinse the container with a suitable solvent (e.g., acetone or ethanol).[6][8]

  • The rinsate from this cleaning process must be collected and disposed of as hazardous waste.[6]

  • After triple-rinsing, deface or remove the original label and dispose of the container as regular laboratory glass or plastic waste, in accordance with your institution's policies.[8]

Disposal Workflow Diagram

The following diagram illustrates the key steps for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound cluster_prep Preparation & Collection cluster_storage Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Gloves, Goggles, Lab Coat) Collect Collect Waste in a Designated Container PPE->Collect Label Label Container Clearly: 'Hazardous Waste' 'this compound' Collect->Label Segregate Segregate from Incompatible Wastes Label->Segregate Store Store in a Ventilated, Secondary Containment Area Segregate->Store Seal Keep Container Tightly Sealed Store->Seal ContactEHS Contact EHS for Waste Pickup Seal->ContactEHS Decontaminate Triple-Rinse Empty Container ContactEHS->Decontaminate For Empty Containers DisposeRinsate Collect Rinsate as Hazardous Waste Decontaminate->DisposeRinsate DiscardContainer Dispose of Clean, Unlabeled Container DisposeRinsate->DiscardContainer

Caption: Workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2-Bromo-4,5-difluoroanisole

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 2-Bromo-4,5-difluoroanisole was located. The following guidance is based on the safety data of structurally similar compounds, including other bromo-fluoro-substituted anisoles and anilines. It is imperative to treat this compound with the same precautions as these related hazardous substances.

This guide provides essential safety protocols and logistical information for handling this compound in a laboratory setting. The information is intended for researchers, scientists, and professionals in drug development.

Hazard Assessment and Personal Protective Equipment (PPE)

Based on analogous compounds, this compound is anticipated to cause skin irritation, serious eye irritation, and potential respiratory tract irritation. Some related compounds are harmful if swallowed or in contact with skin. Therefore, a comprehensive approach to personal protection is critical.

Table 1: Recommended Personal Protective Equipment for Handling this compound

Protection Type Recommended PPE Standard Purpose
Eye and Face Chemical safety goggles with side shields or a full-face shield.EN 166 or ANSI Z87.1To protect against splashes and airborne particles.[1]
Hand Chemical-resistant gloves (e.g., nitrile, neoprene). Gloves must be inspected before use and disposed of properly after.EN 374To prevent skin contact.[1]
Body A fully buttoned laboratory coat. For larger quantities or splash potential, chemical-resistant coveralls are recommended.N/ATo protect skin from contamination.[2]
Respiratory For operations that may generate vapors or aerosols, a NIOSH-approved respirator with an appropriate cartridge is recommended. All respiratory protection should be used within a comprehensive respiratory protection program.NIOSH or EN 149To prevent inhalation of harmful vapors or mists.[2]
Foot Closed-toe, chemical-resistant shoes.N/ATo protect feet from spills.

Operational Plan for Safe Handling

A systematic approach to handling this compound from receipt to disposal is crucial to minimize exposure and ensure a safe laboratory environment.

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Store in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.[3]

  • Keep the container tightly closed when not in use.[1][3][4]

2. Handling and Use:

  • All handling of this compound should be conducted in a certified chemical fume hood.

  • Ensure adequate ventilation to control exposure to vapors or mists.[1]

  • Avoid contact with skin, eyes, and clothing.[1]

  • Do not eat, drink, or smoke in the handling area.

  • Wash hands thoroughly after handling the compound.[1]

3. Spill Management:

  • In the event of a small spill, absorb the material with an inert absorbent (e.g., vermiculite, sand).

  • Collect the absorbed material into a suitable, labeled container for hazardous waste disposal.[1]

  • For larger spills, evacuate the area and follow emergency procedures.

Disposal Plan

Proper disposal of this compound and its contaminated waste is essential to prevent environmental contamination and comply with regulations.

  • Chemical Waste:

    • Collect all waste containing this compound in a designated, labeled, and sealed hazardous waste container.

    • Do not dispose of the chemical down the drain.[1]

    • Arrange for disposal by a licensed hazardous waste disposal company.[1][4]

  • Contaminated Materials:

    • All disposable PPE (gloves, etc.) and other materials (e.g., paper towels, absorbent pads) contaminated with this compound should be placed in a sealed bag and disposed of as hazardous waste.[1]

Workflow for Safe Handling of this compound

The following diagram illustrates the key steps for the safe handling of this compound in the laboratory.

cluster_receipt_storage Receiving & Storage cluster_handling Handling (in Fume Hood) cluster_disposal Waste Disposal cluster_cleanup Post-Handling receipt Receive & Inspect Container storage Store in Cool, Dry, Well-Ventilated Area receipt->storage No Damage ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) storage->ppe Prepare for Use handling Weighing, Dispensing, & Experimental Use ppe->handling liquid_waste Collect Liquid Waste in Labeled Container handling->liquid_waste Generate Liquid Waste solid_waste Collect Contaminated Solid Waste handling->solid_waste Generate Solid Waste decontaminate Decontaminate Work Area handling->decontaminate Experiment Complete remove_ppe Remove & Dispose of PPE decontaminate->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: Workflow for the safe handling of this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.